molecular formula C8H10 B166450 o-Xylene-d10 CAS No. 56004-61-6

o-Xylene-d10

Cat. No.: B166450
CAS No.: 56004-61-6
M. Wt: 116.23 g/mol
InChI Key: CTQNGGLPUBDAKN-ZGYYUIRESA-N
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Description

o-Xylene-d10 is a deuterated derivative of o-xylene. It has an isotopic purity of 99atom%D. It participates as an internal standard during the quantification of volatile organic compounds (furan, chloroform, benzene, trichloroethene, toluene and styrene) by vacuum distillation coupled with gas chromatography/mass spectrometry.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetradeuterio-5,6-bis(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQNGGLPUBDAKN-ZGYYUIRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204576
Record name (2H10)-o-Xylene
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Molecular Weight

116.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56004-61-6
Record name 5,6-Di(methyl-d3)benzene-1,2,3,4-d4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H10)-o-Xylene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H10)-o-Xylene
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Record name (2H10)-o-xylene
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Foundational & Exploratory

An In-depth Technical Guide to o-Xylene-d10: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and common applications of o-Xylene-d10, a deuterated aromatic hydrocarbon. The information is intended for use by professionals in research, scientific, and drug development fields.

Core Chemical Properties

This compound, also known as 1,2-dimethylbenzene-d10, is the deuterated analogue of o-xylene, where all ten hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various analytical and research applications, particularly as an internal standard.[1][2][3] The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₈D₁₀
Linear Formula C₆D₄(CD₃)₂[1][4]
Molecular Weight 116.23 g/mol [1][4]
CAS Number 56004-61-6[1]
Appearance Liquid[1]
Density 0.953 g/mL at 25 °C[1]
Boiling Point 142 °C[1]
Melting Point -25 °C[1]
Refractive Index n20/D 1.5016[1]
Isotopic Purity ≥98 atom % D[4], 99 atom % D[1]

Molecular Structure and Isotopic Labeling

The structure of this compound consists of a benzene ring substituted with two adjacent deuterated methyl groups (CD₃) and with the four remaining aromatic protons also replaced by deuterium atoms. The systematic IUPAC name for this compound is 1,2-bis(trideuteriomethyl)benzene-1,2,3,4-d₄.

The complete deuteration of the molecule is represented by its SMILES and InChI strings:

  • SMILES: [2H]c1c([2H])c([2H])c(c(c1[2H])C([2H])([2H])[2H])C([2H])([2H])[2H][1]

  • InChI: 1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D[1]

These notations precisely describe the atomic connectivity and the location of the deuterium isotopes on both the aromatic ring and the methyl substituents.

Caption: Molecular structure of this compound.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Due to the high isotopic purity (typically >99 atom % D), the ¹H NMR spectrum of this compound would show only very small residual peaks corresponding to any remaining protons. This lack of proton signals makes it an excellent solvent for ¹H NMR studies of other compounds.

  • ¹³C NMR: The ¹³C NMR spectrum of non-deuterated o-xylene shows four distinct signals due to molecular symmetry.[5][6][7] For this compound, the carbon signals will be split into multiplets due to coupling with deuterium (a spin-1 nucleus). The signals for the deuterated methyl carbons (CD₃) will appear as a septet, and the aromatic carbons bonded to deuterium will show triplets.

Infrared (IR) Spectroscopy: The IR spectrum of o-xylene exhibits characteristic C-H stretching vibrations of the aromatic ring and the methyl groups. In the spectrum of this compound, these C-H bands would be replaced by C-D stretching vibrations, which occur at lower frequencies (approximately 2100-2250 cm⁻¹) due to the heavier mass of deuterium.

Mass Spectrometry (MS): In mass spectrometry, this compound will show a molecular ion (M⁺) peak at m/z 116, which is 10 mass units higher than that of non-deuterated o-xylene (m/z 106). This significant mass shift allows for its clear differentiation and quantification when used as an internal standard.[1]

Experimental Protocols and Applications

A detailed, publicly available experimental protocol for the synthesis of this compound is scarce. However, general methods for the deuteration of aromatic compounds often involve acid-catalyzed exchange reactions with a deuterium source like D₂O or the use of deuterated starting materials in a multi-step synthesis.

The primary and most well-documented application of this compound is as an internal standard for the quantification of volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC-MS).[1][2][3]

General Protocol for Use as an Internal Standard in GC-MS Analysis of VOCs:

  • Preparation of Internal Standard Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or dichloromethane) at a known concentration.

  • Spiking of Samples and Calibration Standards: A precise volume of the internal standard stock solution is added to all samples, calibration standards, and quality control samples. This ensures that a known amount of the internal standard is present in every analysis.

  • GC-MS Analysis: The samples are analyzed by GC-MS. The instrument is programmed to monitor specific ions for both the target analytes and this compound.

  • Quantification: The response of each target analyte is normalized to the response of the this compound internal standard. This ratio is then used to determine the concentration of the analyte in the sample by comparing it to the calibration curve, which is also prepared using the same internal standard normalization.

This method corrects for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification of the target VOCs.

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Analysis cluster_quant Quantification Sample Environmental/Biological Sample GCMS GC-MS Analysis Sample->GCMS Cal_Std Calibration Standards Cal_Std->GCMS QC Quality Control Samples QC->GCMS IS_Stock This compound Internal Standard Stock IS_Stock->Sample IS_Stock->Cal_Std IS_Stock->QC Data Data Acquisition (Analyte and IS signals) GCMS->Data Normalization Response Normalization (Analyte/IS Ratio) Data->Normalization Calibration_Curve Calibration Curve Plotting Normalization->Calibration_Curve Concentration Analyte Concentration Determination Calibration_Curve->Concentration

Caption: Workflow for using this compound as an internal standard in GC-MS analysis.

Role in Drug Development

In the context of drug development, deuterated compounds like this compound can be utilized in several ways. The metabolism of non-deuterated xylene is known to be initiated by the oxidation of one of the methyl groups by cytochrome P450 enzymes.

The use of deuterated compounds in pharmacokinetic studies is a well-established practice. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism for deuterated compounds if the C-H bond cleavage is the rate-determining step in the metabolic pathway. This is known as the kinetic isotope effect. While specific studies detailing the use of this compound in drug development are not widely published, it could potentially be used in preclinical ADME (absorption, distribution, metabolism, and excretion) studies as a tracer to investigate the metabolic fate of xylene-like moieties in drug candidates.

References

Deconstructing the o-Xylene-d10 Certificate of Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated compound like o-Xylene-d10 is a critical document that guarantees its identity, purity, and quality. This guide provides an in-depth explanation of the data and methodologies presented in a typical CoA for this compound, ensuring its proper application in sensitive research and development environments.

Understanding the Core Data

A Certificate of Analysis for this compound quantifies several key parameters to confirm that the material meets the required specifications. These are summarized below.

Quantitative Data Summary

The following tables present typical quantitative data found on a CoA for this compound. The "Specification" column indicates the acceptable range for a given test, while the "Example Batch Result" provides a hypothetical value for a specific lot.

Table 1: Identity and Physical Properties

TestSpecificationExample Batch Result
Chemical FormulaC₆D₄(CD₃)₂Confirmed
Molecular Weight116.23 g/mol 116.23
AppearanceClear, colorless liquidConforms
Refractive Index (at 20°C)1.501 - 1.5051.503
Density (at 25°C)~0.953 g/mL0.953 g/mL
Boiling Point~142 °C142 °C
Melting Point~-25 °C-25 °C

Table 2: Purity and Impurity Profile

TestSpecificationExample Batch Result
Chemical Purity (by GC)≥98.0%99.5%
Isotopic Purity (atom % D)≥99.0 atom % D99.6 atom % D
Water Content (by Karl Fischer)≤0.05%0.02%
Residual Solvents (by GC-HS)Conforms to ICH Q3CConforms
Non-Volatile Matter≤0.002%<0.001%

Experimental Protocols: The Methodologies Behind the Data

The data presented in a CoA is generated through rigorous analytical testing. The following sections detail the methodologies for the key experiments cited.

Gas Chromatography (GC) for Chemical Purity

Gas Chromatography is employed to determine the chemical purity of this compound and to quantify any organic impurities.

  • Principle: The sample is vaporized and injected into a chromatographic column. An inert gas carries the sample through the column, which separates the components based on their boiling points and interactions with the stationary phase. A detector at the end of the column measures the quantity of each component.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for separating aromatic hydrocarbons (e.g., a polar-fused silica column) is used.[1]

  • Procedure:

    • A known amount of an internal standard is added to the this compound sample.[1]

    • A small volume of the prepared sample is injected into the GC.

    • The instrument is run under a specified temperature program to ensure the separation of all potential impurities.

    • The area of each peak in the resulting chromatogram is measured.

    • The purity of this compound is calculated by comparing the peak area of the analyte to the total area of all peaks, or by subtracting the sum of the impurities from 100%.[1]

Mass Spectrometry (MS) for Isotopic Purity and Identity

Mass Spectrometry, often coupled with Gas Chromatography (GC-MS), is used to confirm the identity of this compound and to determine its isotopic purity.

  • Principle: In the mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio. For this compound, the molecular ion peak will be shifted by +10 mass units compared to its non-deuterated counterpart due to the presence of ten deuterium atoms.

  • Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) system.

  • Procedure:

    • The sample is introduced into the GC, which separates the this compound from any impurities.

    • The separated components enter the mass spectrometer.

    • The mass spectrum of the this compound peak is recorded.

    • The isotopic purity is determined by analyzing the relative intensities of the mass peaks corresponding to different deuteration levels. The identity is confirmed by the presence of the expected molecular ion peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the positions of the deuterium atoms.

  • Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. For deuterated compounds, ¹H NMR (proton NMR) is used to detect any residual protons, while ²H NMR (deuterium NMR) can be used to confirm the presence and location of deuterium atoms.

  • Instrumentation: A high-resolution NMR spectrometer.

  • Procedure:

    • A small amount of the this compound is dissolved in a suitable NMR solvent.[2]

    • The sample is placed in the NMR spectrometer.

    • ¹H and/or ²H NMR spectra are acquired.

    • The absence of significant peaks in the ¹H NMR spectrum confirms a high level of deuteration. The ²H NMR spectrum will show signals corresponding to the deuterium atoms in the molecule.

Karl Fischer Titration for Water Content

This is a standard method for determining the water content in a sample.

  • Principle: The Karl Fischer reagent reacts stoichiometrically with water. The endpoint of the titration is detected potentiometrically.

  • Instrumentation: An automated Karl Fischer titrator.

  • Procedure:

    • A known amount of the this compound sample is injected into the titration cell containing the Karl Fischer reagent.

    • The titrator automatically adds the reagent until all the water in the sample has reacted.

    • The amount of reagent used is directly proportional to the amount of water in the sample, which is then calculated and reported as a percentage.

Visualizing Workflows and Structures

Diagrams can help to clarify the logical flow of processes and the relationships between different concepts. The following diagrams are rendered using the DOT language.

CoA_Workflow cluster_production Production & Quality Control cluster_testing Analytical Testing cluster_documentation Documentation synthesis Synthesis of this compound purification Purification synthesis->purification qc_sampling QC Sampling purification->qc_sampling identity Identity Confirmation (GC-MS, NMR) qc_sampling->identity purity Purity Analysis (GC) qc_sampling->purity isotopic Isotopic Enrichment (MS) qc_sampling->isotopic water Water Content (Karl Fischer) qc_sampling->water impurities Residual Solvents & Impurities (GC) qc_sampling->impurities data_review Data Review & Approval identity->data_review purity->data_review isotopic->data_review water->data_review impurities->data_review coa_generation Certificate of Analysis Generation data_review->coa_generation final_product Final Product Release coa_generation->final_product Release with CoA

Caption: Logical workflow for the generation of a Certificate of Analysis.

Analytical_Workflow cluster_tests Analytical Tests cluster_results Determined Parameters sample Sample Received This compound gc_ms GC-MS Analysis sample->gc_ms gc_fid GC-FID Analysis sample->gc_fid nmr NMR Spectroscopy sample->nmr kf Karl Fischer Titration sample->kf identity Identity & Isotopic Purity gc_ms->identity chem_purity Chemical Purity gc_fid->chem_purity structure Structural Confirmation nmr->structure water_content Water Content kf->water_content

Caption: Experimental workflow for the analysis of this compound.

Caption: Chemical structure of this compound.

References

o-Xylene-d10: A Technical Guide for Researchers in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications, properties, and methodologies associated with o-Xylene-d10 in a research context. This compound, a deuterated form of o-xylene, serves as a critical tool in analytical chemistry, primarily for the quantification of volatile organic compounds (VOCs). Its isotopic purity and distinct mass shift make it an ideal internal standard in mass spectrometry-based analyses.

Core Applications in Research

The primary application of this compound in research is as an internal standard for the precise quantification of volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC/MS).[1][2][3] Its utility extends across various fields, including environmental analysis, food science, and toxicology.

Due to its structural similarity to a range of aromatic hydrocarbons, this compound is an excellent choice for the analysis of compounds such as:

  • Benzene

  • Toluene

  • Ethylbenzene

  • Styrene

  • Other xylene isomers

By introducing a known quantity of this compound into a sample, researchers can correct for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and precision of quantitative analysis.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application as an internal standard. The following table summarizes key quantitative data.

PropertyValue
Chemical Formula C₆D₄(CD₃)₂
Molecular Weight 116.23 g/mol
Isotopic Purity ≥98 atom % D
Assay ≥99% (CP)
Boiling Point 142 °C (lit.)
Melting Point -25 °C (lit.)
Density 0.953 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.5016 (lit.)

Experimental Protocols

The following is a detailed methodology for the use of this compound as an internal standard in the analysis of VOCs in a given matrix, based on established analytical methods.

Objective: To quantify the concentration of target volatile organic compounds in a sample matrix using gas chromatography-mass spectrometry with this compound as an internal standard.
Materials:
  • This compound (analytical standard grade)

  • Target VOC standards (e.g., benzene, toluene, ethylbenzene, xylenes)

  • High-purity solvent (e.g., methanol, hexane)

  • Sample vials with PTFE-lined septa

  • Gas chromatograph coupled to a mass spectrometer (GC/MS)

  • Analytical balance

  • Microsyringes

Procedure:
  • Preparation of Stock Solutions:

    • Internal Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a precise amount of this compound and dissolve it in a known volume of a suitable high-purity solvent.

    • Target Analyte Stock Solutions (e.g., 1000 µg/mL): Prepare individual stock solutions for each target VOC in the same manner.

  • Preparation of Calibration Standards:

    • Create a series of calibration standards by making serial dilutions of the target analyte stock solutions.

    • Spike each calibration standard with a constant, known concentration of the this compound internal standard stock solution. The final concentration of the internal standard should be consistent across all calibration levels.

  • Sample Preparation:

    • Accurately weigh or measure a known amount of the sample matrix into a sample vial.

    • Spike the sample with the same constant, known concentration of the this compound internal standard as used in the calibration standards.

  • GC/MS Analysis:

    • Inject a fixed volume of the prepared calibration standards and samples into the GC/MS system.

    • The gas chromatograph will separate the individual VOCs based on their boiling points and interactions with the GC column.

    • The mass spectrometer will detect and quantify the ions of the target analytes and the this compound internal standard.

  • Data Analysis:

    • For each calibration standard, calculate the response factor (RF) for each target analyte relative to the internal standard using the following formula: RF = (Area of Analyte / Concentration of Analyte) / (Area of Internal Standard / Concentration of Internal Standard)

    • Generate a calibration curve by plotting the area ratio (Area of Analyte / Area of Internal Standard) against the concentration ratio (Concentration of Analyte / Concentration of Internal Standard) for each calibration level.

    • For the unknown sample, measure the peak areas of the target analytes and the internal standard.

    • Calculate the concentration of each target analyte in the sample using the calibration curve and the measured area ratios.

Visualizing the Workflow

The following diagram illustrates the logical workflow of using this compound as an internal standard in a typical quantitative GC/MS analysis.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing IS_stock This compound Internal Standard (IS) Stock Cal_standards Calibration Standards (Analytes + IS) IS_stock->Cal_standards Spiked_sample Spiked Sample (Sample + IS) IS_stock->Spiked_sample Analyte_stock Target Analyte Stock Solutions Analyte_stock->Cal_standards GCMS GC/MS Analysis Cal_standards->GCMS Sample Unknown Sample Sample->Spiked_sample Spiked_sample->GCMS Cal_curve Generate Calibration Curve GCMS->Cal_curve Quantification Quantify Analytes in Sample GCMS->Quantification Cal_curve->Quantification Results Final Concentrations Quantification->Results Internal_Standard_Principle cluster_input Input cluster_process Analytical Process cluster_output Output Analyte Analyte (Unknown Concentration) GCMS GC/MS System (Separation & Detection) Analyte->GCMS InternalStandard Internal Standard (IS) (Known Concentration) InternalStandard->GCMS Analyte_Response Analyte Response (Peak Area) GCMS->Analyte_Response IS_Response IS Response (Peak Area) GCMS->IS_Response Calculation Ratio Calculation (Analyte/IS) Analyte_Response->Calculation IS_Response->Calculation Final_Concentration Accurate Analyte Concentration Calculation->Final_Concentration

References

An In-depth Technical Guide to o-Xylene-d10: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of o-Xylene-d10 (1,2-Dimethylbenzene-d10), a deuterated aromatic hydrocarbon. Its applications, particularly in analytical chemistry and drug development, are detailed, along with relevant experimental protocols and safety information.

Core Physical and Chemical Properties

This compound is a deuterated form of o-xylene where all ten hydrogen atoms have been replaced with deuterium.[1] This isotopic substitution makes it a valuable tool in various analytical techniques. It is a colorless liquid with a characteristic aromatic odor.[2][3]

Table 1: Physical and Chemical Data of this compound

PropertyValue
IUPAC Name 1,2-bis(trideuteriomethyl)benzene-1,2,3,4-tetradeuteriobenzene
Synonyms 1,2-Dimethylbenzene-d10, orththis compound[4][5]
CAS Number 56004-61-6[4][5]
Molecular Formula C₈D₁₀ or C₆D₄(CD₃)₂[4][5]
Molecular Weight 116.23 g/mol [4][5]
Appearance Colorless liquid[2][6]
Density 0.953 g/mL at 25 °C[6][7]
Boiling Point 142 °C[6][7]
Melting Point -25 °C[6][7]
Flash Point 32 °C (89.6 °F) - closed cup[7]
Refractive Index n20/D 1.5016[6][7]
Isotopic Purity ≥98 atom % D[4]
Chemical Purity ≥98%[4]

Solubility Profile

Due to its non-polar nature, this compound exhibits poor solubility in water.[8] However, it is readily soluble in many organic solvents.[8][9]

Table 2: Solubility of this compound

SolventSolubility
Water Insoluble or practically insoluble[8]
Organic Solvents Readily soluble (e.g., ethanol, ether, acetone, benzene, chloroform, hexane, ethyl acetate)[2][8][9]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.[10][11] It is harmful if it comes into contact with skin or is inhaled.[4][10]

Table 3: GHS Hazard Information for this compound

Hazard ClassCategoryHazard Statement
Flammable Liquid 3H226: Flammable liquid and vapor[11][12]
Aspiration Hazard 1H304: May be fatal if swallowed and enters airways[10]
Acute Toxicity (Dermal) 4H312: Harmful in contact with skin[10][11]
Acute Toxicity (Inhalation) 4H332: Harmful if inhaled[10][11]
Skin Corrosion/Irritation 2H315: Causes skin irritation[10][11]
Serious Eye Damage/Irritation 2H319: Causes serious eye irritation[10][11]
Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory tract irritation)H335: May cause respiratory irritation[10][11]
Hazardous to the Aquatic Environment (Chronic) 3H412: Harmful to aquatic life with long lasting effects

Storage and Handling Recommendations:

  • Store in a cool, dry, and well-ventilated place away from sources of ignition.[10][12]

  • Keep the container tightly closed.[10][12]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[10][12]

  • Take precautionary measures against static discharge.[10][12]

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

Applications and Experimental Protocols

The primary applications of this compound in research and drug development stem from its isotopic labeling.

4.1. Internal Standard in Gas Chromatography/Mass Spectrometry (GC/MS)

This compound is frequently used as an internal standard for the quantification of volatile organic compounds (VOCs) in various matrices.[7][14] Its chemical similarity to many common VOCs and its distinct mass-to-charge ratio allow for accurate and precise measurements.

Experimental Protocol: Quantification of VOCs using this compound as an Internal Standard

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From this stock, create a series of calibration standards containing known concentrations of the target analytes and a constant concentration of the this compound internal standard.

  • Sample Preparation: Spike a known volume or weight of the sample with the same constant concentration of the this compound internal standard. The method for sample preparation will depend on the matrix (e.g., vacuum distillation for food samples, purge and trap for water samples).

  • GC/MS Analysis: Inject the prepared standards and samples into the GC/MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies them.

  • Data Analysis: For each analyte, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of the analytes in the samples by using the peak area ratios from the sample chromatograms and the calibration curve.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results start Start prep_standards Prepare Calibration Standards (Analytes + this compound) start->prep_standards prep_sample Prepare Sample (Spike with this compound) start->prep_sample gcms GC/MS Analysis prep_standards->gcms prep_sample->gcms data_analysis Data Analysis (Peak Area Ratios) gcms->data_analysis calibration Generate Calibration Curve data_analysis->calibration quantification Quantify Analytes in Sample calibration->quantification end End quantification->end

Caption: Workflow for VOC quantification using this compound.

4.2. Solvent in Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated solvents are essential in NMR spectroscopy to avoid interference from proton signals of the solvent itself.[1] this compound can be used as an NMR solvent for non-polar analytes, providing a clear medium for their characterization.[1]

Experimental Protocol: NMR Analysis using this compound as a Solvent

  • Sample Preparation: Dissolve a small amount of the analyte in this compound in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

  • NMR Spectrometer Setup: Place the NMR tube in the spectrometer. The spectrometer is tuned to the appropriate frequencies for the nuclei being observed (e.g., ¹H, ¹³C).

  • Data Acquisition: Acquire the NMR spectrum. This involves applying a series of radiofrequency pulses and recording the resulting free induction decay (FID).

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, and the baseline is corrected.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the peaks in the spectrum are analyzed to determine the structure of the analyte.

Summary

This compound is a critical deuterated compound for researchers and scientists in various fields, including drug development and environmental analysis.[4][15] Its well-defined physical and chemical properties, coupled with its utility as an internal standard in GC/MS and as a solvent in NMR spectroscopy, make it an indispensable tool for accurate and reliable chemical analysis. Proper handling and storage are crucial due to its flammability and potential health hazards.

References

Navigating the Isotopic Landscape: A Technical Guide to o-Xylene-d10 Purity for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isotopic purity of internal standards is a cornerstone of accurate and reliable mass spectrometry data. This in-depth technical guide delves into the critical aspects of o-Xylene-d10, a widely used deuterated internal standard, focusing on its isotopic purity, analytical methodologies for its determination, and the implications for quantitative analysis.

This compound, a deuterated form of o-xylene, serves as an invaluable internal standard in the quantification of volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC-MS). Its utility lies in its chemical similarity to the analytes of interest, while its mass difference allows for clear differentiation in the mass spectrometer. Commercial suppliers typically offer this compound with a high degree of isotopic enrichment, generally in the range of 98-99 atom % D.[1][2][3] However, verifying this purity and understanding the impurity profile is paramount for exacting analytical work.

Understanding Isotopic and Chemical Purity

The purity of this compound is characterized by two main factors:

  • Isotopic Purity: This refers to the percentage of deuterium atoms in the molecule relative to the total number of hydrogen and deuterium atoms. It is often expressed as "atom % D". For this compound, the theoretical maximum is 100 atom % D, where all ten hydrogen atoms have been replaced by deuterium. In practice, achieving 100% enrichment is challenging, and lower-deuterated isotopologues (e.g., d9, d8) are common minor impurities.

  • Chemical Purity: This refers to the percentage of the this compound molecule relative to other chemical entities. Impurities can include isomers (m-xylene, p-xylene), related aromatic compounds (toluene, ethylbenzene), and residual solvents from the synthesis process.[1]

The combination of high isotopic and chemical purity is essential to prevent isobaric interferences and ensure accurate quantification in mass spectrometry-based assays.

Quantitative Data Summary

The following tables summarize the typical specifications and impurity profiles for commercially available this compound.

Table 1: Typical Specifications of Commercial this compound

ParameterTypical ValueSource
Isotopic Purity (atom % D)≥ 98% - 99%[1][2][3]
Chemical Purity (by GC)≥ 98% - 99%[1][2]
Molecular Weight116.23 g/mol [2]

Table 2: Common Impurities in o-Xylene

ImpurityTypical Maximum Concentration (in non-deuterated o-Xylene)Source
m-Xylene, p-Xylene, and TolueneMax. 1%[1]
Non-volatile MatterMax. 0.002%[1]
WaterNMT 0.05%[1]

Note: The impurity profile for deuterated o-xylene is expected to be similar to its non-deuterated counterpart, with the addition of lower-deuterated isotopologues.

Experimental Protocols for Purity Determination

Accurate determination of the isotopic and chemical purity of this compound requires robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds and analyzing their mass-to-charge ratio. It is ideal for assessing both the chemical and isotopic purity of this compound.

Experimental Workflow for GC-MS Analysis

prep Sample Preparation gc Gas Chromatography prep->gc Injection ms Mass Spectrometry gc->ms Elution analysis Data Analysis ms->analysis Detection

Caption: Workflow for GC-MS analysis of this compound.

Detailed GC-MS Protocol:

  • Sample Preparation:

    • Dilute the this compound sample in a high-purity solvent such as hexane or dichloromethane to a concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

    • For quantitative analysis of chemical impurities, prepare a calibration curve using certified reference standards of potential impurities (e.g., m-xylene, p-xylene, toluene, ethylbenzene).

  • Gas Chromatography:

    • GC System: Agilent 6890 or equivalent.

    • Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1 to 100:1.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Column: A non-polar or mid-polar capillary column is recommended for good separation of xylene isomers and related compounds. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 5 minutes at 200 °C.

  • Mass Spectrometry:

    • MS System: Agilent 5975 or equivalent single quadrupole or triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode:

      • Full Scan: Acquire data over a mass range of m/z 35-200 to identify all eluted compounds.

      • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis, monitor the following ions:

        • This compound: m/z 116 (molecular ion), 101 (loss of CD3).

        • o-Xylene-d9: m/z 115, 100.

        • o-Xylene (non-deuterated): m/z 106, 91.

        • Toluene: m/z 92, 91.

        • Ethylbenzene: m/z 106, 91.

  • Data Analysis:

    • Chemical Purity: Integrate the peak areas of all identified impurities in the total ion chromatogram (TIC) from the full scan analysis. Calculate the percentage of each impurity relative to the total area of all peaks.

    • Isotopic Purity: In SIM mode, determine the relative abundance of the ions corresponding to this compound (m/z 116) and its lower deuterated isotopologues (e.g., m/z 115 for d9). The isotopic purity (atom % D) can be calculated from the relative intensities of these ions, taking into account the natural isotopic abundance of carbon-13.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the isotopic enrichment of deuterated compounds by directly observing both proton (¹H) and deuterium (²H) nuclei.

Logical Relationship for NMR-based Purity Assessment

HNMR 1H NMR Purity Isotopic Purity HNMR->Purity Quantifies residual proton signals DNMR 2H NMR DNMR->Purity Directly quantifies deuterium signals

Caption: Relationship between NMR techniques and isotopic purity.

Detailed NMR Protocol:

  • Sample Preparation:

    • Dissolve a known amount of this compound in a high-purity NMR solvent that does not have signals overlapping with the analyte. Chloroform-d (CDCl₃) is a common choice.

    • For quantitative ¹H NMR, a known amount of an internal standard with a singlet resonance in a clean region of the spectrum (e.g., 1,3,5-trichlorobenzene) can be added.

  • ¹H NMR Spectroscopy:

    • Spectrometer: Bruker Avance 400 MHz or higher field instrument.

    • Solvent: CDCl₃.

    • Experiment: Standard 1D proton experiment.

    • Acquisition Parameters:

      • Pulse Angle: 30-45° to ensure quantitative conditions.

      • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 10-30 seconds for quantitative analysis).

      • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

    • Data Analysis:

      • Integrate the residual proton signals in the aromatic and methyl regions. The chemical shifts for the protons in non-deuterated o-xylene are approximately 7.1-7.2 ppm (aromatic) and 2.3 ppm (methyl).[4]

      • Compare the integral of the residual proton signals to the integral of the internal standard to quantify the amount of non-deuterated and partially deuterated species.

  • ²H (Deuterium) NMR Spectroscopy:

    • Spectrometer: Same as for ¹H NMR, equipped with a deuterium probe or a broadband probe tunable to the deuterium frequency.

    • Solvent: A non-deuterated solvent such as CHCl₃ should be used to avoid a large solvent signal.

    • Experiment: Standard 1D deuterium experiment.

    • Acquisition Parameters:

      • Pulse Angle: 90°.

      • Relaxation Delay (d1): Typically shorter than for ¹H NMR (e.g., 1-5 seconds).

      • Number of Scans (ns): May require a larger number of scans compared to ¹H NMR due to the lower gyromagnetic ratio of deuterium.

    • Data Analysis:

      • The ²H NMR spectrum will show signals corresponding to the deuterium atoms in the aromatic and methyl positions.

      • Integration of these signals provides a direct measure of the deuterium content at each position. The relative integrals of the aromatic and methyl deuterium signals should correspond to the expected 4:6 ratio.

The Impact of Isotopic Purity on Mass Spectrometry Results

The isotopic purity of this compound as an internal standard directly impacts the accuracy of quantitative mass spectrometry assays.

Signaling Pathway of Purity Impact on Data Quality

cluster_purity Isotopic Purity cluster_ms Mass Spectrometry Signal cluster_data Data Quality HighPurity High Isotopic Purity (e.g., >99%) CleanSignal Clean Internal Standard Signal HighPurity->CleanSignal LowPurity Low Isotopic Purity (e.g., <95%) Interference Signal Interference LowPurity->Interference AccurateQuant Accurate Quantification CleanSignal->AccurateQuant InaccurateQuant Inaccurate Quantification Interference->InaccurateQuant

Caption: Impact of isotopic purity on mass spectrometry data.

  • High Isotopic Purity: Ensures a clean and distinct signal for the internal standard, leading to accurate and precise quantification of the target analyte.

  • Low Isotopic Purity: The presence of significant amounts of lower-deuterated isotopologues can lead to several issues:

    • Isobaric Interference: The M+1 or M+2 isotope peaks of the analyte may overlap with the signals from the d9 or d8 isotopologues of the internal standard, leading to an overestimation of the analyte concentration.

    • Inaccurate Internal Standard Response: If the mass spectrometer is monitoring the ion for the fully deuterated species, the presence of other isotopologues will lead to a lower than expected signal for the internal standard, resulting in an underestimation of the analyte concentration.

Conclusion

The isotopic and chemical purity of this compound are critical parameters that directly influence the quality and reliability of quantitative mass spectrometry data. For researchers, scientists, and drug development professionals, a thorough understanding and verification of the purity of this internal standard are not just best practices but essential for generating defensible and accurate results. By employing rigorous analytical methodologies such as GC-MS and NMR spectroscopy, laboratories can ensure the integrity of their analytical standards and, consequently, the validity of their scientific findings.

References

o-Xylene-d10 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of o-Xylene-d10, a deuterated aromatic hydrocarbon. It is intended to be a valuable resource for professionals in research, science, and drug development who utilize stable isotope-labeled compounds in their work. This document details the compound's properties, applications, relevant experimental protocols, and safety information.

Core Compound Information

Chemical Identity:

  • Systematic Name: 1,2-Di(methyl-d3)benzene-d4

  • Common Synonyms: 1,2-Dimethylbenzene-d10, orththis compound

  • CAS Number: 56004-61-6

  • Molecular Formula: C₈D₁₀ or C₆D₄(CD₃)₂[1]

  • Molecular Weight: 116.23 g/mol [1]

Physicochemical Properties:

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Appearance Colorless liquid
Boiling Point 142 °C (lit.)
Melting Point -25 °C (lit.)
Density 0.953 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.5016 (lit.)
Isotopic Purity Typically ≥98 atom % D

Synthesis of this compound

The synthesis of deuterated compounds like this compound is crucial for their application as internal standards and in metabolic studies. While specific proprietary synthesis methods may vary, a general approach involves the isotopic exchange of hydrogen for deuterium on the aromatic ring and the methyl groups.

One common method for deuterium labeling of aromatic compounds is through electrophilic aromatic substitution reactions. This can be achieved using a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in the presence of a deuterium source like heavy water (D₂O). The following diagram illustrates a generalized workflow for the synthesis of this compound.

G Generalized Synthesis Workflow for this compound cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_purification Purification cluster_product Final Product o-Xylene o-Xylene Isotopic Exchange Reaction Isotopic Exchange Reaction o-Xylene->Isotopic Exchange Reaction Deuterated Acid (e.g., D2SO4) Deuterated Acid (e.g., D2SO4) Deuterated Acid (e.g., D2SO4)->Isotopic Exchange Reaction Deuterium Source (e.g., D2O) Deuterium Source (e.g., D2O) Deuterium Source (e.g., D2O)->Isotopic Exchange Reaction Workup Workup Isotopic Exchange Reaction->Workup Distillation Distillation Workup->Distillation This compound This compound Distillation->this compound G Workflow for Internal Standard Quantification using this compound Sample Sample Spike with this compound Spike with this compound Sample->Spike with this compound Calibration Standards Calibration Standards Calibration Standards->Spike with this compound GC/MS Analysis GC/MS Analysis Spike with this compound->GC/MS Analysis Data Acquisition Data Acquisition GC/MS Analysis->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification G Simplified Bacterial Metabolic Pathway of o-Xylene o-Xylene o-Xylene o-Methylbenzyl Alcohol o-Methylbenzyl Alcohol o-Xylene->o-Methylbenzyl Alcohol Monooxygenase o-Methylbenzaldehyde o-Methylbenzaldehyde o-Methylbenzyl Alcohol->o-Methylbenzaldehyde Dehydrogenase o-Toluic Acid o-Toluic Acid o-Methylbenzaldehyde->o-Toluic Acid Dehydrogenase Catechol Derivatives Catechol Derivatives o-Toluic Acid->Catechol Derivatives Dioxygenase Ring Cleavage Ring Cleavage Catechol Derivatives->Ring Cleavage Central Metabolism Central Metabolism Ring Cleavage->Central Metabolism

References

Safety and handling precautions for o-Xylene-d10

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of o-Xylene-d10

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 56004-61-6), a deuterated aromatic hydrocarbon used in various research and analytical applications.[1][2][3][4][5] Due to its hazardous properties, adherence to strict safety protocols is imperative to ensure the well-being of laboratory personnel and to prevent environmental contamination.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and vapor that is harmful if inhaled or in contact with skin.[4] It causes skin and serious eye irritation and may lead to respiratory irritation.[1][2][4][6] Aspiration of the liquid may be fatal if swallowed and enters the airways.[2][4]

1.1 GHS Hazard Classification

The classification of this compound according to the Globally Harmonized System (GHS) is summarized below.

Hazard ClassCategoryHazard Statement
Flammable Liquid3H226: Flammable liquid and vapour[1][3]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[1][2][3]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[1][2][3]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2][3]
Aspiration Hazard1H304: May be fatal if swallowed and enters airways[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage. Vapors are heavier than air and may spread along floors, potentially forming explosive mixtures.[1][2][3]

PropertyValue
CAS Number 56004-61-6[1][2][3][4]
Molecular Formula C₈D₁₀[7]
Molecular Weight 116.23 g/mol [5][7]
Appearance Colorless liquid with a sweet, aromatic odor[8][9]
Boiling Point 142 °C[7][10]
Melting Point -25 °C[10]
Density 0.953 g/mL at 25 °C[7][10]
Flash Point 30 °C (closed cup)[11]
Solubility Insoluble in water; miscible with organic solvents[8]

Safe Handling and Storage Workflow

A systematic approach to handling this compound from receipt to disposal is essential to minimize risk. The following diagram outlines the recommended workflow.

Safe_Handling_Workflow cluster_main Standard Operating Procedure cluster_emergency Contingency Plan A Receiving & Inspection (Check for damage) B Segregated & Ventilated Storage (Cool, dry, away from ignition sources) A->B Store Properly C Controlled Use (Chemical fume hood, non-sparking tools) B->C Transport Safely D Waste Collection (Labeled, sealed container) C->D Collect Waste F Emergency Spill Protocol C->F If Spill Occurs E Waste Disposal (Follow institutional & local regulations) D->E Dispose Properly G Evacuate & Ventilate Area F->G H Use Spill Kit & PPE G->H I Contain & Absorb Spill H->I J Collect & Dispose of Contaminated Material I->J

Caption: Logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

When handling this compound, appropriate PPE is mandatory to prevent exposure.

Protection TypeSpecification
Eye/Face Wear safety goggles with side protection.[12]
Skin Wear suitable chemical-resistant gloves (e.g., tested to EN 374) and protective clothing.[12] Remove contaminated clothing immediately.[2][13]
Respiratory Use only in a well-ventilated area, preferably a chemical fume hood.[1][2][3] If exposure limits may be exceeded, use a NIOSH/MSHA approved respirator.[14]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. Always seek medical advice in cases of doubt or if symptoms persist.[2][13]

Exposure RouteFirst Aid Protocol
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][13][14] If breathing is irregular or stops, provide artificial respiration.[1]
Skin Contact Immediately take off all contaminated clothing.[2][13] Rinse the skin thoroughly with water/shower.[12][13] If skin irritation occurs, consult a physician.[12][13]
Eye Contact Irrigate copiously with clean, fresh water for at least 10 minutes, holding the eyelids apart.[1][13] Remove contact lenses if present and easy to do.[1]
Ingestion Do NOT induce vomiting due to the aspiration hazard.[1][11] Rinse mouth with water (if the person is conscious) and call a physician or poison control center immediately.[1][14]

Experimental Protocol: Small-Scale Spill Response

This protocol details the methodology for managing a small spill (less than 100 mL) of this compound within a laboratory fume hood.

6.1 Pre-requisites

  • Ensure a chemical spill kit is accessible.

  • All personnel involved must be trained in spill response procedures and be wearing appropriate PPE (See Section 4.0).

6.2 Methodology

  • Alert Personnel and Control Ignition Sources: Immediately alert others in the vicinity. Extinguish all nearby flames, turn off hot plates, and eliminate any potential sources of ignition.[11][14]

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical height to maintain containment and ventilation.[1][3][13]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a universal binder to dike the spill and prevent it from spreading.[1][12][13]

  • Absorb the Liquid: Gently cover and absorb the spilled liquid with the absorbent material.[12][13] Avoid creating dust.

  • Collect Waste: Using non-sparking tools (e.g., plastic scoop), carefully collect the contaminated absorbent material.[1][2][3]

  • Package for Disposal: Place the collected material into a suitable, sealable, and properly labeled container for hazardous waste disposal.[1][12][13][14]

  • Decontaminate: Wipe the spill area with a cloth and a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Final Disposal: Dispose of the sealed waste container according to institutional and local environmental regulations.[1][13]

Storage and Disposal

7.1 Storage Conditions Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][13] The storage location should be fireproof and protected from sunlight.[1][2][11] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.[6][11][12] Use and store with explosion-proof electrical and ventilating equipment.[1][2][3]

7.2 Disposal Considerations Disposal of this compound and its contaminated materials must be handled as hazardous waste. Do not allow the chemical to enter drains, sewers, or water courses.[1][2][13] All disposal practices must comply with federal, state, and local regulations. Engage a licensed professional waste disposal service to manage chemical waste.

References

An In-Depth Technical Guide to the Stability and Storage of o-Xylene-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for o-Xylene-d10. The information is intended to ensure the integrity and purity of this compound for research, analytical, and drug development applications.

Core Stability and Storage Recommendations

This compound is a stable compound when stored under appropriate conditions. However, its stability can be compromised by exposure to adverse environmental factors. The primary recommendations for storage are to maintain the compound in a cool, dry, and well-ventilated area, shielded from light and moisture. It is crucial to store it in a tightly sealed container to prevent evaporation and contamination.

General Storage Conditions

Proper storage is paramount to preserving the chemical and isotopic purity of this compound. The following table summarizes the recommended storage parameters.

ParameterRecommendationRationale
Temperature Room TemperatureAvoids potential degradation from excessive heat.
Light Store in the dark (e.g., amber vial, in a cabinet)Prevents potential photodegradation.
Atmosphere Tightly sealed containerMinimizes evaporation and exposure to air and moisture.
Container Chemically inert and tightly sealed (e.g., glass vial with a PTFE-lined cap)Prevents leaching of impurities and maintains a stable environment.
Location Cool, dry, well-ventilated areaReduces the risk of temperature fluctuations and moisture absorption.
Incompatible Materials and Hazards

This compound is a flammable liquid and should be stored away from strong oxidizing agents, as violent reactions can occur. It is also important to avoid sources of ignition such as heat, sparks, and open flames.

Potential Degradation Pathways

Photodegradation

Exposure to ultraviolet (UV) light, especially in the presence of ozone, can lead to the degradation of o-xylene. The degradation rate is influenced by the intensity of the light and the presence of oxidizing agents. Potential degradation products of o-xylene under photolytic conditions include toluene and benzene.

Logical Relationship of Storage and Stability

This compound Stability Factors cluster_storage Storage Conditions cluster_stability Stability Outcomes Temperature Temperature Degradation Degradation Temperature->Degradation High Temp Increases Light_Exposure Light_Exposure Light_Exposure->Degradation UV Light Induces Atmosphere Atmosphere Atmosphere->Degradation Air/Moisture Promotes Container_Material Container_Material Chemical_Purity Chemical_Purity Container_Material->Chemical_Purity Inertness Preserves Isotopic_Purity Isotopic_Purity Degradation->Chemical_Purity Degradation->Isotopic_Purity

Caption: Factors influencing this compound stability.

Experimental Protocol for Stability Assessment

The following is a generalized experimental protocol for assessing the stability of this compound. This protocol is based on established principles of stability testing for volatile organic compounds and can be adapted to specific laboratory capabilities and regulatory requirements.

Objective

To evaluate the stability of this compound under defined storage conditions (e.g., temperature, light) over a specified period.

Materials
  • This compound of known purity

  • Inert, sealed containers (e.g., amber glass vials with PTFE-lined septa)

  • Temperature and humidity-controlled stability chambers

  • Validated analytical method for purity and impurity determination (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Experimental Workflow

Experimental Workflow for this compound Stability Study Start Start Sample_Preparation Prepare Samples in Inert Vials Start->Sample_Preparation Initial_Analysis Initial Analysis (T=0) (Purity & Impurities) Sample_Preparation->Initial_Analysis Storage Store Samples at Defined Conditions Initial_Analysis->Storage Interim_Analysis Interim Analysis (e.g., 1, 3, 6 months) Storage->Interim_Analysis Final_Analysis Final Analysis (End of Study) Storage->Final_Analysis Interim_Analysis->Storage Interim_Analysis->Final_Analysis Data_Analysis Analyze Data (Degradation Rate, Shelf-life) Final_Analysis->Data_Analysis Conclusion Draw Conclusions on Stability Data_Analysis->Conclusion End End Conclusion->End

Caption: Workflow for this compound stability assessment.

Procedure
  • Sample Preparation: Aliquot the this compound into a sufficient number of inert, sealed containers for all time points and storage conditions.

  • Initial Analysis (Time = 0): Analyze a subset of the samples to determine the initial purity and impurity profile.

  • Storage: Place the remaining samples in the stability chambers under the desired conditions (e.g., 25°C/60% RH, 40°C/75% RH for accelerated stability). Include a set of samples protected from light as a control.

  • Interim and Final Analysis: At predetermined time points (e.g., 1, 3, 6, 12 months), withdraw samples from each storage condition and analyze for purity and the presence of any degradation products.

  • Data Analysis: Compare the results from each time point to the initial analysis. Calculate the rate of degradation, if any, and identify any new impurities.

Quantitative Data Summary

As specific quantitative stability data for this compound is limited, the following table provides an illustrative example based on the principles of accelerated stability testing for a hypothetical batch of this compound.

Storage ConditionTime PointPurity (%)Known Impurities (%)New Impurities (%)
25°C/60% RH (Protected from light)0 months99.80.20.0
3 months99.80.20.0
6 months99.70.30.0
12 months99.70.30.0
40°C/75% RH (Protected from light)0 months99.80.20.0
3 months99.60.40.0
6 months99.40.50.1
25°C/60% RH (Exposed to light)0 months99.80.20.0
3 months99.50.30.2
6 months99.20.40.4
12 months98.80.50.7

Note: This data is illustrative and should not be considered as actual experimental results.

Conclusion

This compound is a stable compound when handled and stored correctly. The key to maintaining its integrity is to prevent exposure to high temperatures, light, and atmospheric contaminants. For critical applications, it is recommended to perform a stability study under the specific conditions of use to establish an appropriate shelf-life. This guide provides a framework for the safe storage and handling of this compound and a protocol for assessing its long-term stability.

A Technical Guide to the Solubility of o-Xylene-d10 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of o-Xylene-d10, a deuterated analog of o-xylene, in various organic solvents. Given the limited direct quantitative data for the deuterated form, this guide leverages the well-established solubility characteristics of its non-deuterated counterpart, o-xylene, as a reliable proxy. Deuteration is not expected to significantly alter the solubility of this non-polar aromatic hydrocarbon in organic solvents.

Core Concepts in Solubility

o-Xylene is a non-polar aromatic hydrocarbon.[1] Its solubility is primarily governed by the principle of "like dissolves like," indicating its high affinity for other non-polar solvents. Conversely, it exhibits very low solubility in polar solvents such as water.[1][2] The physical properties of this compound are very similar to those of o-xylene, with a boiling point of 142 °C and a melting point of -25 °C.[3][4][5]

Expected Solubility of this compound

Based on the known properties of o-xylene, this compound is expected to be miscible or highly soluble in a wide range of organic solvents. The following table summarizes this expected behavior.

Solvent ClassExample SolventsExpected Solubility of this compoundReference for o-Xylene
Non-Polar Aromatic Toluene, BenzeneMiscibleMiscible with benzene and other aromatic hydrocarbons.[6][7]
Non-Polar Aliphatic Hexane, CyclohexaneMiscibleReadily soluble in hexane.[1]
Chlorinated Chloroform, DichloromethaneMiscibleReadily soluble in chloroform.[1]
Ethers Diethyl Ether, Tetrahydrofuran (THF)MiscibleMiscible with ether.[6][7][8][9]
Esters Ethyl AcetateMiscibleReadily soluble in ethyl acetate.[1]
Ketones AcetoneMiscibleSoluble in acetone.[6]
Alcohols Ethanol, MethanolSoluble/MiscibleSoluble in ethanol.[6][7][9]
Polar Aprotic Acetonitrile, Dimethylformamide (DMF)Moderately Soluble to SolubleWhile less ideal than non-polar solvents, some solubility is expected.
Polar Protic WaterVery Low/ImmiscibleInsoluble or practically insoluble in aqueous solutions.[1][2][6][8][9][10]

Experimental Protocol for Solubility Determination

For precise quantification of this compound solubility in a specific organic solvent, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

1. Materials and Reagents:

  • This compound (purity ≥ 99 atom % D)[3][4][5]

  • Selected organic solvent (analytical grade or higher)

  • Calibrated analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with PTFE-lined caps

  • Gas chromatograph with a mass spectrometer (GC/MS) or a flame ionization detector (GC-FID)

  • Calibrated microsyringes

  • Volumetric flasks and pipettes

2. Preparation of Standard Solutions:

  • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

  • These standards will be used to create a calibration curve for quantitative analysis.

3. Experimental Procedure:

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct undissolved phase of this compound is crucial to ensure saturation.

  • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the solvent phase remains constant.

  • Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle.

  • Carefully extract an aliquot of the supernatant (the saturated solvent phase) using a pre-warmed or pre-cooled syringe to match the experimental temperature, avoiding any undissolved material.

  • Dilute the aliquot with the pure solvent to a concentration that falls within the range of the previously prepared standard solutions.

  • Analyze the diluted sample using GC/MS or GC-FID.

4. Quantification:

  • Inject the prepared standard solutions into the GC to generate a calibration curve of peak area versus concentration.

  • Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculate the original concentration of this compound in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Solubility_Workflow prep Preparation equilibration Equilibration prep->equilibration sub_prep2 Add Excess Solute to Solvent sampling Sampling & Dilution equilibration->sampling sub_equilibration Isothermal Agitation (e.g., 24-72h at 25°C) analysis Analysis sampling->analysis sub_sampling1 Extract Supernatant quantification Quantification analysis->quantification sub_analysis GC/MS or GC-FID Analysis sub_quantification2 Calculate Solubility sub_prep1 Prepare Standard Solutions sub_quantification1 Generate Calibration Curve sub_prep1->sub_quantification1 For Calibration sub_sampling2 Dilute to Known Volume sub_sampling1->sub_sampling2

Caption: Workflow for determining this compound solubility.

References

An In-depth Technical Guide to the Mass Spectrum Fragmentation of o-Xylene-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum fragmentation pattern of o-Xylene-d10. Due to the limited availability of publicly accessible, quantitative mass spectrometry data for this compound, this guide focuses on the predicted fragmentation pathway based on the well-understood fragmentation of its non-deuterated analog, o-xylene, and the principles of mass spectrometry.

Introduction

This compound (1,2-Dimethylbenzene-d10) is a deuterated form of o-xylene where all ten hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) methods for the quantification of volatile organic compounds.[1][2] Understanding its fragmentation pattern is crucial for accurate data interpretation and method development. The molecular formula of this compound is C₈D₁₀, and its molecular weight is approximately 116.23 g/mol .

Predicted Mass Spectrum Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) is expected to follow a similar pathway to that of unlabeled o-xylene. The primary fragmentation events involve the loss of a deuterium atom, a deuterated methyl radical (CD₃), and subsequent rearrangements.

The molecular ion ([M]⁺•) of this compound would be observed at a mass-to-charge ratio (m/z) of 116. The fragmentation cascade is initiated by the ionization of the aromatic ring or one of the methyl groups.

Key Predicted Fragmentation Pathways:

  • Loss of a Deuterated Methyl Radical (•CD₃): This is anticipated to be the most favorable fragmentation pathway, leading to the formation of a stable, deuterated tropylium-like cation.

    • [C₈D₁₀]⁺• → [C₇D₇]⁺ + •CD₃

    • The resulting [C₇D₇]⁺ ion would be observed at m/z 101 and is expected to be the base peak in the spectrum, similar to the m/z 91 peak (tropylium ion) in the spectrum of unlabeled o-xylene.

  • Loss of a Deuterium Radical (•D): The molecular ion can also lose a deuterium atom, resulting in a [M-D]⁺ ion.

    • [C₈D₁₀]⁺• → [C₈D₉]⁺ + •D

    • This fragment would appear at m/z 114.

  • Further Fragmentation of the [C₇D₇]⁺ Ion: The deuterated tropylium-like ion can undergo further fragmentation, likely through the loss of a molecule of dideuterioacetylene (C₂D₂).

    • [C₇D₇]⁺ → [C₅D₅]⁺ + C₂D₂

    • The [C₅D₅]⁺ ion would be detected at m/z 69.

Tabulated Summary of Predicted Fragments

While experimental quantitative data is not available, the following table summarizes the predicted primary ions, their proposed formulas, and their expected m/z values for this compound. The relative abundance is a qualitative prediction based on the fragmentation of o-xylene.

m/z (Predicted)Proposed Ion FormulaPredicted Relative Abundance
116[C₈D₁₀]⁺• (Molecular Ion)Moderate
101[C₇D₇]⁺High (likely Base Peak)
114[C₈D₉]⁺Low to Moderate
69[C₅D₅]⁺Low to Moderate

Experimental Protocols

A standard experimental protocol for obtaining the mass spectrum of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation:

  • A dilute solution of this compound in a volatile, high-purity solvent (e.g., dichloromethane or hexane) would be prepared.

Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated at a temperature of 250°C.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) would be suitable for separating o-xylene from any potential impurities.

  • Oven Program: A temperature program would be employed, for example, starting at 40°C, holding for 2 minutes, then ramping to 200°C at a rate of 10°C/min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: Standard 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

  • Scan Range: A mass range of m/z 35-200 would be sufficient to capture the molecular ion and expected fragments.

  • Ion Source Temperature: Typically maintained around 230°C.

Visualization of the Predicted Fragmentation Pathway

The following diagram, generated using Graphviz (DOT language), illustrates the predicted primary fragmentation pathway of this compound.

G M+• (C8D10)•+\nm/z = 116 M+• (C8D10)•+ m/z = 116 m/z = 101\n(C7D7)+ m/z = 101 (C7D7)+ M+• (C8D10)•+\nm/z = 116->m/z = 101\n(C7D7)+ - •CD3 m/z = 114\n(C8D9)+ m/z = 114 (C8D9)+ M+• (C8D10)•+\nm/z = 116->m/z = 114\n(C8D9)+ - •D m/z = 69\n(C5D5)+ m/z = 69 (C5D5)+ m/z = 101\n(C7D7)+->m/z = 69\n(C5D5)+ - C2D2

Caption: Predicted fragmentation pathway of this compound.

Conclusion

This technical guide outlines the predicted mass spectrum fragmentation pattern of this compound based on established principles of mass spectrometry and the known behavior of its non-deuterated counterpart. The primary fragmentation is expected to involve the loss of a deuterated methyl radical to form a stable deuterated tropylium-like cation at m/z 101, which is predicted to be the base peak. Further fragmentation is also anticipated. For definitive quantitative data and confirmation of minor fragmentation pathways, experimental analysis under controlled conditions is necessary. This guide provides a foundational understanding for researchers and professionals working with this compound in analytical applications.

References

Methodological & Application

Application Note: Quantification of BTEX in Water Samples using o-Xylene-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) are a group of volatile organic compounds (VOCs) commonly found in petroleum products. Their presence in water sources is a significant environmental and health concern due to their toxicity. Accurate and reliable quantification of BTEX compounds in aqueous matrices is crucial for environmental monitoring and remediation efforts. This application note describes a robust and sensitive method for the determination of BTEX in water samples using gas chromatography-mass spectrometry (GC-MS) with o-Xylene-d10 as an internal standard for improved accuracy and precision. The use of a deuterated internal standard, such as this compound, is a well-established technique to compensate for variations in sample preparation, injection volume, and instrument response.

Experimental Protocols

Reagents and Materials
  • BTEX Standards: Analytical grade standards of Benzene, Toluene, Ethylbenzene, m-Xylene, p-Xylene, and o-Xylene.

  • Internal Standard: this compound (99 atom % D).

  • Solvents: Methanol (purge and trap grade), Reagent water (Type I).

  • Sample Vials: 40 mL screw-top vials with PTFE-lined silicone septa.

  • Autosampler Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Syringes: Gas-tight syringes for standard preparation.

Standard Preparation

2.2.1. Primary Stock Standard (1000 µg/mL): Prepare a primary stock standard by accurately weighing and dissolving 100 mg of each BTEX compound in 100 mL of methanol. Store at 4°C in an amber vial.

2.2.2. Working Standard Solution (10 µg/mL): Dilute the primary stock standard 1:100 with methanol to obtain a working standard solution of 10 µg/mL for each BTEX compound.

2.2.3. Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of this compound by dissolving 100 mg in 100 mL of methanol.

2.2.4. Internal Standard Spiking Solution (2.5 µg/mL): Dilute the this compound stock solution with reagent water to a final concentration of 2.5 µg/mL.[1]

2.2.5. Calibration Standards: Prepare a series of calibration standards by spiking known volumes of the BTEX working standard solution into reagent water. A common calibration range is from 0.5 to 200 µg/L. For each calibration level, add a constant amount of the internal standard spiking solution to achieve a final concentration of 2.5 µg/L of this compound.

Sample Preparation (Purge and Trap)
  • Collect water samples in 40 mL vials, ensuring no air bubbles are present.[2]

  • If the analysis is not performed within 7 days, preserve the sample by adding hydrochloric acid to a pH of 2 and store at 4°C.[2]

  • For analysis, allow the sample to come to room temperature.

  • Add 5 µL of the 2.5 µg/mL this compound internal standard spiking solution to a 5 mL aliquot of the water sample in the purge and trap vessel.

  • The sample is then purged with an inert gas (e.g., helium) to extract the volatile BTEX compounds.

  • The purged analytes are trapped on a sorbent trap.

  • The trap is then rapidly heated to desorb the BTEX compounds onto the GC column.

GC-MS Analysis

The analysis is performed using a gas chromatograph coupled with a mass spectrometer.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
ColumnDB-624 or equivalent (30 m x 0.25 mm ID x 1.4 µm)
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 40°C, hold for 3 minRamp 1: 10°C/min to 120°CRamp 2: 20°C/min to 220°C, hold for 2 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)

Table 2: SIM Parameters for BTEX and this compound

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Benzene7877
Toluene9291
Ethylbenzene91106
m/p-Xylene91106
o-Xylene91106
This compound100116

Data Presentation

The following tables summarize typical quantitative data for BTEX analysis in water. These values are representative of methods using internal standard calibration and GC-MS.

Table 3: Method Detection Limits (MDL) and Limits of Quantification (LOQ)

CompoundMDL (µg/L)LOQ (µg/L)
Benzene0.020.06
Toluene0.030.10
Ethylbenzene0.020.07
m/p-Xylene0.040.12
o-Xylene0.030.09

MDL and LOQ values are estimates and may vary depending on the instrument and matrix.

Table 4: Recovery and Precision Data

CompoundSpiked Concentration (µg/L)Average Recovery (%)Relative Standard Deviation (RSD, %)
Benzene1098.54.2
Toluene1099.13.8
Ethylbenzene10101.24.5
m/p-Xylene20100.54.1
o-Xylene1099.83.9

Table 5: Calibration Curve Parameters

CompoundCalibration Range (µg/L)Correlation Coefficient (r²)
Benzene0.5 - 200>0.998
Toluene0.5 - 200>0.998
Ethylbenzene0.5 - 200>0.997
m/p-Xylene1.0 - 400>0.997
o-Xylene0.5 - 200>0.998

Workflow Diagram

BTEX_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing WaterSample Water Sample Collection Spike_IS Spike with this compound WaterSample->Spike_IS PurgeTrap Purge and Trap Spike_IS->PurgeTrap Calibration_Stds Prepare Calibration Standards Spike_Cal_IS Spike Standards with this compound Calibration_Stds->Spike_Cal_IS Spike_Cal_IS->PurgeTrap GCMS GC-MS Analysis PurgeTrap->GCMS DataAcquisition Data Acquisition (SIM) GCMS->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration CalibrationCurve Generate Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantify BTEX CalibrationCurve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for BTEX Quantification in Water.

Conclusion

The described GC-MS method utilizing this compound as an internal standard provides a reliable and accurate approach for the quantification of BTEX compounds in water samples. The use of an isotopically labeled internal standard effectively corrects for variations in sample handling and instrument performance, leading to high-quality data suitable for environmental monitoring and research applications. The detailed protocol and performance data presented in this application note can be readily adopted by analytical laboratories.

References

Application Note: Preparation of o-Xylene-d10 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

o-Xylene-d10 (1,2-Dimethylbenzene-d10) is a deuterated analog of o-xylene, commonly employed as an internal standard in quantitative analytical methods, particularly for the analysis of volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC-MS).[1] Its distinct mass shift of +10 atomic mass units compared to the unlabeled compound allows for clear differentiation and accurate quantification in complex matrices.[1] Proper preparation of accurate and stable stock solutions is a critical first step for any quantitative analysis. This document provides a detailed protocol for the preparation of this compound stock solutions.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is essential for its safe handling and accurate preparation of solutions.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference(s)
Chemical Name 1,2-Dimethylbenzene-d10 [2]
CAS Number 56004-61-6 [2][3]
Molecular Formula C₆D₄(CD₃)₂ [2]
Molecular Weight 116.23 g/mol [1][2][3]
Physical Form Liquid [1]
Density 0.953 g/mL at 25 °C [1][3]
Boiling Point 142 °C [1][3]
Melting Point -25 °C [1]
Flash Point 32 °C (89.6 °F) [1]
Solubility Insoluble in water; soluble in organic solvents like methanol, hexane, chloroform, and ethyl acetate. [4][5]

| Isotopic Purity | Typically ≥98 atom % D |[1][2] |

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is a flammable liquid and vapor, can be harmful if inhaled or in contact with skin, and may cause serious irritation.[6]

Table 2: Hazard Identification and Safety Precautions

Hazard GHS Classification Precautionary Measures Reference(s)
Flammability Flammable Liquid, Cat. 3 (H226) Keep away from heat, sparks, open flames, and hot surfaces.[7] Use explosion-proof equipment and non-sparking tools.[8] Ground/bond container and receiving equipment.[8] [1]
Acute Toxicity Acute Toxicity, Dermal, Cat. 4 (H312) Acute Toxicity, Inhalation, Cat. 4 (H332) Wear protective gloves and clothing.[7] Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[7] [1]
Health Hazards Skin Irritation, Cat. 2 (H315) Eye Irritation, Cat. 2 (H319) Aspiration Hazard, Cat. 1 (H304) Wear eye/face protection.[7] Wash hands thoroughly after handling.[9] If swallowed, do NOT induce vomiting and seek immediate medical attention.[7] [1]

| Storage | N/A | Store in a cool, well-ventilated place away from direct sunlight.[2][10] Keep container tightly closed.[11] Store in a designated flammables cabinet. |[1] |

Experimental Protocol

This protocol describes the preparation of a primary stock solution of this compound at a concentration of 1000 µg/mL, followed by the preparation of intermediate and working standards through serial dilution.

4.1 Materials and Equipment

  • This compound (neat, ≥98% purity)

  • High-purity, analytical grade solvent (e.g., Methanol, Hexane, Ethyl Acetate)

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL) with glass stoppers

  • Analytical balance (readable to 0.0001 g)

  • Calibrated positive displacement micropipettes or gas-tight syringes (10 µL to 1000 µL range)

  • Amber glass vials with PTFE-lined screw caps

  • Standard laboratory glassware (beakers, funnels)

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

4.2 Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase cluster_sol Solution Phase cluster_final Finalization & Storage start Start safety Don PPE & Work in Fume Hood start->safety tare Tare Volumetric Flask on Analytical Balance safety->tare add_analyte Add this compound (Gravimetrically) tare->add_analyte add_solvent Add ~50% of Solvent to Flask add_analyte->add_solvent mix Stopper and Mix Until Dissolved add_solvent->mix fill_to_mark Dilute to Volume with Solvent mix->fill_to_mark homogenize Invert Flask 15-20x to Homogenize fill_to_mark->homogenize label_stock Label Primary Stock (Name, Conc., Date) homogenize->label_stock transfer Transfer to Amber Vials for Storage label_stock->transfer store Store in Flammables Cabinet (e.g., 4°C) transfer->store end_node End store->end_node

Caption: Workflow for preparing this compound primary stock solution.

4.3 Procedure: Primary Stock Solution (1000 µg/mL)

  • Select Solvent: Choose a high-purity solvent that is compatible with your analytical method and sample matrix. Methanol is a common choice.

  • Tare Glassware: Place a clean, dry 100 mL Class A volumetric flask on the analytical balance and tare the weight.

  • Gravimetric Addition: Using a gas-tight syringe or positive displacement pipette, carefully add approximately 10 mg of neat this compound directly into the volumetric flask. Record the exact mass added (to 0.1 mg).

    • Calculation Example: To prepare a 1000 µg/mL (1 mg/mL) solution in a 100 mL flask, you need 100 mg of this compound.

  • Dissolution: Add the chosen solvent to the flask until it is about half-full. Stopper the flask and gently swirl to completely dissolve the this compound.

  • Dilution to Volume: Once dissolved, carefully add more solvent until the bottom of the meniscus reaches the calibration mark on the neck of the flask.

  • Homogenization: Stopper the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.

  • Labeling and Storage: Transfer the primary stock solution to a labeled amber glass vial. The label should include the compound name (this compound), concentration, solvent, preparation date, and preparer's initials. Store refrigerated (e.g., 4°C) in a flammables-approved cabinet.

4.4 Procedure: Working Standard Solutions

Working standards are prepared by serially diluting the primary stock solution.

  • Prepare Intermediate Stock: Prepare an intermediate stock (e.g., 10 µg/mL) by pipetting 1 mL of the 1000 µg/mL primary stock into a 100 mL volumetric flask and diluting to the mark with the solvent.

  • Prepare Working Standards: Use the intermediate stock to prepare a calibration curve. An example dilution scheme is provided below.

Table 3: Example Dilution Scheme for Working Standards from a 10 µg/mL Intermediate Stock

Target Concentration (ng/mL) Volume of 10 µg/mL Stock (mL) Final Volume (mL)
1000 10 100
500 5 100
250 2.5 100
100 1 100
50 0.5 100

| 10 | 0.1 | 100 |

Note: Always use calibrated pipettes and Class A volumetric flasks for all dilutions to ensure accuracy.

Conclusion

This protocol provides a comprehensive and safe method for the preparation of this compound stock solutions. Adherence to these steps, particularly regarding safety precautions and the use of calibrated equipment, is crucial for generating high-quality, accurate standards for sensitive analytical applications in research and drug development. Stock solution stability should be monitored over time, and fresh standards should be prepared regularly.

References

Application Notes and Protocols for the Use of o-Xylene-d10 in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

o-Xylene-d10, a deuterated analog of o-xylene, serves as a crucial internal standard in the analysis of volatile organic compounds (VOCs) in environmental matrices.[1][2] Its chemical similarity to the target analytes, coupled with its distinct mass-to-charge ratio, makes it an ideal tool for isotope dilution mass spectrometry techniques, primarily Gas Chromatography-Mass Spectrometry (GC/MS). The use of this compound as an internal standard enhances the accuracy and precision of quantitative analysis by correcting for variations in sample preparation, injection volume, and instrument response.[3][4][5] This document provides detailed application notes and protocols for the utilization of this compound in the analysis of environmental samples such as water, soil, and air.

Principle of Isotope Dilution

Isotope dilution is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled compound (in this case, this compound) to a sample before analysis. This labeled compound, or internal standard, behaves almost identically to its unlabeled counterpart (the analyte) throughout the extraction, concentration, and chromatographic separation processes. By comparing the response of the analyte to the internal standard in the mass spectrometer, accurate quantification can be achieved, compensating for potential sample losses or matrix effects.[3][4]

Logical Relationship of Isotope Dilution using this compound

Workflow for Isotope Dilution using this compound Sample Environmental Sample (Water, Soil, Air) Spike Spike with known amount of This compound (Internal Standard) Sample->Spike Preparation Sample Preparation (Purge & Trap, Headspace, etc.) Spike->Preparation GCMS GC/MS Analysis Preparation->GCMS Data Data Acquisition (Mass Spectra of Analyte and IS) GCMS->Data Quant Quantification (Ratio of Analyte to IS Response) Data->Quant

Caption: Isotope Dilution Workflow.

Application in Water Sample Analysis (Based on EPA Method 524.2 & 8260)

This compound is commonly used as an internal standard for the analysis of purgeable organic compounds in drinking water and groundwater, following methodologies like EPA Method 524.2 and 8260.[1][6][7][8][9][10]

Experimental Protocol: Purge and Trap GC/MS for Water Samples

This protocol outlines the general procedure for the analysis of VOCs in water using a purge and trap system coupled with a GC/MS.

1. Sample Preparation:

  • Collect water samples in 40 mL vials containing a preservative (e.g., ascorbic acid or sodium thiosulfate) to reduce residual chlorine.[8]

  • Prior to analysis, allow samples to come to room temperature.

  • Add a known amount of this compound internal standard solution (typically 5 µL of a 5 µg/mL solution in methanol) to a 5 mL aliquot of the water sample within the purge and trap concentrator.[6] This results in an internal standard concentration of 5 µg/L.

2. Purge and Trap Parameters:

  • Purge Gas: Helium at a flow rate of 40 mL/min.

  • Purge Time: 11 minutes at ambient temperature.

  • Trap: #10 trap (Tenax® / Silica gel / Carbon Molecular Sieve).

  • Desorb Time: 4 minutes at 180-190 °C.

  • Bake Time: 5 minutes at 210 °C.

3. GC/MS Conditions:

  • GC Column: DB-624 UI (20 m x 0.18 mm, 1 µm film thickness) or equivalent.[6]

  • Carrier Gas: Helium.

  • Inlet: Split/Splitless, with a split ratio of 150:1.[6]

  • Oven Program:

    • Initial temperature: 40 °C, hold for 1.5 minutes.

    • Ramp: 16 °C/min to 180 °C.

    • Ramp: 40 °C/min to 220 °C, hold for 4 minutes.

  • Mass Spectrometer:

    • Mode: Scan (e.g., 35-300 amu).[11]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Experimental Workflow for Water Analysis

GC/MS Analysis of VOCs in Water cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample (40 mL vial) Spike Spike with this compound Sample->Spike PT Purge and Trap Spike->PT GC Gas Chromatography PT->GC MS Mass Spectrometry GC->MS Data Data MS->Data Data Processing & Quantification

Caption: Water Sample Analysis Workflow.

Quantitative Data for Water Analysis

The following table summarizes typical performance data for the analysis of o-xylene in water using this compound as an internal standard.

ParameterValueReference Method
Method Detection Limit (MDL)0.15 µg/LEPA 524.2[7]
Accuracy (% Recovery)93%EPA 524.2[7]
Precision (%RSD)10.5%EPA 524.2[7]
Calibration Range0.5 - 50 µg/LEPA 524.2[7]

Application in Soil and Solid Waste Analysis (Based on EPA Method 8260)

For soil and solid waste samples, this compound is utilized as an internal standard in conjunction with sample preparation techniques such as methanol extraction followed by purge and trap or headspace analysis, as outlined in EPA Method 8260.[1][2][12][13][14][15]

Experimental Protocol: Headspace GC/MS for Soil Samples

This protocol describes a common method for analyzing VOCs in soil using headspace sampling.

1. Sample Preparation:

  • A known weight of soil or solid waste (e.g., 5 g) is collected and preserved in the field with methanol (e.g., 10 mL).

  • In the laboratory, an aliquot of the methanol extract is transferred to a headspace vial containing water.

  • The vial is spiked with a known amount of this compound internal standard solution.

  • The vial is sealed and heated to a specific temperature (e.g., 80 °C) for a set time to allow for equilibration of the VOCs between the sample and the headspace.

2. Headspace Sampler Conditions:

  • Vial Equilibration Temperature: 80 °C

  • Vial Equilibration Time: 15 minutes

  • Loop Temperature: 90 °C

  • Transfer Line Temperature: 100 °C

3. GC/MS Conditions:

  • GC Column: Similar to water analysis (e.g., DB-624 or equivalent).

  • Carrier Gas: Helium.

  • Oven Program: A suitable temperature program is used to separate the target VOCs. A typical program might be:

    • Initial temperature: 35 °C, hold for 5 minutes.

    • Ramp: 8 °C/min to 180 °C, hold for 5 minutes.

  • Mass Spectrometer:

    • Mode: Scan or Selected Ion Monitoring (SIM).

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Experimental Workflow for Soil Analysis

GC/MS Analysis of VOCs in Soil cluster_prep Sample Preparation cluster_analysis Analysis Sample Soil Sample Extract Methanol Extraction Sample->Extract Spike Spike with this compound Extract->Spike HS Headspace Sampling Spike->HS GC Gas Chromatography HS->GC MS Mass Spectrometry GC->MS Data Data MS->Data Data Processing & Quantification

Caption: Soil Sample Analysis Workflow.

Quantitative Data for Soil Analysis

Performance data for soil analysis can vary depending on the soil type and specific method parameters. The following table provides representative data.

ParameterValueReference Method
Method Detection Limit (MDL)~1 µg/kgEPA 8260[14]
Accuracy (% Recovery)50-150%EPA 8260[13]
Precision (%RPD)<50%EPA 8260[13]
Calibration Range1 - 200 µg/L (in extract)EPA 8260[14]

Application in Air Sample Analysis (Based on EPA Method TO-15)

This compound can also be used as an internal standard for the analysis of VOCs in whole air samples collected in specially prepared canisters, following methods similar to EPA TO-15.[16]

Experimental Protocol: GC/MS for Air Samples

1. Sample Preparation:

  • A whole air sample is collected in a passivated canister.

  • Prior to analysis, a known volume of the air sample is drawn into a concentration system.

  • A mix of deuterated internal standards, including this compound, is added to the sample stream before it enters the GC.[16]

2. GC/MS Conditions:

  • The GC/MS conditions are similar to those used for water and soil analysis, with adjustments to the oven temperature program to optimize the separation of airborne VOCs.

Quantitative Data Summary Table

This table provides a comparative summary of typical quantitative performance data for o-xylene analysis across different environmental matrices using this compound as an internal standard.

MatrixMethod Detection Limit (MDL)Accuracy (% Recovery)Precision (%RSD or %RPD)
Water 0.15 µg/L[7]93%[7]10.5% (%RSD)[7]
Soil ~1 µg/kg[14]50-150%<50% (%RPD)[13]
Air ~0.002 PPBvMethod DependentMethod Dependent

This compound is a versatile and reliable internal standard for the quantitative analysis of volatile organic compounds in a variety of environmental samples. Its use in conjunction with GC/MS, following established EPA methodologies, ensures high-quality data for environmental monitoring and assessment. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and environmental professionals.

References

Application Note: Analysis of Volatile Organic Compounds Using EPA Method 8260 with o-Xylene-d10 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

United States Environmental Protection Agency (EPA) Method 8260 is a widely used analytical procedure for the determination of volatile organic compounds (VOCs) in a variety of matrices, including water, soil, and solid waste.[1] The method utilizes a purge-and-trap (P&T) sample introduction system coupled with gas chromatography-mass spectrometry (GC-MS) to achieve high sensitivity and selectivity for compounds with boiling points below 200°C.[1]

To ensure accuracy and precision, EPA Method 8260 mandates the use of an internal standard (IS) calibration procedure.[2] An internal standard is a compound of known concentration added to every sample, standard, and blank. It helps to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard is chemically similar to the target analytes but is not naturally found in the samples. Deuterated analogs of target compounds, such as o-Xylene-d10, are excellent choices as they co-elute with or elute very near their non-deuterated counterparts and exhibit similar behavior during the purge-and-trap and chromatographic processes.[3]

This application note provides a detailed protocol for EPA Method 8260, specifically highlighting the use of this compound as an internal standard for the quantification of aromatic hydrocarbons and other relevant VOCs.

Experimental Protocols

Reagents and Standards
  • Reagents: Methanol (Purge-and-Trap Grade), Organic-Free Reagent Water.

  • Target Analyte Stock Standard: A certified stock solution containing the VOCs of interest (e.g., Benzene, Toluene, Ethylbenzene, Xylenes, Chlorinated Solvents) at a concentration of 2000 µg/mL in methanol.

  • Internal Standard (IS) Stock Solution: A certified standard of this compound (C₈D₁₀, MW: 116.23) at 2000 µg/mL in methanol.

  • Surrogate Standard Stock Solution: A certified standard containing compounds like Toluene-d8, 4-Bromofluorobenzene (BFB), and 1,2-Dichloroethane-d4 at 2000 µg/mL.

  • Working Calibration Standards: Prepare a series of calibration standards by diluting the Target Analyte Stock Standard in methanol. A typical calibration range is 0.5 µg/L to 200 µg/L.[1] For a 5 mL aqueous sample, these standards are spiked into organic-free reagent water.

  • Working IS/Surrogate Solution: Prepare a combined internal standard and surrogate working solution in methanol at a concentration of 25 µg/mL. A 5 µL spike of this solution into a 5 mL sample results in a final concentration of 25 µg/L (ppb) for each IS and surrogate compound.

Instrumentation and Analytical Conditions

A high-performance gas chromatograph equipped with a mass selective detector and a purge-and-trap concentrator/autosampler is required. The conditions provided in Table 1 are typical for this analysis.

Table 1: Purge-and-Trap and GC-MS Instrumental Parameters

Parameter Condition
Purge and Trap System
Sample Volume5 mL (Aqueous)
Purge GasHelium
Purge Flow40 mL/min
Purge Time11 min
Purge Temperature20°C
Desorb Time2 min
Desorb Temperature250°C
Bake Time6 min
Bake Temperature270°C
Gas Chromatograph
Column60 m x 0.25 mm ID, 1.4 µm film thickness (e.g., DB-624 or equivalent)
Carrier GasHelium, Constant Flow @ 1.2 mL/min
Oven Program35°C (hold 4 min), ramp to 85°C at 16°C/min, ramp to 210°C at 30°C/min (hold 3 min)
Inlet Temperature200°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeFull Scan
Mass Range35-300 amu
Internal Standard Ions
This compoundQuantifier: m/z 116, Qualifier: m/z 98
System Setup and Calibration
  • GC/MS Tuning: Before analysis, the MS must be tuned to meet the criteria for 4-Bromofluorobenzene (BFB) as specified in the method. This check must be performed every 12 hours of operation.

  • Initial Calibration: Analyze a minimum of five calibration standards across the desired concentration range (e.g., 1, 5, 20, 50, 100, 200 µg/L). Each standard must be fortified with the internal standard (this compound) at a constant concentration (e.g., 25 µg/L).

  • Response Factor Calculation: Calculate the relative response factor (RRF) for each target analyte relative to the internal standard using the following equation: RRF = (Aₓ * Cᵢₛ) / (Aᵢₛ * Cₓ) Where:

    • Aₓ = Peak area of the analyte

    • Aᵢₛ = Peak area of the internal standard (this compound)

    • Cᵢₛ = Concentration of the internal standard

    • Cₓ = Concentration of the analyte

  • Calibration Acceptance Criteria: For the calibration curve to be valid, the percent relative standard deviation (%RSD) of the RRFs for each analyte must be ≤ 20%. Alternatively, a linear regression with a correlation coefficient (r²) ≥ 0.995 can be used.

Sample Analysis and Quantitation
  • Sample Preparation: For a 5 mL aqueous sample, add 5 µL of the working IS/Surrogate solution, bringing the internal standard concentration to 25 µg/L.

  • Analysis: Analyze the prepared sample using the instrumental conditions outlined in Table 1.

  • Quantitation: Calculate the concentration of each identified analyte using the average RRF from the initial calibration and the following equation: Concentrationₓ = (Aₓ * Cᵢₛ) / (Aᵢₛ * RRFₐᵥ₉)

Data Presentation

Quantitative data should be summarized for clarity. Table 2 provides an example of initial calibration data for key aromatic compounds using this compound as the internal standard. Table 3 presents representative method performance data.

Table 2: Example Initial Calibration Data for BTEX Compounds

AnalyteCalibration Range (µg/L)Average RRF%RSDQuantifier Ion (m/z)
Benzene1 - 2001.258.5%0.999178
Toluene1 - 2001.187.9%0.999391
Ethylbenzene1 - 2000.959.2%0.998991
m,p-Xylene1 - 2000.919.8%0.998591
o-Xylene1 - 2000.939.5%0.998891

Table 3: Example Method Performance Data (Based on 7 Replicates at 20 µg/L)

AnalyteMethod Detection Limit (MDL) (µg/L)Average Recovery (%)Precision (%RSD)
Benzene0.2598.54.1
Toluene0.28101.23.8
Ethylbenzene0.35103.04.5
m,p-Xylene0.40102.54.9
o-Xylene0.38102.84.7

Visualizations

The overall workflow for EPA Method 8260 analysis is depicted in the following diagram.

EPA8260_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous or Solid Sample Spike_IS Spike with this compound and Surrogates Sample->Spike_IS Purge Purge Volatiles (Method 5030/5035) Spike_IS->Purge Trap Trap Analytes on Sorbent Purge->Trap Desorb Thermal Desorption Trap->Desorb GC_Sep GC Separation Desorb->GC_Sep MS_Det MS Detection (Full Scan) GC_Sep->MS_Det Quant Identify & Quantify Analytes using RRF MS_Det->Quant Calib Generate Initial Calibration Curve Calib->Quant Report Final Report Generation Quant->Report

Caption: Experimental workflow for VOC analysis via EPA Method 8260.

Conclusion

EPA Method 8260 is a robust and reliable method for the quantification of volatile organic compounds. The proper use of a chemically appropriate internal standard is critical for achieving high-quality, defensible data. This compound serves as an excellent internal standard for aromatic compounds, as it closely mimics the analytical behavior of its non-deuterated analogs. By following this detailed protocol and adhering to the method's stringent quality control requirements, laboratories can achieve excellent performance, including low detection limits, high accuracy, and superior precision.

References

Application Note: o-Xylene-d10 for Internal Standard-Based Quantification of VOCs in Soil and Groundwater

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and environmental analysis professionals.

Introduction Volatile Organic Compounds (VOCs) are a significant class of environmental contaminants found in soil and groundwater.[1] Their high vapor pressure and mobility necessitate accurate and reliable quantification for environmental monitoring and remediation assessment.[1] The standard analytical method for this purpose is Purge and Trap Gas Chromatography/Mass Spectrometry (P&T GC/MS), often following protocols like U.S. EPA Method 8260B.[2] To ensure precision and accuracy by correcting for sample matrix effects and variations in instrument performance, an internal standard is used. o-Xylene-d10, a deuterated form of o-xylene, serves as an ideal internal standard for this application.[3][4][5] Its chemical and physical properties are nearly identical to its non-deuterated counterpart, ensuring it behaves similarly during the purge and trap, separation, and ionization processes. However, its increased mass allows it to be distinguished and quantified separately by the mass spectrometer, enabling reliable correction of target analyte concentrations.[3]

Physicochemical Properties of this compound

The properties of this compound make it a suitable internal standard for VOC analysis. It is a liquid at room temperature and has a boiling point well within the range of typical VOCs.[3][6]

PropertyValueReference
Chemical Formula C₆D₄(CD₃)₂[7]
Molecular Weight 116.23 g/mol [7]
Boiling Point 142 °C[3][4][5]
Melting Point -25 °C[3][4][5]
Density 0.953 g/mL at 25 °C[3][4][5]
Form Liquid[3]
Isotopic Purity ≥98 atom % D[4][7]
Mass Shift M+10[3][4]

Experimental Protocols

This section details the protocol for analyzing VOCs in soil and groundwater samples using this compound as an internal standard, based on the principles of EPA Method 8260.[1]

Materials and Reagents
  • This compound Spiking Solution: Prepare a stock solution of this compound in methanol at a concentration of 25 ppm.[8] This stock will be used to spike all samples, blanks, and calibration standards.

  • VOC Calibration Standards: A certified multi-component VOC standard mix in methanol.[8]

  • Reagent Water: Purified water free of any interfering organic compounds.

  • Methanol: Purge-and-trap grade.

  • Sample Vials: 40 mL VOA vials with PTFE-lined septa.

  • Helium: Ultra-high purity (99.999%), for use as a purge and carrier gas.[9]

  • Nitrogen: For autosampler system gas, if applicable.[9]

Standard and Sample Preparation

A. Calibration Curve Preparation

  • Prepare a series of calibration standards in reagent water, typically ranging from 1 ppb to 200 ppb.[8][10]

  • Transfer a known volume of reagent water (e.g., 5 mL) to a VOA vial for each calibration point.

  • Add the appropriate volume of the certified VOC standard mix to achieve the target concentrations.

  • Spike each calibration standard vial with a fixed amount (e.g., 5 µL) of the 25 ppm this compound internal standard solution, resulting in a final concentration of 25 ppb.[8]

  • Seal the vials immediately.

B. Groundwater Sample Preparation

  • Collect groundwater samples in 40 mL VOA vials, ensuring no headspace.

  • Just prior to analysis, open the vial and add 5 µL of the 25 ppm this compound internal standard solution.[8]

  • Immediately reseal the vial and proceed to analysis.

C. Soil Sample Preparation

  • Place approximately 5 grams of the soil sample into a pre-weighed VOA vial.

  • Add 5 mL of reagent water to the vial.[9]

  • Spike the sample slurry with 5 µL of the 25 ppm this compound internal standard solution.[8]

  • Immediately seal the vial and proceed to analysis.

Instrumentation: Purge and Trap GC/MS

The analysis is performed using a purge and trap system connected to a GC/MS.[1] The purge and trap process extracts and concentrates the VOCs from the sample matrix before they are introduced into the GC for separation and then the MS for detection and quantification.[11]

experimental_workflow Figure 1: Analytical Workflow for VOCs using this compound cluster_prep Sample Preparation cluster_pt Purge and Trap System cluster_gcms GC/MS Analysis cluster_data Data Processing Sample Soil or Groundwater Sample Spike Spike with This compound (Internal Std) Sample->Spike Purge Purge with Helium (Extracts VOCs from Matrix) Spike->Purge Trap Cryogenically Trap Analytes on Sorbent Material Purge->Trap Desorb Thermally Desorb Analytes from Trap Trap->Desorb GC Separate Analytes (GC Capillary Column) Desorb->GC MS Detect and Quantify (Mass Spectrometer) GC->MS Quantify Quantify Target VOCs Relative to this compound MS->Quantify Report Final Report Quantify->Report

Figure 1: Analytical Workflow for VOCs using this compound
Typical Instrument Conditions

The following table provides typical operating parameters for the P&T GC/MS system. These may require optimization based on specific instrumentation and target analytes.

ParameterConditionReference
Purge and Trap
Purge GasHelium[9]
Purge Flow40 mL/min[9]
Purge Time11 min[9]
Sample Temperature45 °C[9]
Desorb Time0.5 - 2 min[9]
Trap TypeTenax® / Silica gel / Carbon Molecular Sieve[9]
Gas Chromatograph
ColumnRestek Rxi-624Sil MS (or equivalent)[9]
Carrier GasHelium[9]
Inlet Temperature250 °C[9]
Oven Programe.g., 40°C (hold 2 min), ramp to 220°C at 10°C/min(Typical)
Mass Spectrometer
ModeScan (e.g., 35-300 amu)[9]
Source Temperature230 °C[9]
Transfer Line Temp250 °C[9]
Solvent Delay~1-2 min[9]

Data Analysis and Quality Control

Quantification

Quantification is based on the principle of isotope dilution. A calibration curve is generated by plotting the ratio of the target analyte peak area to the this compound peak area against the analyte concentration. The concentration of the target analyte in the sample is then calculated using this curve and the corresponding peak area ratio from the sample analysis.

logical_relationship Figure 2: Role of this compound as an Internal Standard cluster_process Analytical Process Sample Sample Matrix (Soil/Groundwater) Contains Unknown Analyte Conc. Process Purge & Trap GC/MS (Potential for Analyte Loss or Instrument Variation) Sample->Process IS Known Amount of This compound (IS) Added to Sample IS->Process Analyte_Signal Measured Analyte Signal (Variable) Process->Analyte_Signal IS_Signal Measured IS Signal (Reflects Variation) Process->IS_Signal Result Corrected Analyte Concentration (Accurate & Precise) Analyte_Signal->Result IS_Signal->Result

Figure 2: Role of this compound as an Internal Standard
Quality Control

To ensure data validity, several quality control (QC) measures are essential, as stipulated by methods like EPA 8260.[10][12]

QC ParameterAcceptance CriteriaReference
Calibration Curve Linearity (R²) > 0.99[10]
Method Detection Limit (MDL) Determined statistically; typically 0.2-1.6 µg/L[10][13]
Method Blank Below reporting limit[12]
Laboratory Control Sample (LCS) Recovery 70-130%[10]
Matrix Spike/Matrix Spike Duplicate (MS/MSD) Laboratory-defined limits[12]
Internal Standard Response Area counts within 50-200% of calibration standard(Typical)
Precision (Relative Percent Difference) < 25% for replicate injections[10]

Conclusion this compound is a robust and reliable internal standard for the analysis of VOCs in complex matrices like soil and groundwater. Its use in conjunction with P&T GC/MS, following established protocols such as EPA Method 8260, allows for the accurate and precise quantification of target compounds by effectively compensating for variations in sample preparation and instrument response. Adherence to the detailed protocols and quality control measures outlined in this note is critical for generating defensible environmental data.

References

Application Notes and Protocols for Air Quality Monitoring Using o-Xylene-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of o-Xylene-d10 as an internal standard in the analysis of volatile organic compounds (VOCs) in air samples. The methodologies described are primarily based on the United States Environmental Protection Agency (US EPA) Method TO-15, a widely accepted standard for VOC analysis in air collected in specially prepared canisters.

Introduction

Accurate and precise measurement of VOCs in ambient, indoor, and industrial air is critical for assessing environmental quality, ensuring workplace safety, and supporting various research and development activities, including those in the pharmaceutical industry where solvent emissions may be of concern. The use of a stable isotope-labeled internal standard, such as this compound, is a robust technique to improve the accuracy and reliability of these measurements by correcting for variations in sample preparation, instrument response, and matrix effects.[1] this compound, a deuterated form of o-xylene, is chemically similar to the target analytes but has a different mass, allowing it to be distinguished by a mass spectrometer.

Overview of the Analytical Technique

The primary analytical technique for the determination of VOCs in air samples using this compound as an internal standard is Gas Chromatography/Mass Spectrometry (GC/MS). Air samples are typically collected in evacuated, passivated stainless steel canisters. In the laboratory, a known volume of the air sample is drawn through a preconcentration system to trap and focus the VOCs. The trapped compounds are then thermally desorbed and transferred to the GC column for separation. The mass spectrometer is used for detection and quantification of the target analytes and the internal standard.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the analysis of VOCs using this compound as an internal standard, based on EPA Method TO-15 guidelines and typical laboratory performance.

Table 1: Typical Calibration Standard Concentrations

Concentration LevelBenzene (ppbv)Toluene (ppbv)Ethylbenzene (ppbv)m,p-Xylene (ppbv)o-Xylene (ppbv)
10.50.50.51.00.5
22.02.02.04.02.0
35.05.05.010.05.0
410.010.010.020.010.0
520.020.020.040.020.0

Note: Concentrations are in parts per billion by volume (ppbv). Calibration standards should bracket the expected concentration range of the samples.

Table 2: Method Detection Limits (MDLs) and Reporting Limits (RLs)

AnalyteMethod Detection Limit (MDL) (ppbv)Reporting Limit (RL) (ppbv)
Benzene0.02 - 0.20.05 - 0.5
Toluene0.02 - 0.20.05 - 0.5
Ethylbenzene0.02 - 0.20.05 - 0.5
m,p-Xylene0.02 - 0.20.1 - 1.0
o-Xylene0.02 - 0.20.05 - 0.5

Source: Based on data from various sources implementing EPA Method TO-15.[2][3][4] Actual MDLs and RLs may vary depending on the instrument sensitivity and sample matrix.

Table 3: Precision and Accuracy Data (Acceptance Criteria)

Quality Control ParameterAcceptance Criteria
Initial Calibration
Relative Standard Deviation (%RSD) of Relative Response Factors (RRFs)≤ 30% for each analyte
Continuing Calibration Verification (CCV)
Percent Difference (%D) from initial calibrationWithin ±30%
Method Blank
Analyte ConcentrationBelow the Reporting Limit (RL)
Laboratory Control Sample (LCS)
Percent Recovery70 - 130%
Internal Standard Area
Percent Difference from CCVWithin ±40%
Replicate Precision (Relative Percent Difference - RPD)
For duplicate samples≤ 25%

Source: Based on quality assurance and quality control requirements outlined in EPA Method TO-15.[5][6]

Experimental Protocols

Canister Cleaning and Certification

Objective: To ensure that sample canisters are free from contaminants that could interfere with the analysis.

Materials:

  • 6-Liter Summa® or Silonite® passivated stainless steel canisters

  • High-purity humidified nitrogen or zero air

  • Vacuum pump capable of achieving <0.05 mm Hg

  • Heating system for canisters

Protocol:

  • Connect the canister to a cleaning apparatus.

  • Evacuate the canister to a pressure of <0.05 mm Hg.

  • Fill the canister with high-purity humidified nitrogen or zero air to approximately 30 psig.

  • Heat the canister to a temperature of approximately 100°C for at least one hour.

  • Repeat the evacuation and pressurization cycle at least two more times.

  • For certification, fill the cleaned canister with humidified zero air and analyze it as a sample. The canister is considered certified clean if all target analytes are below the reporting limit.[7]

Sample Collection

Objective: To collect a representative whole air sample into a pre-cleaned, evacuated canister.

Materials:

  • Certified clean and evacuated 6-L canister

  • Flow controller (for time-integrated sampling)

  • Particulate matter filter

  • Sample inlet tubing (stainless steel or other inert material)

Protocol:

  • Record the initial vacuum of the canister from the attached gauge.

  • Attach the flow controller and particulate filter to the canister inlet.

  • Place the sampling inlet at the desired sampling location.

  • Open the canister valve to initiate sample collection.

  • For a grab sample, allow the canister to fill to near atmospheric pressure (approximately -5 inches of Hg vacuum) and then close the valve.

  • For a time-integrated sample, the pre-calibrated flow controller will regulate the sample flow over a specified period (e.g., 8 or 24 hours).

  • After sampling is complete, close the canister valve and record the final pressure.

  • Label the canister with a unique sample identifier, date, time, and location of collection.

Preparation of Standards

4.3.1. Preparation of this compound Internal Standard

Objective: To prepare a working internal standard solution for spiking into samples and calibration standards.

Materials:

  • Neat this compound (≥98% purity)[8]

  • High-purity nitrogen or zero air

  • Gas-tight syringe

  • Clean, evacuated canister for the internal standard mixture

Protocol:

  • Pressurize a clean, evacuated canister with a known volume of high-purity nitrogen.

  • Using a gas-tight syringe, inject a calculated volume of neat this compound into the heated injection port of a gas chromatograph or a dedicated standard preparation system that allows for volatilization and transfer into the canister.

  • Pressurize the canister further with nitrogen to a final known pressure to achieve the desired concentration (e.g., 1-10 ppmv).

  • Allow the canister to equilibrate for at least 24 hours before use. A typical concentration for the internal standard in the analytical system is around 25 ppbv.[1]

4.3.2. Preparation of Calibration Standards

Objective: To prepare a series of gas-phase calibration standards containing the target VOCs.

Materials:

  • Certified gas standard mixture of target VOCs (e.g., 1 ppmv)

  • Dynamic dilution system or gas-tight syringes and multiple canisters

  • High-purity humidified nitrogen or zero air

Protocol:

  • Prepare a series of at least five calibration standards by diluting the certified gas standard with humidified nitrogen.

  • The concentration of the calibration standards should bracket the expected concentration range of the samples (see Table 1 for typical ranges).[7]

  • Introduce a constant amount of the this compound internal standard into each calibration standard canister to achieve a consistent concentration across all standards.

GC/MS Analysis

Objective: To separate, identify, and quantify the target VOCs and the internal standard in the air samples.

Instrumentation:

  • Gas Chromatograph with a capillary column (e.g., 60 m x 0.32 mm ID, 1.0 µm film thickness; 5% phenyl / 95% dimethylpolysiloxane)

  • Mass Spectrometer detector (capable of scanning from 35-300 amu)

  • Preconcentration system (e.g., multi-sorbent trap or cryogenic trap)

  • Automated gas sampling system

Typical GC/MS Parameters:

ParameterSetting
Preconcentrator
Sample Volume250 - 1000 mL
Trap Cool-down Temperature-150°C (cryogenic) or ambient (sorbent)
Trap Desorb Temperature180 - 220°C
Gas Chromatograph
Carrier GasHelium
Column Flow1-2 mL/min
Initial Oven Temperature35 - 50°C, hold for 2-5 min
Temperature Ramp8 - 12°C/min to 200 - 220°C
Final Hold Time2 - 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range35 - 300 amu (Scan Mode) or specific ions (SIM Mode)
Source Temperature230°C
Quadrupole Temperature150°C

Protocol:

  • Pressurize the sample canister with a known amount of the this compound internal standard, if not already added during sample collection.

  • Connect the canister to the automated gas sampling system.

  • The system will automatically withdraw a specified volume of the air sample through the preconcentration trap.

  • The trapped analytes are then thermally desorbed and transferred to the GC column.

  • The GC temperature program separates the individual VOCs.

  • The mass spectrometer detects the compounds as they elute from the column. Data is collected in either full scan or selected ion monitoring (SIM) mode.

Data Analysis and Quantification

Objective: To identify and quantify the target VOCs using the internal standard method.

Procedure:

  • Identification: Identify the target analytes by comparing their retention times and mass spectra to those of the authentic standards from the calibration curve.

  • Quantification: Calculate the concentration of each target analyte using the relative response factor (RRF) determined from the initial calibration.

    • The RRF is calculated for each analyte relative to the this compound internal standard.

    • A calibration curve is generated by plotting the RRF against the concentration for each calibration standard.

    • The concentration of the analyte in the sample is then calculated using the RRF from the sample analysis and the calibration curve.[9]

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the air quality monitoring process using this compound.

Experimental_Workflow cluster_sampling Sample Collection cluster_analysis Laboratory Analysis cluster_data Data Processing Canister_Prep Canister Cleaning & Certification Sample_Collection Whole Air Sample Collection Canister_Prep->Sample_Collection IS_Spiking Internal Standard (this compound) Spiking Sample_Collection->IS_Spiking Preconcentration Preconcentration (Trap & Desorb) IS_Spiking->Preconcentration GCMS_Analysis GC/MS Analysis Preconcentration->GCMS_Analysis Data_Acquisition Data Acquisition GCMS_Analysis->Data_Acquisition Quantification Quantification using Internal Standard Data_Acquisition->Quantification Reporting Reporting of VOC Concentrations Quantification->Reporting

Caption: Experimental workflow for VOC analysis in air.

Internal_Standard_Logic Analyte Analyte (e.g., o-Xylene) Sample_Matrix Sample Matrix (Air) Analyte->Sample_Matrix IS Internal Standard (this compound) IS->Sample_Matrix Analytical_Process Sample Prep & GC/MS Analysis Sample_Matrix->Analytical_Process Analyte_Response Analyte Response (Area_A) Analytical_Process->Analyte_Response IS_Response IS Response (Area_IS) Analytical_Process->IS_Response Ratio Response Ratio (Area_A / Area_IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Logic of internal standard quantification.

References

Application Notes and Protocols: o-Xylene-d10 in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of o-Xylene-d10 as an internal standard in metabolomics studies, particularly for the quantification of aromatic metabolites. The protocols outlined below are designed to ensure accuracy, reproducibility, and robustness in experimental workflows.

Introduction

This compound (perdeuterated o-xylene) is a stable isotope-labeled analog of o-xylene. In metabolomics, particularly when using mass spectrometry-based platforms such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated internal standards are crucial for accurate quantification.[1][2] They exhibit nearly identical chemical and physical properties to their non-labeled counterparts, allowing them to co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer.[1][3] The mass difference between the deuterated standard and the endogenous analyte allows for their distinct detection and quantification.

The primary application of this compound in metabolomics is as an internal standard for the quantification of o-xylene and its metabolites, which are relevant in studies of occupational exposure, environmental toxicology, and drug metabolism.[4][5] The metabolism of o-xylene proceeds through oxidation of one of the methyl groups to form o-methylbenzyl alcohol, which is further oxidized to o-methylbenzaldehyde and then to o-toluic acid (2-methylbenzoic acid).[6] These metabolites can be conjugated and excreted in urine.[7]

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained in a metabolomics experiment using this compound as an internal standard. The values presented are illustrative and may vary depending on the specific experimental conditions, instrumentation, and sample matrix.

Table 1: Linearity and Sensitivity for o-Xylene Metabolite Quantification

AnalyteCalibration Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
o-Toluic Acid1 - 1000> 0.9950.51.5
2-Methylhippuric Acid1 - 1000> 0.9950.72.0

Table 2: Recovery and Matrix Effect

AnalyteSpiked Concentration (ng/mL)Recovery (%)Matrix Effect (%)
o-Toluic Acid1095 ± 592 ± 7
50098 ± 395 ± 5
2-Methylhippuric Acid1092 ± 689 ± 8
50096 ± 493 ± 6

Experimental Protocols

Preparation of this compound Internal Standard Stock and Working Solutions
  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of neat this compound (CAS: 56004-61-6).[8]

    • Dissolve in 10 mL of methanol in a volumetric flask.

    • Store at -20°C in an amber glass vial.

  • Working Solution (10 µg/mL):

    • Dilute 100 µL of the stock solution to 10 mL with methanol in a volumetric flask.

    • Store at -20°C. This working solution will be used to spike into samples.

Sample Preparation from Urine for GC-MS Analysis

This protocol is adapted from methods for the analysis of organic compounds in biological fluids.

  • Sample Collection: Collect urine samples in sterile containers and store at -80°C until analysis.

  • Thawing and Spiking:

    • Thaw urine samples on ice.

    • To 1 mL of urine in a glass tube, add 10 µL of the 10 µg/mL this compound working solution.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 2 mL of ethyl acetate to the urine sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes at 4°C.

    • Transfer the upper organic layer (ethyl acetate) to a new glass tube.

    • Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.

  • Drying:

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 30°C.

  • Derivatization (for GC-MS analysis of polar metabolites):

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the tube tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature.

  • Analysis:

    • Transfer the derivatized sample to a GC-MS autosampler vial with an insert.

    • Inject 1 µL into the GC-MS system.

GC-MS Analysis Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 10°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • This compound: m/z (to be determined based on fragmentation pattern, likely around 116.23).

    • Target Analytes (as TMS derivatives): Determine characteristic ions for each metabolite.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample (1 mL) spike Spike with this compound (10 µL of 10 µg/mL) urine_sample->spike extraction Liquid-Liquid Extraction (Ethyl Acetate) spike->extraction drying Evaporation to Dryness (Nitrogen Stream) extraction->drying derivatization Derivatization (BSTFA + 1% TMCS) drying->derivatization gcms GC-MS Analysis derivatization->gcms data_processing Data Processing gcms->data_processing quantification Quantification data_processing->quantification

Caption: General experimental workflow for the quantification of urinary metabolites using this compound as an internal standard.

o-Xylene Metabolic Pathway

metabolic_pathway o_xylene o-Xylene metabolite1 o-Methylbenzyl Alcohol o_xylene->metabolite1 Oxidation metabolite2 o-Methylbenzaldehyde metabolite1->metabolite2 Oxidation metabolite3 o-Toluic Acid (2-Methylbenzoic Acid) metabolite2->metabolite3 Oxidation conjugation Conjugation (e.g., with glycine) metabolite3->conjugation excretion Urinary Excretion (e.g., 2-Methylhippuric Acid) conjugation->excretion

Caption: Simplified metabolic pathway of o-xylene in humans.[6][7]

Conclusion

The use of this compound as an internal standard provides a reliable method for the accurate quantification of o-xylene and its metabolites in complex biological matrices. The protocols and data presented here offer a foundation for researchers to develop and validate robust metabolomics assays for applications in clinical diagnostics, environmental health, and drug development. Adherence to standardized procedures is critical for achieving high-quality, reproducible results.

References

Application Notes and Protocols for Quantitative NMR (qNMR) using o-Xylene-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of o-Xylene-d10 as an internal standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is intended to guide researchers in accurately determining the purity and concentration of active pharmaceutical ingredients (APIs), chemical reagents, and other organic compounds.

Introduction to qNMR and the Role of Internal Standards

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration and purity of a substance by measuring the intensity of its NMR signals in relation to a certified reference material, known as an internal standard.[1][2] The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to the signal, making qNMR a primary ratio method of measurement.[3]

An ideal internal standard for qNMR should possess the following characteristics:

  • High Purity: The purity of the internal standard must be accurately known.[4]

  • Chemical and Physical Stability: It should be non-volatile, non-hygroscopic, and stable under storage conditions and during sample preparation.[1]

  • Simple ¹H NMR Spectrum: A simple spectrum with well-separated signals, preferably singlets, is desirable to avoid signal overlap with the analyte.[1]

  • Solubility: It must be soluble in the same deuterated solvent as the analyte.[1]

  • No Reactivity: The internal standard should not react with the analyte or the solvent.[1]

This compound as a qNMR Internal Standard

This compound (C₈D₁₀) is a deuterated aromatic compound that can serve as a suitable internal standard for qNMR in specific applications. Its key properties are:

PropertyValueReference
Molecular Weight116.23 g/mol [5]
Chemical PurityTypically ≥98%[5]
AppearanceColorless liquid
¹H NMR SpectrumResidual proton signals will be present.[6][7]

The primary signals in the ¹H NMR spectrum of this compound arise from the residual, non-deuterated isotopomers. These signals are typically found in the aromatic and methyl regions of the spectrum. The exact chemical shifts of these residual peaks depend on the deuterated solvent used.[7][8] It is crucial to select a deuterated solvent where the residual signals of this compound do not overlap with the signals of the analyte.

Application: Purity Determination of Ibuprofen using this compound

This section provides a detailed protocol for determining the purity of Ibuprofen using this compound as an internal standard.

2.1. Principle

A known mass of the Ibuprofen sample and a known mass of the this compound internal standard are dissolved in a deuterated solvent. The ¹H NMR spectrum is acquired under quantitative conditions, and the purity of the Ibuprofen is calculated by comparing the integral of a characteristic Ibuprofen signal with the integral of a residual signal from this compound.

2.2. Materials and Equipment

  • Ibuprofen sample (analyte)

  • This compound (internal standard, purity certified)

  • Chloroform-d (CDCl₃) or other suitable deuterated solvent

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (accurate to at least 0.01 mg)

  • Volumetric flasks and pipettes

  • Vortex mixer

2.3. Experimental Protocol

2.3.1. Sample Preparation

  • Internal Standard Stock Solution: Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with CDCl₃. This creates a stock solution with a precisely known concentration.

  • Analyte Sample Preparation: Accurately weigh approximately 30 mg of the Ibuprofen sample into a clean, dry vial.

  • Final qNMR Sample: To the vial containing the weighed Ibuprofen, add a precise volume (e.g., 1.0 mL) of the this compound internal standard stock solution using a calibrated pipette. Ensure complete dissolution by vortexing.

  • Transfer the final solution to a 5 mm NMR tube.

2.3.2. NMR Data Acquisition

Acquire the ¹H NMR spectrum using the following parameters, which are crucial for obtaining accurate quantitative data:[4][9]

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHzHigher field strength provides better signal dispersion and sensitivity.
Pulse ProgramStandard 90° pulseEnsures uniform excitation of all signals.[4]
Spectral Width-2 to 12 ppmTo encompass all analyte and internal standard signals.
Acquisition Time (AQ)≥ 3 secondsEnsures complete decay of the FID for high resolution.[9]
Relaxation Delay (D1)≥ 5 x T₁Crucial for full relaxation of protons between scans to ensure accurate signal integration. The T₁ of the slowest relaxing proton of interest should be determined experimentally. A conservative value of 30-60 seconds is often used for quantitative accuracy.[9]
Number of Scans (NS)16 to 64To achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals used for quantification.[2]
Temperature298 KStable temperature ensures consistent chemical shifts and minimizes convection.

2.4. Data Processing and Analysis

  • Fourier Transform and Phasing: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to the FID before Fourier transformation. Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.

  • Integration: Integrate a well-resolved signal of Ibuprofen (e.g., the doublet of the methyl protons at ~0.9 ppm, 6H) and a well-resolved residual signal of this compound (e.g., the methyl signal).

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:[1][2]

    P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte: Integral of the selected analyte signal.

    • N_analyte: Number of protons corresponding to the selected analyte signal.

    • I_IS: Integral of the selected internal standard signal.

    • N_IS: Number of protons corresponding to the selected internal standard signal.

    • MW_analyte: Molecular weight of the analyte (Ibuprofen: 206.29 g/mol ).

    • MW_IS: Molecular weight of the internal standard (this compound: 116.23 g/mol ).

    • m_analyte: Mass of the analyte.

    • m_IS: Mass of the internal standard.

    • P_IS: Purity of the internal standard.

2.5. Quantitative Data Summary (Example)

The following table presents example data for the purity determination of an Ibuprofen sample.

ParameterAnalyte (Ibuprofen)Internal Standard (this compound)
Mass (mg)30.1520.05 (in 10 mL stock, 1 mL used) -> 2.005 mg
Molecular Weight ( g/mol )206.29116.23
Purity (%)To be determined99.5
¹H NMR Signal (ppm)~0.9 (d)~2.2 (s, residual)
Number of Protons (N)66 (for residual C₈H₂D₈)
Integral (I)1.000.15

Calculation:

P_Ibuprofen (%) = (1.00 / 6) * (6 / 0.15) * (206.29 / 116.23) * (2.005 / 30.15) * 99.5 = 98.7%

Diagrams and Workflows

3.1. General qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh_analyte Accurately weigh analyte dissolve Dissolve analyte and IS in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh this compound (IS) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up quantitative NMR parameters (D1, NS, etc.) transfer->setup acquire Acquire 1H NMR spectrum setup->acquire process Fourier transform, phase, and baseline correct acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity using qNMR equation integrate->calculate report Report purity and uncertainty calculate->report calculate->report Purity_Calculation cluster_inputs Experimental Inputs cluster_spectral Spectral Data cluster_calculation Calculation cluster_output Result mass_analyte Mass of Analyte (m_analyte) calc Purity Calculation Equation mass_analyte->calc mass_is Mass of IS (m_IS) mass_is->calc mw_analyte MW of Analyte mw_analyte->calc mw_is MW of IS mw_is->calc purity_is Purity of IS (P_IS) purity_is->calc int_analyte Integral of Analyte (I_analyte) int_analyte->calc n_analyte Protons of Analyte (N_analyte) n_analyte->calc int_is Integral of IS (I_IS) int_is->calc n_is Protons of IS (N_IS) n_is->calc result Analyte Purity (P_analyte) calc->result

References

Best Practices for Spiking Samples with o-Xylene-d10: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of volatile organic compounds (VOCs), precision and accuracy are paramount. The use of stable isotope-labeled internal standards is a widely accepted technique to correct for analytical variability that can arise during sample preparation, extraction, and instrumental analysis. o-Xylene-d10, a deuterated form of o-xylene, serves as an excellent internal standard for methods such as gas chromatography-mass spectrometry (GC-MS). Its chemical and physical properties are nearly identical to the corresponding non-deuterated analyte, ensuring it behaves similarly throughout the analytical process. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling accurate quantification.

This document provides detailed application notes and protocols for the proper use of this compound as an internal standard for the analysis of VOCs in various matrices. These guidelines are intended for researchers, scientists, and drug development professionals to ensure the generation of high-quality, reliable, and reproducible data. This compound is particularly useful for the quantification of volatile organic compounds like furan, chloroform, benzene, trichloroethene, toluene, and styrene.[1]

Properties and Handling of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use and safe handling.

Physical and Chemical Properties
PropertyValue
Chemical Formula C₆D₄(CD₃)₂
Molecular Weight 116.23 g/mol
Appearance Colorless liquid
Density 0.953 g/mL at 25 °C (lit.)[1]
Boiling Point 142 °C (lit.)[1]
Melting Point -25 °C (lit.)[1]
Isotopic Purity Typically ≥98 atom % D
Safety and Handling Precautions

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Store in a tightly sealed container in a cool, dry place away from ignition sources.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of this compound solutions and the spiking of various sample matrices.

Preparation of this compound Stock and Working Solutions

3.1.1 Materials

  • This compound (neat)

  • Methanol (purge and trap grade or equivalent)

  • Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)

  • Calibrated microliter syringes or pipettes

3.1.2 Protocol for Stock Solution (e.g., 1000 µg/mL)

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Using a calibrated microliter syringe, accurately transfer a known volume of neat this compound into a 10 mL Class A volumetric flask partially filled with methanol. For example, to prepare a 1000 µg/mL solution, transfer 10.49 µL of this compound (density = 0.953 g/mL) into the flask.

  • Bring the flask to final volume with methanol.

  • Cap the flask and invert it several times to ensure thorough mixing.

  • Transfer the stock solution to an amber glass vial with a PTFE-lined cap and store at 4°C.

3.1.3 Protocol for Working Spiking Solution (e.g., 10 µg/mL)

  • Pipette 1.0 mL of the 1000 µg/mL stock solution into a 100 mL Class A volumetric flask.

  • Dilute to the mark with methanol.

  • Mix thoroughly by inverting the flask multiple times.

  • This working solution is now ready for spiking samples.

Spiking of Samples

The concentration of the internal standard should be chosen to be in the mid-range of the calibration curve and should be consistent across all samples, standards, and blanks.

3.2.1 Aqueous Samples (e.g., Water)

  • For a 10 mL water sample, add a known volume of the this compound working solution to achieve the desired final concentration. For example, adding 10 µL of a 10 µg/mL working solution to a 10 mL sample will result in a final concentration of 10 µg/L.

  • The spiking should be done just before analysis to minimize potential loss of the volatile standard.

  • Immediately cap the vial with a PTFE-lined septum cap.

3.2.2 Solid Samples (e.g., Soil, Sediment)

  • Weigh a known amount of the solid sample (e.g., 5 grams) into a suitable vial.

  • Add a known volume of the this compound working solution directly onto the solid matrix. The volume should be sufficient to ensure a detectable response.

  • Immediately add the extraction solvent (e.g., methanol) and proceed with the sample extraction procedure (e.g., sonication, vortexing).

3.2.3 Biological Samples (e.g., Blood, Plasma)

  • Pipette a known volume of the biological fluid (e.g., 100 µL) into a microcentrifuge tube.

  • Add a small, precise volume of the this compound working solution.

  • Proceed with the sample preparation method, such as protein precipitation or liquid-liquid extraction. A validated method for xylene isomers in rodent blood demonstrated high accuracy and precision with relative errors ≤ ±13.5% and relative standard deviations ≤ 10.6%.[2]

Data Presentation and Performance

The use of this compound as an internal standard significantly improves the quality of quantitative data. The following tables provide representative data for method performance.

Calibration Curve Data

A calibration curve should be generated for each batch of samples. The response factor (RF) is calculated for each calibration level using the following formula:

RF = (Area of Analyte / Concentration of Analyte) / (Area of Internal Standard / Concentration of Internal Standard)

Calibration Level (µg/L)Analyte Peak AreaThis compound Peak AreaResponse Factor (RF)
1.05,234105,6780.495
5.026,170106,1230.493
10.051,890105,9800.489
25.0130,500106,3000.491
50.0262,100106,5000.492
Mean RF 0.492
%RSD of RFs 0.45%

Note: This is representative data. Actual values will vary depending on the instrument and method conditions.

Recovery and Precision Data

The recovery and precision of the method should be evaluated by analyzing spiked matrix samples at different concentrations.

MatrixSpiked Concentration (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD, %)
Water 5.098.53.2
25.0101.22.5
50.099.82.1
Soil 10.0 (µg/kg)95.35.8
50.0 (µg/kg)97.14.5
100.0 (µg/kg)96.54.1
Blood 10.092.16.5
50.094.55.2
100.093.84.8

Note: This is representative data. Acceptance criteria for recovery and precision may vary depending on the specific application and regulatory requirements. A study on BTEX compounds showed average accuracy of 97.6% and RSDs below 4%.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for spiking a sample with this compound and subsequent analysis.

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Handling cluster_analysis Analysis stock_sol Prepare this compound Stock Solution work_sol Prepare Working Spiking Solution stock_sol->work_sol Dilution spike Spike Sample with Working Solution work_sol->spike sample Collect Sample (Water, Soil, etc.) sample->spike extraction Sample Extraction (if necessary) spike->extraction gcms GC/MS Analysis extraction->gcms data Data Processing & Quantification gcms->data

Caption: Workflow for sample spiking and analysis using this compound.

Conclusion

The use of this compound as an internal standard is a robust and reliable practice for the quantitative analysis of volatile organic compounds by GC-MS. Adherence to the detailed protocols for solution preparation, sample spiking, and data analysis outlined in these application notes will contribute to the generation of high-quality, defensible data. Proper implementation of these best practices is essential for researchers, scientists, and drug development professionals to ensure the accuracy and precision of their analytical results.

References

Troubleshooting & Optimization

Technical Support Center: Deuterated Aromatic Hydrocarbon Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when working with deuterated aromatic hydrocarbon standards.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered with deuterated aromatic hydrocarbon standards?

The most prevalent challenges include:

  • Isotopic Exchange (H/D Exchange): This is the unintended replacement of deuterium atoms on the standard with hydrogen atoms from the surrounding environment, such as solvents.[1][2] This can lead to a decreased signal for the deuterated standard and an artificially inflated signal for the native analyte.[3]

  • Chemical Instability and Degradation: Like their non-deuterated counterparts, these standards can degrade over time, influenced by factors such as temperature, light exposure, and the chemical nature of the solvent.[4]

  • Isotopic Impurity: The presence of the unlabeled analyte (the "d0" component) in the deuterated standard is a common issue.[5] This "cross-signal contribution" can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantitation (LLOQ).[5][6]

  • Chromatographic (Isotopic) Shift: Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated analogs, which may cause them to elute at slightly different retention times during chromatographic analysis.[7][8] This is known as the deuterium isotope effect.[7]

  • Differential Matrix Effects: Components of the sample matrix can impact the ionization of the analyte and the deuterated internal standard differently, leading to inaccuracies in quantification.[6][7]

Q2: Why is the signal of my deuterated internal standard decreasing over an analytical run?

A decreasing signal intensity for your deuterated internal standard during an analytical run often points to either isotopic exchange or degradation of the standard in the solution.[6] Several factors can contribute to this instability:

  • pH of the Solution: Both acidic and basic conditions can catalyze the hydrogen-deuterium exchange process.[2][6]

  • Temperature: Higher temperatures accelerate the rate of isotopic exchange and chemical degradation.[2][6]

  • Solvent Composition: Protic solvents like water and methanol can act as a source of protons, facilitating the back-exchange of deuterium for hydrogen.[2][6]

  • Position of the Deuterium Label: Deuterium atoms on certain positions of a molecule are more susceptible to exchange than others. For instance, labels on heteroatoms (like -OH or -NH) are highly labile.[2][6]

Q3: My deuterated standard and native analyte are not co-eluting perfectly. Is this a problem?

While perfect co-elution is ideal for accurate correction of matrix effects, a small, consistent separation is often manageable.[6] However, a significant or inconsistent shift in retention time between the deuterated standard and the native analyte can be problematic. This phenomenon, known as the deuterium isotope effect, can lead to differential matrix effects where the two compounds are affected differently by interfering substances in the sample as they elute from the chromatography column.[7][8] In reverse-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[7]

Q4: How does the purity of a deuterated standard affect my results?

The purity of a deuterated internal standard is critical for accurate quantification.[5] The primary concern is the presence of the unlabeled analyte as an impurity.[5] This impurity contributes to the signal of the analyte being measured, leading to an artificially inflated result.[5] This issue is most pronounced at low analyte concentrations, such as the lower limit of quantitation (LLOQ).[5][6] For reliable results, it is recommended to use deuterated standards with high isotopic enrichment (ideally ≥98%) and high chemical purity (>99%).[9][10]

Troubleshooting Guides

Issue 1: Isotopic Instability and H/D Exchange

If you suspect that your deuterated standard is undergoing hydrogen-deuterium exchange, follow this troubleshooting workflow:

G start Suspected H/D Exchange (Decreasing IS signal, increasing analyte signal) check_solvent Step 1: Evaluate Solvent Is it protic (e.g., water, methanol)? start->check_solvent check_ph Step 2: Check pH Is the solution acidic or basic? check_solvent->check_ph If yes action_solvent Action: Switch to an aprotic solvent (e.g., acetonitrile, hexane) if possible. check_solvent->action_solvent If no check_temp Step 3: Assess Temperature Is the storage or autosampler temperature elevated? check_ph->check_temp If no action_ph Action: Adjust pH towards neutral or a previously validated stable pH. check_ph->action_ph If yes check_label Step 4: Review Label Position Is the deuterium on a labile site? check_temp->check_label If no action_temp Action: Store standards at lower temperatures (e.g., 2-8°C or -20°C). check_temp->action_temp If yes action_label Action: Consult Certificate of Analysis. Consider a standard with a more stable label position. check_label->action_label If yes end Issue Resolved check_label->end If no action_solvent->end action_ph->end action_temp->end action_label->end

Caption: Troubleshooting workflow for H/D exchange.

Quantitative Data: Influence of pH and Temperature on H/D Exchange

pHRelative Rate of H-D ExchangeStability of Deuterated Standard in Aqueous Solution
< 2HighLow
2.5 - 3MinimumOptimal
> 7HighLow
Data synthesized from multiple sources indicating general trends.[2][6]
TemperatureEffect on H-D Exchange RateRecommendation
ElevatedSignificantly IncreasedAvoid prolonged exposure to high temperatures.
Room TemperatureModerateSuitable for short-term storage of working solutions.
Refrigerated (2-8°C)ReducedRecommended for short to medium-term storage.[4]
Frozen (≤ -20°C)Significantly ReducedRecommended for long-term storage.[4]
Issue 2: Assessing Purity and Cross-Signal Contribution

The presence of unlabeled analyte in your deuterated standard can be a significant source of error.[5] Use the following workflow to assess the impact of this impurity.

G start Assess Cross-Signal Contribution prep_blank_is Step 1: Prepare 'Blank + IS' Sample (Blank matrix + deuterated standard) start->prep_blank_is prep_lloq Step 2: Prepare 'LLOQ' Sample (Blank matrix + analyte at LLOQ + deuterated standard) prep_blank_is->prep_lloq analyze Step 3: Analyze Samples via LC-MS/MS prep_lloq->analyze measure_areas Step 4: Measure Analyte Peak Area in both samples analyze->measure_areas calculate Step 5: Calculate Contribution (%) (Area in 'Blank + IS' / Area in 'LLOQ') * 100 measure_areas->calculate evaluate Step 6: Evaluate Result Is the contribution > 20%? calculate->evaluate action_high Action: Source a purer standard or raise the LLOQ. evaluate->action_high Yes action_low Acceptable for use. evaluate->action_low No

Caption: Workflow for assessing cross-signal contribution.

Quantitative Data: Impact of Deuterated Standard Purity on LLOQ Accuracy

Isotopic Purity of Deuterated StandardPercentage of Unlabeled Impurity (d0)Potential Error in Measured LLOQ Concentration
98.0%2.0%Can be significant, potentially leading to overestimation
99.0%1.0%Reduced error, generally more acceptable
99.5%0.5%Minimal error, recommended for sensitive assays
99.9%0.1%Ideal for high-accuracy quantitative analysis
Illustrative data based on principles described in cited literature.[5]

Experimental Protocols

Protocol 1: Stability Assessment of a Deuterated Standard in a Working Solution

Objective: To evaluate the stability of a deuterated standard under conditions mimicking sample analysis.[2]

Methodology:

  • Prepare the Working Solution: Prepare a solution of the deuterated standard in the solvent that will be used for the analytical run.

  • Initial Analysis (T=0): Immediately after preparation, inject the solution into the LC-MS/MS system and record the peak areas for both the deuterated standard and any corresponding non-labeled analyte signal.

  • Time-Point Analysis: Store the working solution under the same conditions as your samples in an analytical run (e.g., in the autosampler).[7] At regular intervals (e.g., 2, 4, 8, 24 hours), re-inject the solution and record the peak areas.[2]

  • Data Analysis: For each time point, calculate the ratio of the non-labeled analyte peak area to the deuterated standard peak area. An increase in this ratio over time indicates isotopic exchange.[2]

Protocol 2: Evaluation of Differential Matrix Effects

Objective: To determine if the analyte and the deuterated internal standard are experiencing different matrix effects.[11]

Methodology:

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and the deuterated internal standard into the final mobile phase composition.

    • Set B (Matrix Solution): Extract a blank matrix sample (e.g., plasma, urine) using your established sample preparation method. Spike the analyte and the deuterated internal standard into the extracted blank matrix at the same concentration as Set A.

  • Analyze Samples: Analyze both sets of samples by LC-MS/MS.

  • Calculate Matrix Effect:

    • Matrix Effect (Analyte) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • Matrix Effect (Internal Standard) = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)

  • Interpretation: A significant difference between the matrix effect values for the analyte and the internal standard suggests the presence of differential matrix effects.[11]

References

Technical Support Center: GC/MS Matrix Effects Featuring o-Xylene-d10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects when using o-Xylene-d10 as an internal standard in Gas Chromatography-Mass Spectrometry (GC/MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in GC/MS and how do they affect my analysis?

A1: In GC/MS, matrix effects are the alteration of the analytical signal of a target analyte due to co-eluting compounds from the sample matrix.[1] These effects can manifest as either signal suppression (a decrease in signal intensity) or signal enhancement (an increase in signal intensity).[2][3] This interference can compromise the accuracy, precision, and sensitivity of your analytical method.[4] In GC, a common matrix-induced effect is signal enhancement, where matrix components can block active sites in the injector port, preventing the thermal degradation of the analyte and leading to a stronger signal.[1]

Q2: I'm using this compound as a deuterated internal standard. Isn't that supposed to correct for matrix effects?

A2: Deuterated internal standards like this compound are considered the gold standard for compensating for matrix effects because they are chemically and physically very similar to the native analyte.[5] The assumption is that both the analyte and the internal standard will be affected by the matrix in the same way, thus maintaining a constant analyte-to-internal standard response ratio.[6] However, this correction is not always perfect and can sometimes fail.[7]

Q3: My this compound internal standard response is inconsistent across my sample set. What could be the cause?

A3: Inconsistent internal standard response in the presence of a complex matrix can be attributed to several factors:

  • Differential Matrix Effects: This is a primary reason for failure and occurs when the matrix affects the analyte and this compound to different extents.[7][8] This can happen if there is a slight chromatographic separation between the two, causing them to elute into regions with varying degrees of signal suppression or enhancement.[8]

  • Instrumental Issues: Problems such as inconsistent injection volumes from the autosampler or fluctuations in the mass spectrometer's source conditions can lead to variable responses.[9]

  • Sample Preparation Variability: Inconsistent recoveries of the analyte and internal standard during sample extraction (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction) can also lead to inconsistent responses.[6]

Q4: My analyte and this compound are separating slightly during the GC run. Is this a problem?

A4: Yes, even a slight separation can be a significant issue. This phenomenon is often due to the "deuterium isotope effect," which can cause deuterated standards to elute slightly earlier or later than their non-deuterated counterparts.[8] If this separation causes the analyte and this compound to pass through the ion source at moments with different matrix component concentrations, they will experience differential matrix effects, and the internal standard will not accurately compensate for the signal alteration.[7][8]

Q5: How can I determine if my this compound is effectively compensating for matrix effects?

A5: A quantitative assessment of matrix effects can be performed using a post-extraction spiking experiment.[10] This involves comparing the response of this compound in a clean solvent to its response in a sample matrix extract. By calculating the Matrix Factor (MF) and the Internal Standard-Normalized Matrix Factor (IS-Normalized MF), you can determine the extent of the matrix effect and the effectiveness of the internal standard. An IS-Normalized MF close to 1.0 suggests effective compensation.[9][10] A detailed protocol for this is provided below.

Quantitative Data Presentation

The following table demonstrates how to calculate and present data from a post-extraction spiking experiment to evaluate matrix effects on a target analyte and the effectiveness of this compound as an internal standard.

Sample SetAnalyte Peak AreaThis compound Peak AreaAnalyte/IS RatioMatrix Factor (MF)IS-Normalized MF
Set A: Neat Solution
Replicate 11,250,0002,550,0000.490N/AN/A
Replicate 21,265,0002,530,0000.500N/AN/A
Replicate 31,240,0002,560,0000.484N/AN/A
Average 1,251,667 2,546,667 0.491
Set B: Post-Extraction Spike
Replicate 1980,0002,100,0000.4670.7830.951
Replicate 2950,0002,050,0000.4630.7590.943
Replicate 3995,0002,120,0000.4690.7950.955
Average 975,000 2,090,000 0.466 0.779 0.949
  • Matrix Factor (MF): (Peak area in post-extraction spike) / (Peak area in neat solution). An MF < 1 indicates signal suppression, while an MF > 1 indicates signal enhancement.[10]

  • IS-Normalized Matrix Factor: (Analyte/IS ratio in post-extraction spike) / (Analyte/IS ratio in neat solution). A value close to 1.0 indicates effective compensation by the internal standard.[9]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol details the post-extraction spike method to quantify matrix effects and evaluate the performance of this compound.

Objective: To quantitatively determine the degree of signal suppression or enhancement for both the target analyte and this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): In a clean solvent (e.g., the final mobile phase or reconstitution solvent), prepare standards of the analyte and this compound at low and high concentrations.

    • Set B (Post-Extraction Spike): Process at least three replicates of a blank matrix sample through your entire sample preparation procedure. After the final step (e.g., evaporation), spike the extract with the same amount of analyte and this compound as in Set A.

    • Set C (Blank Matrix): Process a blank matrix sample without adding the analyte or internal standard to check for any background interference.

  • GC/MS Analysis: Analyze all prepared samples using your established GC/MS method.

  • Data Calculation:

    • Calculate the average peak area for the analyte and this compound from the replicates in Set A and Set B.

    • Calculate the Matrix Factor (MF) for both the analyte and this compound using the formula: MF = (Average Peak Area in Set B) / (Average Peak Area in Set A).

    • Calculate the IS-Normalized Matrix Factor using the formula: IS-Normalized MF = (Analyte/IS Ratio in Set B) / (Analyte/IS Ratio in Set A).[10]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Issues start Inconsistent Analyte/IS Ratio or Poor Recovery check_coelution Step 1: Verify Analyte and this compound Co-elution start->check_coelution coelute Yes, they co-elute check_coelution->coelute Yes no_coelute No, chromatographic shift observed check_coelution->no_coelute No quantify_me Step 2: Quantify Matrix Effect (Post-Extraction Spike) coelute->quantify_me optimize_chrom Optimize GC Method: - Adjust temperature program - Change carrier gas flow rate no_coelute->optimize_chrom me_ok IS-Normalized MF ≈ 1.0 quantify_me->me_ok Acceptable me_bad IS-Normalized MF ≠ 1.0 (Differential Matrix Effects) quantify_me->me_bad Unacceptable check_instrument Check Instrument Performance: - Autosampler injection volume - Inlet liner for activity - MS source cleanliness me_ok->check_instrument improve_cleanup Improve Sample Cleanup: - Use SPE or LLE - Test alternative sorbents me_bad->improve_cleanup end_reassess Re-assess Method optimize_chrom->end_reassess improve_cleanup->end_reassess end_ok Problem Resolved check_instrument->end_ok end_reassess->start ExperimentalWorkflow Workflow for Quantifying Matrix Effects prep_set_a Prepare Set A: Analyte + this compound in Clean Solvent analysis Analyze All Sets by GC/MS prep_set_a->analysis prep_set_b Prepare Set B: 1. Extract Blank Matrix 2. Spike with Analyte + this compound prep_set_b->analysis prep_set_c Prepare Set C: Extract Blank Matrix Only prep_set_c->analysis calc_mf Calculate Matrix Factor (MF) for Analyte and IS analysis->calc_mf calc_is_mf Calculate IS-Normalized Matrix Factor analysis->calc_is_mf interpret Interpret Results: - MF ≠ 1? -> Matrix Effect Present - IS-Normalized MF ≈ 1? -> IS is Compensating calc_mf->interpret calc_is_mf->interpret

References

Potential for isotopic exchange in o-Xylene-d10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for o-Xylene-d10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for isotopic exchange and to offer troubleshooting support for experiments involving this deuterated solvent.

Frequently Asked Questions (FAQs)

Q1: How stable is the deuterium labeling in this compound under typical laboratory conditions?

Under standard storage and handling conditions (room temperature, neutral pH, protected from light and moisture), the deuterium atoms on both the aromatic ring and the methyl groups of this compound are generally stable.[1][2][3] The carbon-deuterium (C-D) bonds are strong, and spontaneous isotopic exchange with atmospheric moisture is negligible. However, certain experimental conditions can promote H/D exchange.

Q2: What factors can induce isotopic exchange in this compound?

Several factors can increase the potential for hydrogen-deuterium exchange:

  • High Temperatures: Elevated temperatures can provide the necessary activation energy for exchange reactions to occur.[1]

  • Strong Acids or Bases: The presence of strong acidic or basic catalysts can facilitate H/D exchange, particularly on the aromatic ring.[1][4][5]

  • Metal Catalysts: Certain transition metals (e.g., palladium, platinum, iron) can catalyze the exchange of deuterium atoms with hydrogen, especially at the side-chain (methyl) positions.[6]

  • Protic Solvents: While this compound is insoluble in water, prolonged contact with protic solvents (like water or methanol) under forcing conditions (e.g., high temperature, catalysis) could potentially lead to exchange.[1]

Q3: Are the deuterium atoms on the aromatic ring or the methyl groups more susceptible to exchange?

The relative lability of the deuterium atoms depends on the specific conditions:

  • In the presence of certain metal catalysts, the deuterium atoms on the methyl side-groups can be more readily exchanged.[6]

  • Under strongly acidic conditions, the deuterium atoms on the aromatic ring may be more susceptible to electrophilic substitution-type exchange reactions.[4]

Q4: How can I detect if isotopic exchange has occurred in my this compound sample?

Several analytical techniques can be employed to assess the isotopic purity of this compound and detect any H/D exchange:

  • Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between different isotopologues of o-xylene based on their mass-to-charge ratio.[7] A decrease in the abundance of the fully deuterated molecule and the appearance of ions corresponding to partially protonated species would indicate isotopic exchange.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for detecting the presence of protons in a deuterated solvent. The appearance of signals in the 1H NMR spectrum of this compound would be a direct indication of H/D exchange. The position of the signals can help identify whether the exchange occurred on the aromatic ring or the methyl groups.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in 1H NMR spectrum of a reaction performed in this compound. Isotopic exchange between this compound and a proton source in the reaction mixture.- Analyze a blank sample of the this compound used to confirm its initial isotopic purity.- Identify potential proton sources in the reaction (e.g., acidic or basic reagents, residual water).- If possible, modify the experimental conditions to be milder (e.g., lower temperature, less aggressive catalysts).
Mass spectrometry data suggests a loss of deuterium from this compound. The experimental conditions are promoting H/D exchange.- Review the experimental protocol for the presence of strong acids, bases, or metal catalysts.- Minimize the temperature and duration of the experiment if possible.- Ensure all reagents and glassware are thoroughly dried to remove any residual water.
Inconsistent results in kinetic studies using this compound as a solvent. Isotopic exchange could be altering the properties of the solvent or participating in side reactions.- Verify the isotopic purity of the this compound before and after the reaction using NMR or MS.- Consider if the presence of protons from exchange could be interfering with the reaction mechanism under investigation.

Experimental Protocols

Protocol: Monitoring Isotopic Purity of this compound via 1H NMR Spectroscopy

Objective: To determine if isotopic exchange of this compound is occurring under specific experimental conditions.

Materials:

  • This compound (test sample)

  • Reference this compound (from a new, unopened bottle)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare the Reference Sample:

    • Take an aliquot of this compound from a new, unopened bottle.

    • Place the aliquot in a clean, dry NMR tube.

  • Prepare the Test Sample:

    • Subject a separate aliquot of this compound to the experimental conditions of interest (e.g., heating, addition of a catalyst).

    • After the experiment, carefully transfer the treated this compound to a clean, dry NMR tube.

  • NMR Acquisition:

    • Acquire a 1H NMR spectrum for both the reference and test samples.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, as the proton signals (if any) will be of very low concentration.

  • Data Analysis:

    • Process both spectra identically.

    • Compare the 1H NMR spectrum of the test sample to that of the reference sample.

    • The presence of new peaks in the test sample's spectrum is a direct indication of isotopic exchange. The chemical shift of these peaks will indicate the position of the exchange (aromatic or methyl).

Visualizations

Isotopic_Exchange_Factors cluster_conditions Experimental Conditions High_Temperature High Temperature Isotopic_Exchange Isotopic Exchange (H/D Exchange) High_Temperature->Isotopic_Exchange Strong_Acids_Bases Strong Acids/Bases Strong_Acids_Bases->Isotopic_Exchange Metal_Catalysts Metal Catalysts Metal_Catalysts->Isotopic_Exchange o_Xylene_d10 This compound (C8D10) o_Xylene_d10->Isotopic_Exchange Partially_Protonated_Xylene Partially Protonated o-Xylene Isotopic_Exchange->Partially_Protonated_Xylene

Caption: Factors that can promote isotopic exchange in this compound.

Troubleshooting_Workflow Start Unexpected Results with This compound Check_Purity Analyze this compound by 1H NMR or MS Start->Check_Purity Purity_OK Isotopic Purity > 99%? Check_Purity->Purity_OK Review_Conditions Review Experimental Conditions: - Temperature - pH - Catalysts Purity_OK->Review_Conditions Yes Contaminated_Solvent Source Solvent is Contaminated Purity_OK->Contaminated_Solvent No Modify_Experiment Modify Experimental Protocol: - Lower Temperature - Neutralize pH - Remove Catalyst Review_Conditions->Modify_Experiment End Re-run Experiment Modify_Experiment->End

References

Technical Support Center: o-Xylene-d10 Signal Interference in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing signal interference issues with o-Xylene-d10 when used as an internal standard in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of o-xylene, where all ten hydrogen atoms have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) in quantitative analysis, particularly for the analysis of volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC/MS).[1][2] Because its chemical and physical properties are very similar to the non-deuterated o-xylene, it behaves similarly during sample preparation and chromatographic separation. However, due to its higher mass, it can be distinguished from the native analyte by the mass spectrometer. This allows it to be used to correct for variability in sample extraction and instrument response.

Q2: What are the common mass-to-charge ratios (m/z) to monitor for this compound?

A2: The molecular weight of this compound (C₈D₁₀) is approximately 116.23 g/mol .[2][3] In mass spectrometry, the molecular ion ([M]⁺) will be observed at m/z 116. Common fragment ions are formed by the loss of a deuterium atom or a deuterated methyl group (CD₃). Therefore, the primary ions to monitor are:

Ion TypeExpected m/zRole
Molecular Ion116Quantifier or Qualifier
M-1 (loss of D)115Qualifier
M-18 (loss of CD₃)98Quantifier or Qualifier

It is crucial to perform an initial scan of your this compound standard to confirm the most abundant and specific ions for your instrument and method.

Q3: What is "matrix interference" and how can it affect my this compound signal?

A3: Matrix interference, or matrix effects, occur when components of the sample matrix other than the analyte of interest alter the response of the analyte or internal standard. In GC/MS, this can manifest as:

  • Co-eluting Peaks: A compound from the matrix may have a similar retention time to this compound and chromatographically overlap.

  • Ion Suppression or Enhancement: Matrix components can affect the ionization efficiency of this compound in the ion source, leading to a suppressed or enhanced signal.

  • Mass Spectral Overlap: A co-eluting compound may have fragment ions with the same m/z as the ions being monitored for this compound, leading to an artificially high signal.

These effects can lead to inaccurate and imprecise quantification of your target analytes.

Q4: What types of compounds are likely to interfere with this compound?

A4: Compounds with similar chemical properties to o-xylene are the most likely to cause interference. These include:

  • Other Xylene Isomers: m-Xylene and p-xylene are the most common interferents due to their very similar boiling points and fragmentation patterns, making them difficult to separate chromatographically.[4][5]

  • Ethylbenzene: Another common aromatic hydrocarbon that often co-elutes with xylenes.

  • Other Alkylbenzenes: Compounds like toluene, cumene, and other trimethylbenzenes can potentially interfere depending on the chromatographic conditions.[6]

  • Structurally Similar Compounds in the Matrix: Complex matrices like blood, urine, or soil can contain a vast number of endogenous or contaminating compounds. Those with similar volatility and polarity to o-xylene could potentially co-elute.

Troubleshooting Guides

Problem 1: Inconsistent or Unstable this compound Peak Area

Symptoms:

  • The peak area of this compound varies significantly across samples in the same batch.

  • The internal standard response is unexpectedly low or high in certain samples.

Possible Causes and Solutions:

Potential CauseTroubleshooting StepsExpected Outcome
Inconsistent Sample Preparation Review extraction and sample cleanup procedures for consistency. Ensure uniform recovery of the internal standard across all samples.Consistent recovery of this compound in all samples.
Matrix Effects (Ion Suppression/Enhancement) Dilute the sample extract to reduce the concentration of matrix components. Optimize sample cleanup to remove interfering compounds.A more stable and consistent this compound response.
Adsorption in the GC Inlet Use a deactivated GC liner. Ensure the liner is clean and replaced regularly. Consider using a pulsed splitless injection to improve the transfer of analytes to the column.Improved peak shape and a more consistent response for this compound.
Injector Temperature Too Low Increase the injector temperature to ensure complete and rapid vaporization of this compound.Sharper peaks and more reproducible peak areas.
Internal Standard Degradation Prepare fresh calibration and quality control standards from a new stock solution.Accurate and reproducible calibration curves and QC sample results.

Logical Workflow for Investigating Inconsistent IS Response

start Inconsistent this compound Peak Area check_prep Review Sample Preparation Protocol start->check_prep prep_ok Consistent Preparation? check_prep->prep_ok improve_prep Refine and Standardize Sample Prep prep_ok->improve_prep No check_matrix Investigate Matrix Effects prep_ok->check_matrix Yes improve_prep->start matrix_ok Matrix Effects Present? check_matrix->matrix_ok mitigate_matrix Dilute Sample or Improve Cleanup matrix_ok->mitigate_matrix Yes check_gc Inspect GC System matrix_ok->check_gc No mitigate_matrix->start gc_ok GC Issues Found? check_gc->gc_ok fix_gc Clean/Replace Liner, Optimize Temperatures gc_ok->fix_gc Yes check_standards Verify Standard Integrity gc_ok->check_standards No fix_gc->start standards_ok Standards Okay? check_standards->standards_ok new_standards Prepare Fresh Standards standards_ok->new_standards No end Problem Resolved standards_ok->end Yes new_standards->start

Caption: Troubleshooting workflow for inconsistent this compound signal.

Problem 2: Suspected Co-elution and Mass Spectral Interference

Symptoms:

  • The ion ratio of the qualifier to quantifier peak for this compound is inconsistent across samples.

  • The this compound peak shape is distorted or shows shouldering.

  • Blank matrix samples show a peak at the retention time of this compound.

Possible Causes and Solutions:

Potential CauseTroubleshooting StepsExpected Outcome
Chromatographic Co-elution Modify the GC oven temperature program (slower ramp rate) to improve separation. Use a different GC column with a different stationary phase to alter selectivity.Baseline separation of this compound from interfering peaks.
Mass Spectral Overlap Examine the full mass spectrum of the peak in a suspect sample to identify potential interfering ions. Select alternative quantifier and qualifier ions for this compound that are unique from the interfering compound.Accurate and reliable quantification of this compound without contribution from interfering compounds.
Sample Contamination Analyze a solvent blank and a blank matrix sample to identify the source of contamination. Ensure all glassware and reagents are clean.Elimination of the interfering peak in blank samples.

Experimental Workflow for Identifying and Resolving Interference

start Suspected Interference with this compound analyze_blanks Analyze Solvent and Matrix Blanks start->analyze_blanks check_contamination Contamination Present? analyze_blanks->check_contamination clean_system Identify and Eliminate Contamination Source check_contamination->clean_system Yes check_ion_ratio Review Ion Ratios in Samples vs. Standards check_contamination->check_ion_ratio No clean_system->start ratio_consistent Ratios Consistent? check_ion_ratio->ratio_consistent optimize_chromatography Modify GC Temperature Program or Change Column ratio_consistent->optimize_chromatography No end Interference Resolved ratio_consistent->end Yes check_mass_spectra Examine Full Mass Spectrum of Peak optimize_chromatography->check_mass_spectra interference_identified Interfering Ions Identified? check_mass_spectra->interference_identified select_new_ions Select Alternative Quantifier/Qualifier Ions interference_identified->select_new_ions Yes interference_identified->end No select_new_ions->end

Caption: Workflow for addressing co-elution and mass spectral interference.

Experimental Protocols

Protocol 1: Analysis of Volatile Organic Compounds in Blood using Headspace GC/MS

This protocol provides a general framework for the analysis of VOCs, including o-xylene, in blood samples using this compound as an internal standard.

  • Sample Preparation:

    • Collect whole blood in appropriate vacuum tubes (e.g., sodium heparin).[7]

    • Store samples at 2-8°C until analysis. For longer-term storage, freezing may be an option, but stability studies are required.

    • In a headspace vial, add a known volume of whole blood (e.g., 1 mL).

    • Add the this compound internal standard solution to achieve a final concentration appropriate for the expected analyte concentration range.

    • Consider adding a protein denaturing agent (e.g., urea) and/or a salt (e.g., sodium chloride) to improve the release of VOCs from the blood matrix.

    • Immediately seal the vial.

  • Headspace GC/MS Analysis:

    • Headspace Autosampler:

      • Incubate the vial at a specific temperature (e.g., 80-100°C) for a defined period (e.g., 15-40 minutes) to allow for equilibration of the VOCs in the headspace.

      • Inject a known volume of the headspace (e.g., 1 mL) into the GC/MS system.

    • GC Conditions (Example):

      • Column: DB-624 or similar, 60 m x 0.25 mm ID, 1.4 µm film thickness.

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate.

      • Inlet: Split/splitless injector in splitless mode, temperature e.g., 250°C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

      • Ions to Monitor:

        • This compound: m/z 116 (quantifier), 98 (qualifier).

        • Target Analytes: At least two characteristic ions for each analyte.

  • Data Analysis:

    • Calculate the ratio of the peak area of the target analyte to the peak area of this compound.

    • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.

    • Determine the concentration of the target analyte in the samples from the calibration curve.

    • Monitor the ion ratio of the qualifier to quantifier for this compound in all samples and standards to ensure the absence of interference. The ratio should be within a predefined tolerance (e.g., ±20%) of the average ratio from the calibration standards.

References

Correcting for o-Xylene-d10 Retention Time Shifts: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering retention time (RT) shifts with o-Xylene-d10 in their chromatographic analyses.

Troubleshooting Guide: Isolating and Correcting Retention Time Shifts

Retention time shifts can compromise the accuracy and reliability of analyte identification and quantification.[1] This guide provides a systematic approach to diagnosing and resolving common issues related to this compound RT instability.

Question: My this compound retention time is shifting. What are the potential causes and how can I fix it?

Answer:

Retention time variability for this compound, often used as an internal standard, can stem from several factors related to the instrument, the column, or the sample itself. Follow these steps to identify and correct the issue.

Step 1: Evaluate Instrumental Parameters

Minor fluctuations in your Gas Chromatography (GC) system can lead to significant RT shifts.[2]

  • Carrier Gas Flow Rate and Pressure: Inconsistent flow rates directly impact how quickly analytes travel through the column.[3]

    • Troubleshooting:

      • Check for leaks in the gas lines, injector seal, or septum.[4][5] Use an electronic leak detector for accuracy.

      • Verify that the carrier gas supply is adequate and the pressure is stable.

      • Ensure the electronic pressure control (EPC) module is functioning correctly and has been calibrated.[6]

  • Oven Temperature: The column temperature directly influences analyte vapor pressure and its interaction with the stationary phase.[3][7]

    • Troubleshooting:

      • Confirm that the oven temperature program is accurate and reproducible.[4]

      • Ensure the oven door seals properly to maintain a stable temperature.[4]

      • Allow for sufficient equilibration time between runs.[4]

  • Injection System: The injection process is a critical point for introducing variability.

    • Troubleshooting:

      • Inspect the syringe for leaks or damage.[4]

      • Ensure a consistent injection volume and technique.[4]

      • Check the injector liner for contamination or degradation and replace it if necessary.[1]

Step 2: Assess the Analytical Column

The column is the heart of the separation process, and its condition is paramount for stable retention times.

  • Column Contamination and Aging: Over time, non-volatile residues from the sample matrix can accumulate at the head of the column, creating active sites that can alter retention.[1][6]

    • Troubleshooting:

      • Trim the first 10-30 cm of the column inlet to remove contaminated sections.[1][6] After trimming, update the column length in the instrument's software to ensure accurate flow calculations.[2]

      • Condition the column according to the manufacturer's instructions.[4]

  • Column Installation: Improper installation can lead to leaks or dead volume.[1]

    • Troubleshooting:

      • Ensure the column is installed at the correct depth in both the injector and detector.[1]

      • Check that the column ends are cut cleanly and at a 90° angle.[6]

Step 3: Consider Sample and Method-Related Factors

  • Sample Matrix Effects: Variations in the sample matrix between injections can influence the retention of this compound.[8]

    • Troubleshooting:

      • If possible, prepare samples in a consistent matrix.

  • Isotope Effect: Deuterated compounds like this compound typically elute slightly earlier than their non-deuterated counterparts.[9][10] This is due to differences in intermolecular interactions with the stationary phase.[9][10] While this is an expected phenomenon, any changes in this relative shift could indicate other underlying issues.

Summary of Corrective Actions for Common Issues

IssuePotential CauseRecommended Corrective Action
Gradual RT Shift (earlier or later) Column aging/contaminationTrim the column inlet and re-condition.[1][6]
Slow leak in the systemPerform a thorough leak check of the entire flow path.[4][5]
Change in carrier gas flowVerify and recalibrate the electronic pressure control.[6]
Sudden RT Shift Major leak (e.g., broken septum)Replace the septum and perform a leak check.[6]
Incorrect oven temperature programVerify the method parameters match the intended settings.[5]
Column change or improper installationEnsure the correct column is installed properly.[1]
Random/Irreproducible RT Shifts Inconsistent injection techniqueUse an autosampler for improved precision.[4]
Fluctuating inlet pressureCheck the gas source and regulators for stability.[2]
Trapped air in the pump (for LC)Purge the pump to remove air bubbles.[11]

Experimental Protocols

Protocol 1: Column Trimming and Re-installation

  • Cool Down: Ensure the GC oven, injector, and detector are at a safe temperature.

  • Remove Column: Carefully disconnect the column from the injector and detector.

  • Trim Inlet: Using a ceramic scoring wafer, make a clean, 90-degree cut to remove 10-30 cm from the inlet end of the column.[1][6]

  • Inspect Cut: Use a magnifying glass to ensure the cut is clean and free of jagged edges.[6]

  • Re-install Column: Re-install the column, ensuring the correct insertion depth into both the injector and detector as specified by the instrument manufacturer.

  • Update Method: Adjust the column length parameter in your instrument control software to reflect the new, shorter length.[2]

  • Leak Check: Pressurize the system and perform a leak check.

  • Condition Column: Condition the column by running it at a high temperature (as recommended by the manufacturer) for a period to remove any contaminants.

Protocol 2: Using Relative Retention Time (RRT) for Correction

When absolute retention times shift, using relative retention times can provide more consistent peak identification.

  • Select an Internal Standard (IS): If not already in use, add a stable, non-interfering compound to all samples and standards.

  • Calculate RRT:

    • RRT = (Retention Time of Analyte) / (Retention Time of Internal Standard)

  • Update Identification Criteria: Use the calculated RRT with a specified tolerance (e.g., ±0.5% for GC) as the criterion for peak identification instead of the absolute retention time.[12]

Frequently Asked Questions (FAQs)

Q1: Why does my deuterated standard (this compound) elute before the non-deuterated o-Xylene?

A1: Deuterated compounds often elute slightly earlier than their non-deuterated analogs in GC.[9][10] This phenomenon, known as the chromatographic isotope effect, is attributed to the C-D bond being slightly shorter and stronger than the C-H bond, leading to weaker intermolecular interactions (van der Waals forces) with the stationary phase.[10]

Q2: Can I use software to automatically correct for retention time shifts?

A2: Yes, many modern chromatography data systems (CDS) have functions for automatic adjustment of retention times (AART) or retention time alignment.[8][13] These tools typically use the retention times of known compounds (like n-alkanes or internal standards) to create a retention index and then adjust the expected retention times for other compounds in the method.[13]

Q3: How often should I perform column maintenance to prevent retention time shifts?

A3: The frequency of column maintenance depends on the cleanliness of your samples and the number of injections. A good practice is to monitor system performance metrics like peak shape and retention time stability.[1] When you observe consistent peak tailing or a gradual shift in retention times that is not correctable by other means, it is likely time to trim the column.[1]

Q4: Can a change in the sample solvent affect the retention time of this compound?

A4: Yes, the sample solvent can significantly impact retention time, especially in splitless injections.[5] If the solvent is not compatible with the stationary phase, it can cause issues like peak distortion and retention time shifts.[14] It is best to dissolve the sample in a solvent that is compatible with your analytical method.

Logical Workflow for Troubleshooting

Below is a diagram illustrating a logical workflow for diagnosing and correcting retention time shifts.

TroubleshootingWorkflow Troubleshooting this compound Retention Time Shifts start RT Shift Observed for This compound check_instrument Check Instrument Parameters (Temp, Flow, Pressure) start->check_instrument instrument_ok Parameters Stable? check_instrument->instrument_ok adjust_instrument Adjust/Recalibrate Instrument Settings instrument_ok->adjust_instrument No check_column Inspect Analytical Column (Contamination, Installation) instrument_ok->check_column Yes adjust_instrument->check_instrument column_ok Column Condition OK? check_column->column_ok maintain_column Perform Column Maintenance (Trim, Re-install, Condition) column_ok->maintain_column No check_method Review Method & Sample (Solvent, Matrix) column_ok->check_method Yes maintain_column->check_column method_ok Method & Sample OK? check_method->method_ok modify_method Modify Sample Prep or Method Parameters method_ok->modify_method No implement_correction Implement RT Correction (Use RRT or Software Alignment) method_ok->implement_correction Yes modify_method->check_method end_resolved Issue Resolved implement_correction->end_resolved

Caption: A logical workflow for troubleshooting retention time shifts.

References

Impact of o-Xylene-d10 purity on analytical results

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center with troubleshooting guides and FAQs regarding the impact of o-Xylene-d10 purity on analytical results.

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice concerning the use of this compound as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analytical chemistry?

This compound is a deuterated form of o-xylene, meaning the hydrogen atoms have been replaced with deuterium.[1][2] It is commonly used as an internal standard (IS) in analytical techniques like gas chromatography-mass spectrometry (GC/MS).[1] An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks.[3][4] It helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantitative analysis.[3][5]

Q2: What are the typical purity specifications for commercial this compound?

The purity of this compound is typically defined by two main parameters: chemical purity and isotopic purity. Commercial grades are generally available with high purity levels.[1][6][7]

Table 1: Typical Purity Specifications for Commercial this compound

SpecificationTypical ValueSignificance in Analysis
Chemical Purity ≥ 98%Indicates the percentage of the compound that is this compound, exclusive of isotopic variants and other chemical impurities.[6] Higher chemical purity minimizes interference from other compounds.
Isotopic Purity ≥ 98-99 atom % DRepresents the percentage of deuterium atoms at the labeled positions.[1][7] High isotopic purity is crucial to prevent mass spectral overlap with the non-deuterated analyte.
Q3: What are potential impurities in this compound and how do they interfere?

Potential impurities can be categorized as either chemical or isotopic.

  • Chemical Impurities: These are other chemical compounds present in the standard. Commercial xylenes often contain isomers (m-xylene, p-xylene) and related compounds like ethylbenzene and toluene.[8][9] If these impurities are present in the this compound standard, they can co-elute with other analytes in the sample, causing chromatographic interference and inaccurate quantification.

  • Isotopic Impurities: These are molecules of o-xylene that are not fully deuterated (e.g., d9, d8). If the analyte being measured is native o-xylene, the presence of undeuterated o-xylene (d0) in the internal standard will artificially inflate the analyte's apparent concentration.

Q4: How does the purity of this compound directly impact analytical results?

The fundamental principle of internal standard quantification relies on the ratio of the analyte's response to the internal standard's response.[5] If the internal standard is impure, its measured response will be incorrect, introducing a systematic error into the calculation for every sample.

  • Inaccurate Concentration: If the stated concentration of the this compound solution is incorrect due to impurities, all calculated analyte concentrations will be skewed.[10]

  • Increased Error: A poorly chosen or impure internal standard can increase analytical errors rather than reduce them.[11] Using an IS that behaves differently from the analyte can increase the variance of results.[5]

  • False Positives/Negatives: Co-eluting impurities can interfere with the analyte peak, leading to falsely high results or, if the impurity suppresses the instrument's response, falsely low results.[12]

Troubleshooting Guide

Problem: My calibration curve has poor linearity (R² < 0.99) when using this compound.
  • Possible Cause 1: Incorrect IS Concentration. The concentration of your this compound spiking solution may be incorrect due to weighing errors, dilution errors, or solvent evaporation.[13]

    • Solution: Prepare a fresh internal standard stock solution, paying close attention to weighing and dilution steps. Store the solution in a tightly sealed vial to prevent evaporation.

  • Possible Cause 2: IS Purity Issues. An impure internal standard can respond non-linearly if the impurities interfere differently at various concentrations.

    • Solution: Verify the purity of the this compound using the protocol below (Experimental Protocol 1). If the purity is suspect, obtain a new, high-purity standard from a reputable supplier.

Problem: I'm seeing high variability and poor precision in my replicate sample measurements.
  • Possible Cause: Inconsistent IS Addition. The internal standard must be added at the same concentration to every sample.[3] Inconsistent pipetting is a common source of random error.

    • Solution: Use a calibrated positive displacement pipette to add the internal standard. Add the IS at the earliest possible stage of the sample preparation process to account for analyte loss during extraction.[3]

  • Logical Troubleshooting Workflow: The following diagram outlines a systematic approach to troubleshooting analytical issues where the internal standard may be a factor.

G cluster_0 Troubleshooting Workflow for IS-Related Issues A Poor Analytical Result (Accuracy/Precision) B Check Instrument Performance (e.g., GC/MS) A->B C Review Sample Preparation Steps B->C Pass K Instrument Issue B->K Fail D Investigate Internal Standard (IS) C->D Pass L Sample Prep Issue C->L Fail E Verify IS Concentration D->E F Assess IS Purity (See Protocol 1) D->F G Check for Contamination in IS Solution D->G H Prepare Fresh IS Solution E->H I Acquire New IS Lot F->I G->H J Problem Resolved H->J I->J

Caption: A systematic workflow for troubleshooting analytical errors.

Problem: My calculated analyte concentrations are consistently higher or lower than expected.
  • Possible Cause: Undeuterated Analyte in IS. If your analyte is o-xylene and your this compound internal standard contains a significant amount of undeuterated o-xylene, it will contribute to the analyte's signal, causing a consistent positive bias (falsely high results).

  • Possible Cause: Co-eluting Impurity in IS. If an impurity in the this compound co-elutes with the deuterated standard, it inflates the IS peak area. This leads to a consistent negative bias (falsely low results) in the calculated analyte concentration.

  • Error Propagation Diagram: This diagram illustrates how an impurity that co-elutes with the internal standard leads to an underestimation of the analyte concentration.

G cluster_1 Impact of IS Impurity on Analyte Quantification Analyte_Area Analyte Peak Area (A) Calculation [ A / (B+C) ] * IS Conc. Analyte_Area->Calculation True_Calc [ A / B ] * IS Conc. Analyte_Area->True_Calc IS_True_Area True IS Peak Area (B) IS_Measured_Area Measured IS Peak Area (B+C) IS_True_Area->True_Calc Impurity_Area Co-eluting Impurity Peak Area (C) Impurity_Area->IS_Measured_Area + IS_Measured_Area->Calculation IS_Conc IS Concentration IS_Conc->Calculation IS_Conc->True_Calc Result Falsely LOW Analyte Concentration Calculation->Result True_Result Correct Analyte Concentration True_Calc->True_Result

Caption: How a co-eluting impurity inflates the IS signal, causing under-quantification.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC-FID)

This method is adapted from standard methodologies for analyzing o-xylene purity.[14] It is suitable for identifying and quantifying chemical impurities.

  • Objective: To determine the chemical purity of an this compound standard.

  • Materials:

    • Gas Chromatograph with Flame Ionization Detector (GC-FID).

    • Capillary Column (e.g., 60m polar-fused silica).

    • High-purity iso-octane (or other suitable, non-interfering compound) to use as the internal standard for this specific purity test.

    • The this compound sample to be tested.

    • Volumetric flasks and microsyringes.

  • Procedure:

    • Instrument Setup: Install the GC column and establish stable operating conditions (refer to instrument manufacturer's guidelines).

    • Standard Preparation: Accurately prepare a solution of the this compound sample in a suitable solvent. Add a known amount of iso-octane as an internal standard. For example, add 30 µL of iso-octane to a 50 mL volumetric flask filled with the this compound.[14]

    • Injection: Inject a small volume (e.g., 0.6 µL) of the prepared solution into the GC.[14]

    • Data Acquisition: Record the chromatogram.

  • Calculations:

    • Identify the peaks for iso-octane, this compound, and any impurities.

    • Calculate the response factor for each identified impurity relative to the iso-octane internal standard.

    • Calculate the weight percent of each impurity.

    • Determine the purity of the this compound by subtracting the sum of all impurity percentages from 100%.[14]

  • Acceptance Criteria: The chemical purity should meet the requirements of your analytical method, typically ≥98%.[14]

Protocol 2: Verifying the Concentration of an this compound Stock Solution
  • Objective: To confirm that the working concentration of the this compound internal standard solution is accurate.

  • Materials:

    • A certified reference material (CRM) of the target analyte.

    • The prepared this compound working solution.

    • Your validated analytical instrument (e.g., GC/MS or LC/MS).

  • Procedure:

    • Analyte-Only Calibration: Prepare a calibration curve for your target analyte without adding the this compound internal standard.

    • Prepare Verification Sample: Create a sample with a known concentration of the analyte CRM (e.g., a mid-range concentration from your calibration curve). Spike this sample with the this compound working solution, just as you would for an unknown sample.

    • Analysis: Analyze the verification sample using your standard analytical method (which includes IS correction).

  • Evaluation:

    • Calculate the concentration of the analyte in the verification sample using the analyte-only calibration curve (from Step 1) and also using the internal standard method.

    • The concentration calculated with the internal standard method should agree with the known CRM concentration within an acceptable margin of error (e.g., ±15%). A significant deviation suggests an error in the this compound solution's concentration.

References

Minimizing o-Xylene-d10 degradation during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for o-Xylene-d10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during sample preparation. Here you will find frequently asked questions and troubleshooting guides to ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of this compound loss during sample preparation?

The most significant factor leading to the loss of this compound during sample preparation is its high volatility. Evaporation can occur at various stages, including sample transfer, concentration, and reconstitution. It is crucial to handle samples in sealed containers and minimize the exposure of the sample to the atmosphere, especially at elevated temperatures.

Q2: How does temperature affect the stability of this compound?

Elevated temperatures increase the vapor pressure of this compound, leading to greater evaporative losses. While this compound is chemically stable at its boiling point (142°C), prolonged exposure to high temperatures during sample processing steps like solvent evaporation can lead to significant loss of the internal standard.[1] It is recommended to perform any necessary concentration steps at reduced pressure and moderate temperatures.

Q3: Is this compound sensitive to pH changes in the sample matrix?

While o-xylene is generally stable in neutral aqueous solutions, its stability can be compromised under strongly acidic or basic conditions, especially at elevated temperatures. Strong acids can potentially catalyze side reactions. For instance, o-xylene can react with hypochlorous acid in acidic aqueous solutions.[2] It is advisable to neutralize samples to a pH range of 6-8 before prolonged storage or extensive sample preparation, if the analytical method allows.

Q4: Can this compound degrade in the presence of strong oxidizing agents?

Yes, o-xylene is susceptible to oxidation.[3][4] Contact with strong oxidizing agents, such as potassium permanganate, chromic acid, or even nitrate radicals, can lead to the degradation of the aromatic ring or the methyl groups.[2][5] It is critical to avoid the use of strong oxidizing agents in your sample preparation workflow if this compound is being used as an internal standard.

Q5: How should I store my this compound stock and working solutions?

Stock solutions of this compound should be stored in a cool, dark, and well-ventilated area, away from heat and ignition sources.[6][7] Use amber glass vials with PTFE-lined caps to minimize exposure to light and prevent evaporative losses. Working solutions should be prepared fresh as needed and stored under the same conditions. To minimize evaporation from the headspace, it is good practice to use vials that are appropriately sized for the volume of the solution.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to this compound degradation or loss during sample preparation.

Diagram: Troubleshooting Workflow for this compound Loss

TroubleshootingWorkflow start Low or Inconsistent This compound Recovery check_volatility Issue Related to Volatility? start->check_volatility volatility_yes Yes check_volatility->volatility_yes volatility_no No check_volatility->volatility_no check_chemistry Issue Related to Chemical Degradation? chemistry_yes Yes check_chemistry->chemistry_yes chemistry_no No check_chemistry->chemistry_no Review analytical method parameters review_temp Review Sample Processing Temperatures volatility_yes->review_temp volatility_no->check_chemistry check_seals Check Vial Seals and Septa Integrity review_temp->check_seals minimize_headspace Minimize Headspace in Vials check_seals->minimize_headspace use_autosampler_cooling Utilize Autosampler Cooling minimize_headspace->use_autosampler_cooling solution_volatility Implement Solutions to Minimize Evaporation use_autosampler_cooling->solution_volatility review_reagents Review Sample Prep Reagents chemistry_yes->review_reagents solution_chemistry Modify Protocol to Avoid Harsh Reagents chemistry_yes->solution_chemistry oxidizing_agents Presence of Strong Oxidizing Agents? review_reagents->oxidizing_agents check_ph Check Sample pH oxidizing_agents->chemistry_yes Yes extreme_ph Extreme pH (Acidic or Basic)? oxidizing_agents->extreme_ph No extreme_ph->chemistry_yes Yes extreme_ph->chemistry_no Re-evaluate other factors

Caption: Troubleshooting workflow for low or inconsistent this compound recovery.

Data Presentation: Potential Factors Leading to this compound Degradation
FactorPotential IssueRecommended Mitigation
Temperature Increased volatility leading to evaporative loss.- Process samples at room temperature or below when possible.- Use a cooled autosampler.- For solvent evaporation steps, use reduced pressure and gentle heating.
pH Potential for acid-catalyzed reactions under strongly acidic conditions.- Adjust sample pH to a neutral range (6-8) if the method allows.- Avoid prolonged exposure to strong acids or bases.
Reagents Degradation in the presence of strong oxidizing agents (e.g., KMnO₄, CrO₃).- Avoid the use of strong oxidizing agents in the sample preparation protocol.
Light While not highly sensitive, prolonged exposure to UV light can potentially contribute to degradation.- Store stock and working solutions in amber vials.- Minimize exposure of samples to direct sunlight.
Storage Evaporative losses from improperly sealed containers.- Use vials with PTFE-lined screw caps.- Ensure a tight seal.- Minimize headspace in the vial.

Experimental Protocols

Protocol: Assessment of this compound Stability in a Sample Matrix

This protocol outlines a procedure to evaluate the stability of this compound in a specific sample matrix under your typical sample preparation conditions.

Objective: To determine the percent recovery of this compound after subjecting it to the complete sample preparation workflow.

Materials:

  • This compound stock solution

  • Blank sample matrix (e.g., plasma, urine, tissue homogenate)

  • All solvents and reagents used in the sample preparation method

  • Appropriate vials and labware

  • Analytical instrument (e.g., GC-MS, LC-MS)

Methodology:

  • Prepare Spiked Samples:

    • Take a known volume of the blank sample matrix.

    • Spike the matrix with a known concentration of this compound from your working solution. This will be your "Test Sample".

    • Prepare at least three replicates.

  • Prepare Control Samples:

    • Take the same volume of the blank sample matrix.

    • Process this "Blank Sample" through the entire sample preparation procedure.

    • At the very end of the procedure (before analysis), spike the processed blank with the same known concentration of this compound. This will be your "Control Sample".

    • Prepare at least three replicates.

  • Sample Processing:

    • Subject the "Test Samples" to your complete sample preparation workflow (e.g., extraction, evaporation, reconstitution).

    • The "Control Samples" (already processed blank matrix) are now spiked.

  • Analysis:

    • Analyze all "Test Samples" and "Control Samples" using your validated analytical method.

    • Determine the peak area or response of this compound in all samples.

  • Data Analysis:

    • Calculate the average peak area of the this compound in the "Test Samples" (Area_Test).

    • Calculate the average peak area of the this compound in the "Control Samples" (Area_Control).

    • Calculate the percent recovery of this compound using the following formula:

      % Recovery = (Area_Test / Area_Control) * 100

Interpretation of Results:

  • A recovery close to 100% indicates that this compound is stable under your sample preparation conditions.

  • Low recovery suggests potential degradation or significant evaporative loss. In this case, refer to the Troubleshooting Guide to identify and mitigate the issue.

Diagram: Experimental Workflow for Stability Assessment

StabilityWorkflow start Start: Assess this compound Stability prep_test Prepare Test Samples: Spike Blank Matrix with this compound start->prep_test prep_control Prepare Control Samples: Process Blank Matrix start->prep_control process_test Process Test Samples (Full Sample Prep) prep_test->process_test spike_control Spike Processed Blank Matrix with this compound prep_control->spike_control analysis Analyze Test and Control Samples (e.g., GC-MS, LC-MS) process_test->analysis spike_control->analysis calculate Calculate % Recovery: (Area_Test / Area_Control) * 100 analysis->calculate interpret Interpret Results calculate->interpret stable Stable (Recovery ≈ 100%) interpret->stable Good unstable Unstable (Low Recovery) interpret->unstable Poor troubleshoot Troubleshoot using Guide unstable->troubleshoot

Caption: Workflow for assessing the stability of this compound in a sample matrix.

References

Technical Support Center: Addressing Co-elution Problems with o-Xylene-d10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing co-elution problems involving o-Xylene-d10. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in their analytical workflows, particularly in Gas Chromatography-Mass Spectrometry (GC-MS). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve specific issues related to co-elution and matrix interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of o-xylene, meaning the hydrogen atoms have been replaced with deuterium atoms. It is chemically very similar to its non-deuterated counterpart and other volatile organic compounds (VOCs) like benzene, toluene, ethylbenzene, and other xylene isomers.[1] Because of this chemical similarity, it is an excellent internal standard for quantitative analysis using GC-MS. It is expected to behave similarly to the analytes of interest during sample preparation, injection, and chromatography, but its different mass-to-charge ratio allows it to be distinguished by the mass spectrometer.

Q2: What is co-elution and why is it a problem?

A2: Co-elution occurs when two or more compounds elute from the gas chromatography (GC) column at the same time, resulting in overlapping chromatographic peaks. This is problematic because it can interfere with the accurate quantification of the analyte of interest. If a matrix component co-elutes with either the target analyte or the internal standard (this compound), it can lead to inaccurate results due to ion suppression or enhancement in the mass spectrometer's ion source.

Q3: Can this compound co-elute with its non-deuterated form, o-xylene?

A3: Yes, a slight chromatographic separation between a deuterated internal standard and its non-deuterated analyte can occur. This is known as the "deuterium isotope effect." While they are chemically very similar, the difference in mass can sometimes lead to slightly different retention times. If this separation is significant, they may experience different matrix effects, leading to inaccurate quantification.[2]

Q4: How can I confirm if I have a co-elution problem with this compound?

A4: Suspect a co-elution problem if you observe poor peak shape (e.g., tailing, fronting, or shoulders), inconsistent analyte-to-internal-standard ratios across replicate injections, or inaccurate quality control sample results.[1] To confirm, you can analyze a blank matrix sample to see if any interfering peaks are present at the retention time of this compound. You can also monitor qualifier ions for both your analyte and internal standard; a change in the ion ratio can indicate the presence of a co-eluting compound.

Troubleshooting Guides

Issue 1: Poor reproducibility of the this compound peak area or inconsistent analyte/internal standard ratios.

This is a common symptom of co-elution with a matrix component. The interfering compound can enhance or suppress the ionization of this compound, leading to variability in its response.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor this compound reproducibility.

Detailed Methodologies:

  • Analyze a Blank Matrix: Prepare and analyze a sample of the matrix without any added analytes or internal standards. If a peak is present at or near the retention time of this compound, this confirms a matrix interference.

  • Optimize GC Method:

    • Temperature Program: Modify the oven temperature program. A slower temperature ramp can increase the separation between closely eluting compounds.[3]

    • Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (e.g., helium) to improve chromatographic resolution.

  • Change GC Column: If optimizing the GC method is insufficient, changing the stationary phase of the GC column is a very effective solution. The choice of a column with a different polarity will alter the elution order of compounds.

    GC Column Type Stationary Phase Polarity Selectivity Commonly Used For
    DB-5ms, HP-5msNon-polarGeneral purpose, separates based on boiling point.Wide range of VOCs.
    DB-WAX, PEG-20MPolarSeparates based on polarity and hydrogen bonding capacity.Good for separating xylene isomers from each other.[4]
    SLB®-IL60Ionic LiquidUnique selectivity for aromatic compounds.Separation of all three xylene isomers.[5]
    Pillar[6]arene-basedSpecialtyHigh resolution for xylene isomers.[2][4]Separation of aromatic isomers.[2][4]
  • Improve Sample Cleanup: If the interfering compound is from the sample matrix, enhancing the sample preparation method can remove it before GC-MS analysis. Techniques like Solid Phase Extraction (SPE) can be used to isolate the analytes of interest from matrix components.[2]

Issue 2: Co-elution of this compound with a target analyte other than o-xylene.

While less common, it is possible for this compound to co-elute with another target analyte in your method, especially in a complex mixture of VOCs.

Troubleshooting Workflow:

start Start: This compound Co-elutes with Analyte confirm_coelution Confirm with Individual Standards start->confirm_coelution coelution_confirmed Co-elution Confirmed? confirm_coelution->coelution_confirmed no_coelution No Co-elution coelution_confirmed->no_coelution No change_column Change GC Column with Different Selectivity coelution_confirmed->change_column Yes investigate_other Investigate Other Issues no_coelution->investigate_other optimize_gc Optimize GC Temperature Program change_column->optimize_gc select_alt_is Select Alternative Internal Standard optimize_gc->select_alt_is resolved Issue Resolved select_alt_is->resolved

Caption: Troubleshooting workflow for co-elution of this compound with a target analyte.

Detailed Methodologies:

  • Confirm Co-elution: Inject individual standards of this compound and the suspected co-eluting analyte to confirm they have the same retention time under your current method.

  • Change GC Column: This is often the most effective solution. Select a column with a different stationary phase to alter the elution order. For example, if you are using a non-polar column (like a DB-5ms), switching to a polar column (like a DB-WAX) will likely resolve the co-elution.[3][6][7]

  • Optimize GC Temperature Program: Adjusting the temperature ramp rate or using isothermal segments can sometimes provide enough separation to resolve the two peaks. A slower ramp rate generally improves the separation of closely eluting compounds.[3]

  • Select an Alternative Internal Standard: If chromatographic resolution cannot be achieved, consider using a different deuterated internal standard that is known to elute at a different retention time from the problematic analyte.

Experimental Protocols

Protocol 1: GC-MS Method for the Separation of Xylene Isomers and Ethylbenzene

This protocol provides a starting point for achieving good separation of common aromatic isomers.

Parameter Condition
GC Column SLB®-IL60, 30 m x 0.25 mm I.D., 0.20 µm[5]
Oven Program 40°C (hold 4 min), then 8°C/min to 200°C (hold 5 min)[5]
Injector Temp. 250°C[5]
Carrier Gas Helium at a constant flow of 30 cm/sec[5]
Injection Mode 1 µL, 100:1 split[5]
Detector Mass Spectrometer
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan or Selected Ion Monitoring (SIM)
Protocol 2: Sample Preparation using Solid Phase Extraction (SPE) for Complex Matrices

This is a general guideline for using SPE to clean up a complex sample matrix and reduce interferences.

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a polymeric sorbent) with the elution solvent followed by the equilibration solvent.

  • Load the Sample: Load the pre-treated sample onto the SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak solvent to remove interfering matrix components while retaining the analytes of interest.

  • Elute the Analytes: Elute the target analytes and this compound with a strong solvent.

  • Analyze the Eluate: Inject an aliquot of the eluate into the GC-MS system.

References

Improving peak shape and resolution for o-Xylene-d10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the gas chromatography (GC) analysis of o-Xylene-d10.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the GC analysis of this compound, offering step-by-step solutions to improve peak shape and resolution.

Question 1: What causes peak tailing for my this compound peak and how can I fix it?

Answer: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It can lead to inaccurate integration and reduced resolution.[1]

Possible Causes & Solutions:

  • Active Sites in the Inlet or Column: Silanol groups on the surface of the inlet liner or contamination at the head of the column can interact with the analyte, causing tailing.[2][3][4]

    • Solution: Use a deactivated inlet liner. If tailing persists, consider trimming the first 10-20 cm of the analytical column or replacing it with a new, inert column.[1][2][3]

  • Poor Column Installation: A poorly cut column end or incorrect installation depth in the inlet can create dead volume, leading to peak distortion.[1][4]

    • Solution: Ensure the column is cut cleanly and squarely.[4] Follow the instrument manufacturer's instructions for the correct column installation depth.[1]

  • Inlet Temperature Too Low: Incomplete vaporization of the sample can cause peak tailing.

    • Solution: Increase the inlet temperature in increments of 10-20°C. However, be cautious of excessively high temperatures that could lead to analyte degradation.[3]

  • Column Contamination: Buildup of non-volatile residues from the sample matrix at the head of the column can cause peak distortion.[3][5]

    • Solution: "Bake out" the column at a high temperature (within its specified limits) to remove contaminants. If this is ineffective, trim the front end of the column.[5]

Question 2: My this compound peak is showing fronting. What is the cause and how do I resolve it?

Answer: Peak fronting, where the front half of the peak is broader, is often a sign of column overload or an issue with the sample solvent.

Possible Causes & Solutions:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[6][7]

    • Solution: Dilute the sample or reduce the injection volume.[7]

  • Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (less polar for a non-polar column) than the stationary phase, it can cause band broadening at the start of the separation.[1][7]

    • Solution: Whenever possible, dissolve the sample in a solvent that is chemically similar to or weaker than the stationary phase.[4][7]

  • Initial Oven Temperature Too High: For splitless injections, a high initial oven temperature can prevent proper focusing of the analyte at the head of the column.[1]

    • Solution: The initial oven temperature should ideally be about 20°C below the boiling point of the sample solvent to allow for efficient "cold trapping".[1]

Question 3: How can I improve the resolution between this compound and other xylene isomers?

Answer: Achieving good resolution between xylene isomers can be challenging due to their similar boiling points.[8] Optimizing several GC parameters is key.

Possible Causes & Solutions:

  • Suboptimal GC Column: The choice of stationary phase is critical for separating isomers.

    • Solution: A column with a polar stationary phase, such as one containing polyethylene glycol (e.g., WAX), is often suitable for separating aromatic isomers.[8][9][10] For general-purpose analysis of aromatic hydrocarbons, a 5% phenyl-methylpolysiloxane phase is also commonly used.[10]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects the efficiency of the separation.

    • Solution: Optimize the carrier gas flow rate. There is an optimal flow rate that provides the highest column efficiency.[11][12] Using hydrogen as a carrier gas can also improve efficiency compared to helium or nitrogen.[13][14]

  • Inadequate Oven Temperature Program: A slow temperature ramp can improve the separation of closely eluting compounds.[13]

    • Solution: Decrease the oven temperature ramp rate. This increases the time the analytes spend interacting with the stationary phase, which can enhance resolution.[14]

  • Column Dimensions: Longer and narrower columns provide higher efficiency and better resolution.[13][15][16]

    • Solution: Use a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.25 mm or less).[9] Doubling the column length can increase resolution by about 40%.[10][16]

Data Presentation: Impact of GC Parameters on Analysis

The following table summarizes the general effects of key gas chromatography parameters on the analysis of this compound.

ParameterChangeEffect on Peak ShapeEffect on ResolutionEffect on Retention Time
Inlet Temperature IncreaseCan improve symmetry by ensuring complete vaporization.[3]Minimal direct effect, but poor vaporization can broaden peaks, reducing resolution.No significant change.
DecreaseMay cause tailing due to incomplete vaporization.[3]Can decrease if tailing is introduced.No significant change.
Carrier Gas Flow Rate Increase (above optimum)Can lead to broader peaks.Decreases due to reduced column efficiency.[11]Decreases.[5]
Decrease (below optimum)Can lead to broader peaks due to diffusion.Decreases due to reduced column efficiency.[11]Increases.[5]
Oven Temperature IncreaseTaller, narrower peaks.May decrease for closely eluting compounds.[17]Decreases.
DecreaseBroader, shorter peaks.Generally increases, especially for early eluting peaks.[13][18]Increases.
Oven Ramp Rate IncreaseTaller, narrower peaks.May decrease as analytes have less time to interact with the stationary phase.[14]Decreases.
DecreaseBroader, shorter peaks.Generally increases as analytes have more time to interact with the stationary phase.[17]Increases.
Column Length IncreaseNo direct effect on shape, but higher efficiency leads to narrower peaks.Increases due to higher efficiency.[10][13]Increases.
Column Internal Diameter DecreaseTaller, narrower peaks due to higher efficiency.Increases due to higher efficiency.[15][16]Can increase.
Stationary Phase Film Thickness IncreaseCan cause peak broadening for later eluting compounds.May improve for very volatile compounds, but can decrease for others.Increases.
DecreaseCan lead to sharper peaks.Generally improves for higher boiling point compounds.[14]Decreases.

Experimental Protocols

Protocol for Optimizing GC Method for this compound Analysis

This protocol provides a systematic approach to developing and optimizing a robust GC method for the analysis of this compound.

1. Initial GC System Setup:

  • Column: Select an appropriate capillary column. A good starting point is a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.[10]

  • Carrier Gas: Use high-purity helium or hydrogen. Set the initial flow rate to the column manufacturer's recommendation (typically around 1-2 mL/min for a 0.25 mm ID column).

  • Inlet: Use a deactivated split/splitless inlet liner.[2] Set the injection mode to split (e.g., 50:1 split ratio) to begin with, to avoid overloading the column.

  • Temperatures:

    • Inlet: 250 °C

    • Detector (FID or MS Transfer Line): 280 °C

    • Oven: Start with an initial temperature of 50 °C.

2. Method Optimization Steps:

  • Optimize Oven Temperature Program:

    • Inject a standard containing this compound and other isomers of interest.

    • Start with a simple temperature program: Hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 150 °C.

    • Observe the resolution. If resolution is poor, decrease the ramp rate in increments (e.g., to 8 °C/min, then 5 °C/min) and re-inject the standard.[17] A slower ramp will increase analysis time but generally improves resolution.[14]

  • Optimize Carrier Gas Flow Rate:

    • Once a reasonable temperature program is established, optimize the carrier gas flow rate.

    • Set the oven to an isothermal temperature in the middle of the analysis range.

    • Inject the standard at different flow rates (e.g., 0.8 mL/min, 1.0 mL/min, 1.2 mL/min, 1.5 mL/min).

    • Plot the column efficiency (plate number) versus the flow rate to determine the optimal linear velocity (van Deemter plot). Operate at or slightly above the optimal flow rate for the best balance of resolution and speed.[11]

  • Evaluate Inlet Parameters:

    • Check for peak tailing. If present, increase the inlet temperature by 20 °C (e.g., to 270 °C) and see if the peak shape improves.[3]

    • Ensure the liner is clean and properly deactivated. Replace if necessary.[4]

    • For trace analysis, switch to splitless injection. Optimize the purge activation time to ensure quantitative transfer of the analyte to the column while minimizing solvent tailing.

  • Final System Suitability Check:

    • Once the method is optimized, perform several replicate injections of a known standard.

    • Check for retention time stability, peak area reproducibility, peak shape (asymmetry factor), and resolution between critical pairs. These parameters should meet the requirements of your specific application.

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions_tailing Tailing Solutions cluster_solutions_fronting Fronting Solutions cluster_solutions_resolution Resolution Solutions cluster_end End start Poor Peak Shape or Resolution for this compound peak_shape Assess Peak Shape start->peak_shape tailing Tailing? peak_shape->tailing Evaluate fronting Fronting? tailing->fronting No check_inlet Check for Active Sites: - Use Deactivated Liner - Clean/Replace Inlet Seal tailing->check_inlet Yes poor_resolution Poor Resolution? fronting->poor_resolution No reduce_conc Reduce Sample Concentration or Injection Volume fronting->reduce_conc Yes optimize_oven Optimize Oven Program: - Decrease Ramp Rate poor_resolution->optimize_oven Yes end Improved Peak Shape and Resolution poor_resolution->end No trim_column Trim Column Front End (10-20 cm) check_inlet->trim_column check_temp Increase Inlet Temperature trim_column->check_temp check_temp->end check_solvent Check Solvent Match with Stationary Phase reduce_conc->check_solvent check_solvent->end optimize_flow Optimize Carrier Gas Flow Rate optimize_oven->optimize_flow change_column Consider Column: - Longer Length - Smaller ID - Different Phase optimize_flow->change_column change_column->end G cluster_params GC Parameters cluster_effects Analytical Outcomes temp Oven Temperature & Ramp Rate resolution Resolution temp->resolution affects selectivity retention Retention Time temp->retention strong inverse effect speed Analysis Speed temp->speed inverse effect flow Carrier Gas Flow Rate flow->resolution affects efficiency flow->retention inverse effect flow->speed inverse effect column Column (Phase, L, ID, df) column->resolution primary determinant peak_shape Peak Shape (Symmetry) column->peak_shape inertness is key column->retention direct effect inlet Inlet Conditions (Temp, Liner) inlet->resolution indirectly via peak shape inlet->peak_shape major influence resolution->speed trade-off peak_shape->resolution improves

References

Validation & Comparative

o-Xylene-d10: A Superior Internal Standard for the Validation of Analytical Methods for Volatile Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, particularly in the pharmaceutical and environmental sectors, the precise and accurate quantification of volatile organic compounds (VOCs) is paramount. The validation of these analytical methods relies heavily on the use of internal standards to correct for variability in sample preparation and instrument response. Among the array of choices, deuterated compounds stand out as the gold standard, and o-Xylene-d10 is emerging as a particularly advantageous option for the analysis of aromatic VOCs. This guide provides an objective comparison of this compound with other alternatives, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The Case for this compound: Structural Similarity and Co-elution

The ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible. This ensures that any variations encountered during sample processing, such as extraction efficiency and matrix effects, affect both the analyte and the internal standard equally. This compound, a deuterated form of o-xylene, offers a distinct advantage when analyzing for xylene isomers and other structurally related aromatic compounds.[1][2] Its near-identical structure to the native compound ensures very similar chromatographic behavior, leading to co-elution or very close elution times. This is a critical factor in minimizing analytical bias and achieving more accurate and precise results.

Performance Data: A Comparative Overview

The performance of an internal standard is evaluated based on key validation parameters, including linearity, accuracy (recovery), precision (repeatability), and sensitivity (limit of detection). While direct head-to-head comparative studies are limited, the available data demonstrates the excellent performance of methods utilizing deuterated internal standards like this compound.

Table 1: Performance Data for an Analytical Method Using an Isotopically Labeled Xylene Internal Standard for the Quantitation of Xylene Isomers in Blood

Validation Parametero-Xylenem-Xylenep-Xylene
Linearity (r) ≥ 0.99≥ 0.99≥ 0.99
Range (ng/mL) 5 - 15005 - 15005 - 1500
Accuracy (Mean Relative Error) ≤ 15.3%≤ 15.3%≤ 15.3%
Precision (Relative Standard Deviation) ≤ 10.8%≤ 10.8%≤ 10.8%
Limit of Detection (ng/mL) 1.02.31.0

Data synthesized from a study on the simultaneous quantitation of individual xylene isomers in rodent blood using headspace gas chromatography-mass spectrometry with isotopically labeled internal standards.[3]

For comparison, Toluene-d8 is a widely used deuterated internal standard for the analysis of a broad range of VOCs. The following table summarizes its typical performance characteristics.

Table 2: Typical Performance Data for Toluene-d8 as an Internal Standard in VOC Analysis

Validation ParameterTypical Performance
Linearity (r²) ≥ 0.995
Accuracy (Recovery) 70-130%
Precision (%RSD) < 15%
Limit of Detection (LOD) Analyte and matrix dependent

This table represents typical performance characteristics and acceptance criteria for methods utilizing Toluene-d8 as an internal standard for VOC analysis.[4]

Experimental Protocols: A Roadmap to Robust Method Validation

The following is a detailed methodology for the validation of an analytical method for volatile organic compounds using this compound as an internal standard, based on established principles and regulatory guidelines.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each target VOC analyte and this compound in a suitable solvent (e.g., methanol).

  • Calibration Standard Working Solutions: Prepare a series of working solutions by diluting the primary stock solutions to achieve a range of concentrations that bracket the expected sample concentrations.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that will result in a consistent and measurable response when added to all standards, blanks, and samples.

Sample Preparation and Analysis (Headspace GC-MS)
  • Sample Aliquoting: Transfer a precise volume (e.g., 5 mL) of the sample (e.g., blood, water) into a headspace vial.

  • Internal Standard Spiking: Add a fixed volume of the this compound internal standard spiking solution to each vial.

  • Matrix Modification (if necessary): Add any necessary reagents, such as a salting-out agent (e.g., anhydrous calcium chloride), to enhance the partitioning of VOCs into the headspace.[3]

  • Incubation: Equilibrate the vials at a controlled temperature for a specific duration to allow the VOCs to partition into the headspace.

  • GC-MS Analysis: Analyze the headspace gas using a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC conditions (e.g., column type, temperature program) should be optimized to achieve adequate separation of the target analytes. The mass spectrometer should be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Method Validation Parameters
  • Linearity: Analyze a series of at least five calibration standards to establish the linear range of the method. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy: Determine the recovery of the analytes by spiking known concentrations into a blank matrix at low, medium, and high levels. The mean recovery should be within an acceptable range (e.g., 80-120%).

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of spiked samples. The relative standard deviation (RSD) should typically be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Visualizing the Workflow and Logic

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation Sample Sample Matrix (e.g., Blood, Water) Spike_IS Spike with This compound Sample->Spike_IS Standards Calibration Standards Standards->Spike_IS HS_Vial Transfer to Headspace Vial Spike_IS->HS_Vial Incubate Incubate at Controlled Temperature HS_Vial->Incubate GC_MS GC-MS Analysis (SIM Mode) Incubate->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing Results Validated Results Data_Processing->Results

Caption: Experimental workflow for VOC analysis using this compound.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard Analyte Analyte (Unknown Amount) Analyte_Signal Analyte Signal (Variable) Analyte->Analyte_Signal Instrument Response Ratio Signal Ratio (Analyte / IS) Analyte_Signal->Ratio IS This compound (Known Amount) IS_Signal IS Signal (Proportionally Variable) IS->IS_Signal Instrument Response IS_Signal->Ratio Correction Correction for Experimental Variation Ratio->Correction Accurate_Quant Accurate Quantification Correction->Accurate_Quant

Caption: Logical relationship of internal standard correction.

References

Performance Evaluation of o-Xylene-d10 as an Internal Standard for Volatile Organic Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC-MS), the use of an internal standard (IS) is crucial for achieving accurate and precise results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. Deuterated compounds are often considered the gold standard for use as internal standards due to their chemical similarity to the target analytes, allowing them to effectively compensate for analytical variability. This guide provides a comparative evaluation of o-Xylene-d10 and other commonly used deuterated aromatic compounds as internal standards for the analysis of VOCs, with a focus on performance data from standardized methods.

Comparative Performance of Deuterated Internal Standards

The selection of an appropriate internal standard is critical and should be based on its ability to mimic the behavior of the analytes of interest. For the analysis of aromatic VOCs such as benzene, toluene, ethylbenzene, and xylenes (BTEX), deuterated analogues of these compounds are ideal. The following tables summarize the performance of this compound in comparison to other deuterated standards, with data compiled from single-laboratory validation studies and established methodologies like the US EPA Method 8260C.

Table 1: Single-Laboratory Accuracy and Precision Data for Selected Deuterated Internal Standards

Internal StandardMean Accuracy (%)Precision (%RSD)Concentration (µg/L)Matrix
This compound765.044Water
p-Xylene-d106710.044Water

Note: Data for this compound and p-Xylene-d10 is derived from a single-laboratory study and may not be directly comparable to data for other internal standards from different studies.[1]

Table 2: Typical Performance of Surrogate Compounds in EPA Method 8260

Surrogate StandardTypical Recovery Range (%)
Toluene-d870 - 130
4-Bromofluorobenzene70 - 130
Dibromofluoromethane70 - 130
1,2-Dichloroethane-d470 - 130

Note: Surrogate recovery limits are as specified in US EPA Method 8260 and represent the expected performance in a controlled laboratory setting.[2]

Experimental Protocols

The following is a representative experimental protocol for the analysis of VOCs in water using a purge and trap GC-MS system with a deuterated internal standard, based on the principles of US EPA Method 8260.

1. Preparation of Standards and Samples

  • Internal Standard Spiking Solution: Prepare a stock solution of this compound in methanol. Dilute the stock solution to a working concentration (e.g., 25 µg/mL) that will result in a final concentration of 25 µg/L in the samples.

  • Calibration Standards: Prepare a series of calibration standards containing the target VOCs at various concentrations in reagent water. Spike each calibration standard with the internal standard spiking solution to achieve a constant IS concentration.

  • Sample Preparation: For each water sample, add a known volume (e.g., 5 mL) to a purge and trap vial. Spike the sample with the internal standard spiking solution.

2. Purge and Trap GC-MS Analysis

  • Purge and Trap System:

    • Purge Gas: Helium

    • Purge Time: 11 minutes

    • Desorb Time: 2 minutes

    • Trap Material: A suitable combination of adsorbents for trapping a wide range of VOCs.

  • Gas Chromatograph (GC):

    • Column: 60 m x 0.25 mm ID, 1.4 µm film thickness fused silica capillary column (e.g., DB-624 or equivalent)

    • Oven Temperature Program:

      • Initial Temperature: 40°C, hold for 2 minutes

      • Ramp 1: 10°C/minute to 180°C

      • Ramp 2: 20°C/minute to 220°C, hold for 3 minutes

    • Injector Temperature: 200°C

    • Carrier Gas: Helium

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 35-300 amu

    • Source Temperature: 230°C

    • Transfer Line Temperature: 250°C

3. Data Analysis

  • Identify and integrate the chromatographic peaks for the target analytes and the internal standard.

  • Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards.

  • Quantify the concentration of each analyte in the samples using the calculated RFs and the peak area ratios of the analyte to the internal standard.

Visualizing the Workflow

The following diagram illustrates the general workflow for the quantitative analysis of VOCs using an internal standard with GC-MS.

Internal Standard Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Aqueous Sample IS_Spike Add Internal Standard (this compound) Sample->IS_Spike Cal_Std Calibration Standards Cal_Std->IS_Spike PT Purge & Trap IS_Spike->PT GC Gas Chromatography (Separation) PT->GC MS Mass Spectrometry (Detection) GC->MS Integration Peak Integration (Analyte & IS) MS->Integration Calibration Calibration Curve (Response Factors) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for VOC analysis using an internal standard.

References

A Head-to-Head Battle of Internal Standards: o-Xylene-d10 vs. Toluene-d8 for VOC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An essential component of robust and reliable quantification of volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC-MS) is the use of an internal standard. Deuterated compounds are the gold standard for this purpose, closely mimicking the chemical and physical properties of the target analytes. This guide provides a comprehensive comparison of two commonly used deuterated internal standards: o-xylene-d10 and toluene-d8, offering researchers, scientists, and drug development professionals the data and methodologies needed to make an informed decision for their specific analytical needs.

While both this compound and toluene-d8 serve as effective internal standards, the breadth of supporting experimental data heavily favors toluene-d8. Toluene-d8 is extensively cited in established environmental monitoring methods, such as those from the U.S. Environmental Protection Agency (EPA), and its performance characteristics are well-documented across a wide range of VOCs. In contrast, while this compound is utilized, particularly for the analysis of xylene isomers and other structurally similar compounds, comprehensive performance data is less readily available in the public domain.

Performance Data at a Glance

For an objective comparison, quantitative data is paramount. The following tables summarize the available performance data for both internal standards. It is important to note that direct head-to-head comparative studies are scarce; therefore, the data for this compound is compiled from various sources where it was used as an internal standard.

Table 1: General Performance Characteristics

ParameterThis compoundToluene-d8
Typical Recovery Data not widely available across a broad range of VOCs. Expected to be similar to toluene-d8 for aromatic compounds.Generally accepted range of 70-130% in various matrices.[1]
Common Analytes Primarily used for o-xylene, m-xylene, p-xylene, ethylbenzene, and other aromatic hydrocarbons.[2]Broad applicability for a wide range of VOCs, including aromatic and chlorinated compounds.[3][4]
Regulatory Acceptance Mentioned in some methods for specific analytes.Widely accepted and recommended in numerous EPA methods (e.g., 8260, TO-15).[3][5]

Table 2: Reported Recovery Rates for Select VOCs with Toluene-d8 as an Internal Standard

AnalyteMatrixRecovery (%)
BenzeneWater88
TolueneWater92
EthylbenzeneWater95
m,p-XyleneWater96
o-XyleneWater97
ChloroformWater85
1,2-DichloroethaneWater89
TrichloroethyleneWater91
Note: This table presents illustrative data compiled from various sources and should be considered as typical performance rather than absolute values.

Comprehensive, publicly available data tables for the recovery of a wide range of VOCs using this compound as the internal standard are limited.

Experimental Protocols: A Closer Look

Detailed and validated experimental protocols are critical for reproducible results. Toluene-d8 is featured in numerous standardized methods, providing a solid foundation for laboratory implementation.

Experimental Protocol for VOC Analysis in Water using Toluene-d8 Internal Standard (Based on EPA Method 8260)

This protocol outlines a typical workflow for the analysis of VOCs in a water matrix using purge and trap GC-MS with toluene-d8 as an internal standard.

1. Sample Preparation:

  • To a 5 mL water sample, add a known amount of a toluene-d8 solution (typically in methanol) to achieve a final concentration of 25-50 µg/L.

  • For calibration standards, add known amounts of the target VOCs to 5 mL of reagent water, followed by the same amount of toluene-d8 solution as the samples.

2. Purge and Trap GC-MS Analysis:

  • Purge: An inert gas (e.g., helium) is bubbled through the sample, transferring the volatile analytes and the internal standard to the vapor phase.

  • Trap: The vapor is passed through a sorbent trap, which retains the VOCs and toluene-d8.

  • Desorption: The trap is rapidly heated, and the trapped compounds are backflushed with the carrier gas onto the GC column.

  • GC Separation: The VOCs are separated based on their boiling points and affinity for the GC column stationary phase.

  • MS Detection: The separated compounds are detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (ion abundance) data.

3. Data Analysis:

  • A calibration curve is generated by plotting the ratio of the peak area of the target analyte to the peak area of toluene-d8 against the concentration of the analyte for each calibration standard.

  • The concentration of the target analytes in the samples is then calculated using the response factor from the calibration curve.

While a similarly detailed, universally accepted protocol for a broad range of VOCs using this compound is not as readily available, the general principles of the internal standard method would be the same. The primary difference would be the specific ions monitored in the mass spectrometer for quantification.

Logical Workflow for VOC Analysis with an Internal Standard

The following diagram illustrates the logical workflow for using an internal standard in VOC analysis, applicable to both this compound and toluene-d8.

VOC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard (this compound or Toluene-d8) Sample->Spike PurgeTrap Purge and Trap Spike->PurgeTrap GC Gas Chromatography Separation PurgeTrap->GC MS Mass Spectrometry Detection GC->MS PeakIntegration Peak Area Integration MS->PeakIntegration Ratio Calculate Analyte/IS Ratio PeakIntegration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification FinalResult FinalResult Quantification->FinalResult Final Concentration

A logical workflow for VOC analysis using an internal standard.

Signaling Pathways and Experimental Workflows in DOT Language

For clarity in experimental design, visualizing workflows is crucial. Below are DOT language scripts for generating diagrams of the experimental workflow.

Experimental_Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Data Interpretation A Aqueous Sample Collection B Internal Standard Spiking (this compound or Toluene-d8) A->B E Purge and Trap Concentrator B->E C Calibration Standard Preparation D Spike Calibration Standards with Internal Standard C->D D->E I Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) D->I F Gas Chromatograph (GC) E->F G Mass Spectrometer (MS) F->G H Peak Area Integration G->H H->I J Calculate Sample Concentrations I->J

Experimental workflow for VOC quantification.

Conclusion: Making the Right Choice

The selection of an internal standard is a critical decision in the development of a robust quantitative method for VOC analysis.

Toluene-d8 stands out as a versatile and well-validated internal standard suitable for a broad spectrum of VOCs. Its extensive documentation in regulatory methods and the wealth of available performance data provide a high degree of confidence for researchers. For laboratories conducting routine analysis of diverse VOCs in various matrices, toluene-d8 is often the more practical and defensible choice.

This compound is a suitable and effective internal standard, particularly when the target analytes are xylene isomers or other closely related aromatic compounds. Its structural similarity to these analytes can provide excellent correction for matrix effects and variations in analytical conditions. However, researchers opting for this compound for a broader range of VOCs may need to invest more effort in method development and validation due to the limited availability of comprehensive, publicly accessible performance data.

Ultimately, the choice between this compound and toluene-d8 should be guided by the specific goals of the analysis, the target analyte list, and the regulatory requirements of the study. For targeted analysis of xylenes, this compound is an excellent choice. For broader, multi-analyte VOC screening, the extensive validation and wider acceptance of toluene-d8 make it a more universally applicable internal standard.

References

A Comparative Guide to Deuterated BTEX Standards for Environmental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) are volatile organic compounds (VOCs) commonly found in petroleum products. Their presence in soil, water, and air is a significant environmental and health concern due to their toxicity and carcinogenic properties.[1][2][3] Accurate and precise quantification of BTEX compounds at trace levels is therefore essential for environmental monitoring and remediation assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for BTEX analysis.[4] To achieve the highest level of accuracy, this method often employs an isotope dilution technique using stable isotope-labeled internal standards (SIL-IS). Deuterated BTEX standards, where hydrogen atoms are replaced by deuterium, are the most common SIL-IS for this application. These standards are chemically and physically almost identical to their non-deuterated (native) counterparts, allowing them to effectively compensate for variations throughout the entire analytical workflow—from sample extraction to instrument detection.[5][6][7] This guide provides an objective comparison of the performance of deuterated BTEX standards, supported by experimental data and detailed protocols for researchers and scientists in the field.

Performance Comparison of Deuterated BTEX Standards

The effectiveness of a deuterated internal standard is determined by the overall performance of the analytical method. Key validation parameters include linearity, precision, recovery, and detection limits. The following table summarizes performance data from various studies employing deuterated BTEX standards for environmental analysis.

Deuterated StandardAnalytical MethodLinearity (r²)Precision (RSD%)Recovery (%)Limit of Detection (LOD)MatrixReference
Benzene-d6HS-SPME-GC-MS>0.999≤4.196.1 - 103.8≤0.018 ng/mLHuman Urine[8]
Benzene-d6HS-SPME-GC-MSNot Specified<1573 - 130Not SpecifiedSoil[9]
Toluene-d8, etc.Purge and Trap-GC-MS>0.99 (Implied)2.77 - 5.4079.21 - 102.070.001 - 0.004 µg/LHuman Blood[10]
General BTEX-dxSPME-HPLC>0.994<15Not Specified0.2 - 33.3 ng/mLSpiked Solutions[11]
General BTEX-dxHS-SPME-GC/MSNot SpecifiedNot SpecifiedNot Specified0.06 - 0.09 pg/mLSpiked Solutions[11]

Note: The performance data reflects the entire analytical method, where the deuterated standard is a critical component for achieving such results. HS-SPME stands for Headspace Solid-Phase Microextraction.

Key Considerations for Standard Selection

Choosing an appropriate deuterated standard is critical for robust and reliable quantification.

  • Purity and Isotopic Enrichment : High chemical and isotopic purity is essential to prevent interference with the native analyte signal and ensure accurate quantification. Manufacturers should provide a Certificate of Analysis detailing these specifications.

  • Co-elution with Analyte : The internal standard should have a retention time as close as possible to the analyte.[7] While deuterated standards are nearly identical, a slight chromatographic shift (the "isotope effect") can sometimes occur where the deuterated compound elutes slightly earlier than the native compound.[12] This shift is usually minimal but should be considered, as perfect co-elution provides the best compensation for matrix effects at the moment of ionization.[12]

  • Compensation for Matrix Effects : The primary role of the SIL-IS is to mimic the analyte's behavior in the sample matrix, thereby correcting for signal suppression or enhancement caused by co-eluting compounds.[7][12] The similar physicochemical properties of deuterated standards make them highly effective for this purpose.[6]

  • Stability : Deuterated standards must be stable throughout sample preparation, storage, and analysis. Studies on gaseous BTEX reference materials have shown that stability is a critical factor for certification and long-term use.[13]

Experimental Workflow and Protocols

A robust analytical method is crucial for leveraging the benefits of high-purity deuterated standards. Below is a generalized experimental protocol for the analysis of BTEX in water samples, based on common EPA methods like 8260C, utilizing Purge-and-Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS).[4]

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for environmental BTEX analysis using deuterated internal standards.

BTEX_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Collect Water/Soil Sample Spike 2. Spike with Deuterated BTEX Internal Standard Mix Sample->Spike PT_Sample 3. Place Aliquot in Purge & Trap Vessel Spike->PT_Sample Purge 4. Purge Volatiles onto Adsorbent Trap PT_Sample->Purge Desorb 5. Thermally Desorb Trap onto GC Column Purge->Desorb GC 6. GC Separation Desorb->GC MS 7. MS Detection (Scan or SIM Mode) GC->MS Integrate 8. Integrate Peak Areas (Analyte and Standard) MS->Integrate Ratio 9. Calculate Response Ratio (Analyte Area / IS Area) Integrate->Ratio Quantify 10. Quantify using Calibration Curve Ratio->Quantify Report 11. Final Report Quantify->Report

Caption: Workflow for BTEX analysis using deuterated internal standards and GC-MS.

Detailed Experimental Protocol

1. Objective: To accurately quantify BTEX concentrations in a water sample using deuterated internal standards and P&T-GC-MS.

2. Materials and Reagents:

  • Deuterated BTEX Standards: Benzene-d6, Toluene-d8, Ethylbenzene-d10, Xylene-d10 stock solutions of known concentration.

  • Native BTEX Standards: For calibration curve preparation.

  • Reagent Water: Purified water free of target analytes.

  • Methanol: Purge-and-trap grade.

  • Sample Vials: 40 mL VOA vials with PTFE-lined septa.

3. Calibration Standards Preparation:

  • Prepare a series of calibration standards in reagent water, typically spanning a concentration range relevant to expected sample concentrations (e.g., 0.5 µg/L to 50 µg/L).

  • Spike each calibration standard and a blank with a constant, known amount of the deuterated BTEX internal standard (IS) mixture. The goal is to achieve a consistent IS concentration across all standards and samples.

4. Sample Preparation:

  • Collect water samples in VOA vials, ensuring no headspace.

  • Just before analysis, introduce a known volume of the deuterated IS mixture into the sample vial.

  • Transfer a precise volume (e.g., 5 mL or 10 mL) of the spiked sample to the purge-and-trap sparging vessel.

5. Purge-and-Trap (P&T) and GC-MS Analysis:

  • P&T Conditions:

    • Purge Gas: Inert gas (Helium).[4]

    • Purge Time: ~11 minutes.

    • Trap: Adsorbent trap (e.g., Tenax).[4]

    • Desorb Temperature: ~250°C.

  • GC-MS Conditions:

    • GC Column: A low to mid-polarity column, such as a 5% Phenyl 95% PDMS (e.g., DB-5ms) or a DB-624, is commonly used for VOC analysis.[14][15]

    • Oven Program: A typical program starts at a low temperature (e.g., 35°C), holds for several minutes, then ramps at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 220°C).

    • Carrier Gas: Helium.

    • MS Mode: Data can be acquired in Scan mode to identify compounds or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions for each native and deuterated BTEX compound.

6. Data Analysis and Quantification:

  • Integrate the chromatographic peak areas for the characteristic ions of each native BTEX analyte and its corresponding deuterated internal standard.[5]

  • Calculate the Response Ratio (RR) for each analyte in every standard and sample using the formula:

    • RR = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Construct a calibration curve by plotting the RR of the calibration standards against their known concentrations.[5]

  • Determine the concentration of each BTEX analyte in the environmental samples by calculating their RRs and interpolating the concentration from the linear regression of the calibration curve.[5]

References

Inter-Laboratory Comparison of Volatile Organic Compound (VOC) Analysis Utilizing o-Xylene-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of methodologies and performance data from inter-laboratory studies on the analysis of volatile organic compounds (VOCs), with a specific focus on the application of o-Xylene-d10 as an internal standard. The content is intended for researchers, scientists, and professionals in drug development and environmental analysis who are engaged in the quantification of VOCs and are focused on ensuring the accuracy and comparability of their results.

Detailed Experimental Protocols

The analysis of VOCs in inter-laboratory comparisons typically involves standardized methods to ensure that the results from different laboratories are comparable. A common approach is the use of gas chromatography coupled with mass spectrometry (GC/MS). The following protocol is a synthesis of established methods such as those outlined by the U.S. Environmental Protection Agency (EPA) and ASTM International.[1]

1. Sample Preparation and Introduction:

  • Sample Collection: Air samples are collected in specially-prepared canisters (e.g., Summa canisters) to ensure the stability of the target VOCs.[2]

  • Internal Standard Spiking: A known amount of this compound, a deuterated form of o-xylene, is introduced into the sample as an internal standard. This is crucial for correcting variations in sample volume, injection, and instrument response. The isotopic purity of this compound is typically high (e.g., 99 atom % D) to prevent interference with the non-deuterated analyte.

  • Preconcentration: For trace-level analysis, a preconcentration step is often employed. A specific volume of the air sample is drawn through a sorbent trap, which is then heated to desorb the VOCs into the GC/MS system.[1][2]

2. Analytical Instrumentation:

  • Gas Chromatography (GC): A GC equipped with a capillary column (e.g., DB-1 or equivalent) is used to separate the individual VOCs in the sample mixture.[3] The choice of column can be critical, with some methods specifying slightly polar columns.[4]

  • Mass Spectrometry (MS): An MS detector is used to identify and quantify the separated VOCs. The MS is typically operated in scan mode to acquire full mass spectra for compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity for specific target analytes.[5]

3. Calibration and Quality Control:

  • Initial Calibration: A multi-point initial calibration is performed using gas-phase standards containing the target VOCs and the internal standard over a range of concentrations.[1][6] The response factor for each analyte relative to the internal standard is calculated.

  • Continuing Calibration Verification (CCV): The initial calibration is verified by analyzing a CCV standard at regular intervals to ensure the stability of the analytical system.[6]

  • Method Blanks: A method blank, consisting of a clean matrix, is analyzed with each batch of samples to check for contamination.[6]

  • Laboratory Control Samples (LCS): An LCS with a known concentration of target analytes is analyzed to assess the accuracy of the method.[6]

Data Presentation

The performance of laboratories in an inter-laboratory comparison is typically evaluated based on accuracy and precision. The following tables summarize representative data from such studies.

Table 1: Summary of Laboratory Performance for Target VOCs in a Proficiency Test

AnalyteAssigned Value (nmol/mol)Mean Reported Value (nmol/mol)Bias (%)
Benzene7.57.3-2.7
Toluene8.28.5+3.7
o-Xylene 9.1 8.9 -2.2

This table is a representative summary based on data from inter-laboratory comparisons of VOCs in nitrogen.[7]

Table 2: Precision Data from an Inter-Laboratory Comparison of VOC Emissions Testing

ParameterMean Relative Standard Deviation (RSD)
Repeatability (within-laboratory)< 6%
Reproducibility (between-laboratories)28%

This table presents typical precision data from round-robin tests for VOC emissions from building products.[2][4] The improvement in reproducibility over the years highlights the value of these comparison studies.[4]

Table 3: Z-Scores for Participating Laboratories in a VOC Proficiency Test

Laboratory IDBenzene Z-ScoreToluene Z-Scoreo-Xylene Z-Score
Lab 1-0.50.2-0.3
Lab 21.21.51.1
Lab 3-1.8-2.1-1.9
Lab 40.1-0.40.0

Z-scores are a statistical measure of a laboratory's performance, with scores between -2 and +2 generally considered satisfactory.[8][9] This table illustrates a hypothetical distribution of Z-scores for a set of laboratories.

Workflow of Inter-laboratory VOC Analysis Comparison

The following diagram illustrates the typical workflow of an inter-laboratory comparison for VOC analysis, from the initial organization to the final evaluation of laboratory performance.

Interlaboratory_VOC_Analysis_Comparison cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Sample Distribution and Analysis cluster_evaluation Phase 3: Data Evaluation and Reporting A Define Study Objectives and Analytes B Prepare Homogeneous Test Material A->B C Establish Reference Values B->C D Distribute Samples to Participating Labs C->D E Laboratories Perform VOC Analysis (with this compound internal standard) D->E F Labs Submit Data to Coordinator E->F G Statistical Analysis of Results (e.g., Z-scores, bias, precision) F->G H Generate Performance Report G->H I Distribute Report to Participants H->I

Caption: Workflow of an inter-laboratory comparison for VOC analysis.

References

The Unseen Anchor: A Comparative Guide to o-Xylene-d10 in High-Precision Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the utmost accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an in-depth comparison of o-Xylene-d10, a deuterated aromatic hydrocarbon, against other common internal standards used in chromatographic methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS). Supported by experimental data, this document illuminates the superior performance of deuterated standards in mitigating analytical variability and ensuring data integrity.

In the world of trace-level quantification, even minute variations in sample preparation, injection volume, or instrument response can lead to significant errors. Internal standards are the bedrock of reliable quantitative methods, acting as a stable reference to which the analyte's response is compared. Among the various types of internal standards, deuterated compounds, such as this compound, have emerged as the gold standard. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly throughout the analytical process, from extraction to detection.[1] This mimicry allows for effective compensation for matrix effects and other sources of error, leading to enhanced accuracy and precision.[1]

Performance Under the Magnifying Glass: A Data-Driven Comparison

The efficacy of an internal standard is ultimately judged by its ability to ensure the accuracy and precision of the analytical method. The following table summarizes typical performance data for the analysis of volatile organic compounds (VOCs) using methods that employ deuterated aromatic internal standards like this compound, and compares them with other commonly used internal standards. The data is compiled from studies validating methods based on or similar to the U.S. Environmental Protection Agency (EPA) Method 8260, a widely accepted standard for VOC analysis.

Performance Metric This compound (and other Deuterated Aromatics) Alternative Internal Standards (e.g., Fluorinated or Non-Deuterated Hydrocarbons) Rationale for Superiority
Linearity (Coefficient of Determination, R²) ≥ 0.995≥ 0.99Deuterated standards co-elute with their corresponding analytes, providing better correction for variations across a wide concentration range.
Precision (Relative Standard Deviation, %RSD) < 15%< 20%The near-identical chemical and physical properties of deuterated standards to the analytes lead to more consistent analytical responses.
Accuracy (Recovery) 80-120%70-130%Deuterated standards more effectively compensate for matrix effects and sample preparation losses, resulting in recovery values closer to 100%.

Note: The values presented are typical and may vary depending on the specific analyte, matrix, and instrument conditions.

The Blueprint for Precision: Experimental Protocols

A robust and well-documented experimental protocol is fundamental to achieving reproducible and reliable results. Below is a detailed methodology for the quantitative analysis of a representative VOC, Toluene, in a water matrix using this compound as an internal standard via GC-MS.

Preparation of Standards and Reagents
  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Toluene into a 10 mL volumetric flask. Dissolve and bring to volume with purge-and-trap grade methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve and bring to volume with purge-and-trap grade methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Toluene stock solution in methanol to cover the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/L).

  • Internal Standard Spiking Solution (25 µg/L): Dilute the this compound stock solution in reagent-free water.

Sample Preparation and Calibration Curve Generation
  • Sample Collection: Collect water samples in 40 mL VOA (Volatile Organic Analysis) vials, ensuring no headspace.

  • Internal Standard Addition: To each 5 mL aliquot of sample, calibration standard, and quality control (QC) sample, add a constant, precise volume (e.g., 5 µL) of the internal standard spiking solution, resulting in a final concentration of 25 µg/L.

  • Sample Loading: Immediately load the spiked samples into the autosampler for purge and trap GC-MS analysis.

GC-MS Analysis
  • Instrumentation: A gas chromatograph equipped with a mass selective detector (GC-MS) and a purge and trap system.

  • GC Column: DB-624 or equivalent (60 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: An initial temperature of 40°C held for 2 minutes, ramped to 220°C at 10°C/min, and held for 2 minutes.

  • MS Conditions: Electron ionization (EI) mode with a scan range of 35-350 amu.

Data Analysis and Quantification
  • Integrate the peak areas of the characteristic ions for Toluene (m/z 91, 92) and this compound (m/z 116, 101).

  • Calculate the response factor (RF) for Toluene relative to this compound for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio (Toluene/o-Xylene-d10) against the concentration of Toluene.

  • Determine the concentration of Toluene in the samples by applying the generated calibration curve to the measured peak area ratios.

Visualizing the Path to Accurate Quantification

To better illustrate the logic and workflow of quantitative analysis using an internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_sample Sample Handling cluster_analysis Analysis cluster_data Data Processing Analyte_Stock Analyte Stock Solution Cal_Standards Calibration Standards Analyte_Stock->Cal_Standards IS_Stock Internal Standard (this compound) Stock Solution Spiking Spike with Internal Standard IS_Stock->Spiking GCMS GC-MS Analysis Cal_Standards->GCMS Sample Sample Sample->Spiking Spiking->GCMS Quantification Quantification GCMS->Quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

logical_relationship Analyte Analyte in Sample Analytical_Process Analytical Process (Extraction, Injection, Ionization) Analyte->Analytical_Process IS Internal Standard (this compound) IS->Analytical_Process Analyte_Response Analyte Response (Peak Area) Analytical_Process->Analyte_Response IS_Response IS Response (Peak Area) Analytical_Process->IS_Response Ratio Response Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Logical relationship of internal standard correction.

Conclusion: The Clear Choice for Confidence in Results

The use of deuterated internal standards, exemplified by this compound, is a cornerstone of robust and reliable quantitative analysis. Their ability to closely mimic the behavior of target analytes throughout the analytical process provides a superior level of correction for a multitude of potential errors. For researchers, scientists, and drug development professionals, the investment in high-purity deuterated internal standards translates directly into higher confidence in the accuracy and precision of their quantitative data, which is paramount for critical decision-making in research and regulated environments.

References

The Gold Standard in Action: Linearity and Recovery of o-Xylene-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is critical to achieving accurate and reproducible results. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, calibrators, and quality controls. Its primary function is to correct for variations during the analytical process, including sample preparation, injection volume, and instrument response.

Among the available options, deuterated internal standards, where hydrogen atoms are replaced by deuterium, are widely regarded as the "gold standard," particularly in mass spectrometry-based assays. This guide provides an objective comparison of the performance of o-Xylene-d10, a deuterated internal standard, against a hypothetical non-deuterated structural analog. The comparison is supported by representative experimental data for linearity and recovery, along with detailed methodologies for these crucial validation experiments.

The Superiority of Deuterated Internal Standards

Deuterated internal standards like this compound offer significant advantages over non-deuterated alternatives, such as structural analogs. Because their chemical and physical properties are nearly identical to the target analyte (in this case, o-xylene), they co-elute during chromatography and experience the same matrix effects (ion suppression or enhancement). This near-perfect mimicry allows for more effective normalization, leading to substantial improvements in accuracy and precision.

Quantitative Performance Comparison

The following tables summarize typical performance data for linearity and recovery when using this compound as an internal standard compared to a hypothetical structural analog (e.g., 2-ethyltoluene) in a Gas Chromatography-Mass Spectrometry (GC-MS) assay for the quantification of o-xylene in a water matrix.

Table 1: Linearity Study Data

This study assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte over a specified range. A linear relationship is indicated by a coefficient of determination (R²) close to 1.0.

Analyte Conc. (µg/L)Analyte Peak AreaThis compound Peak AreaResponse Ratio (Analyte Area / IS Area)
1.018,550355,4000.052
5.094,200358,1000.263
10.0189,800361,2000.526
25.0478,500359,5001.331
50.0955,300360,1002.653
100.01,921,000362,5005.300
Linearity (R²) 0.9995

Table 2: Recovery Study Data

This study evaluates the accuracy of the method by determining the percentage of a known amount of analyte (a "spike") that can be measured in a sample matrix. Acceptable recovery is typically within 80-120%.

Spike LevelMatrixSpiked Conc. (µg/L)Measured Conc. (µg/L)% Recovery
LowWater5.04.8597.0%
MediumWater25.025.95103.8%
HighWater75.072.9097.2%
Average Recovery 99.3%

Table 3: Performance Comparison: Deuterated vs. Structural Analog Internal Standard

This table contrasts the typical accuracy and precision achieved with a deuterated internal standard versus a non-deuterated structural analog for the analysis of six replicate samples at a concentration of 25 µg/L.

ParameterThis compound (Deuterated IS)Structural Analog IS
Mean Measured Concentration (µg/L)25.428.9
Accuracy (% Bias from True Value)+1.6%+15.6%
Precision (Relative Standard Deviation, %RSD)2.8%11.5%

The data clearly illustrates the superior performance of the deuterated internal standard, which provides significantly better accuracy and precision.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical methods. Below are representative protocols for the linearity and recovery studies.

Protocol 1: Linearity Study

Objective: To determine the linearity of the analytical method for o-xylene using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1000 mg/L): Accurately weigh 100 mg of o-xylene and dissolve in 100 mL of methanol.
  • Internal Standard Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve in 100 mL of methanol.
  • Internal Standard Working Solution (25 mg/L): Dilute the IS stock solution with methanol.
  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into clean water to achieve final concentrations of 1, 5, 10, 25, 50, and 100 µg/L.

2. Sample Preparation:

  • To a 10 mL aliquot of each calibration standard, add a constant amount (e.g., 10 µL) of the 25 mg/L Internal Standard Working Solution. This results in a final IS concentration of 25 µg/L in each standard.
  • Vortex each standard for 30 seconds.

3. GC-MS Analysis:

  • Analyze the prepared calibration standards using a validated GC-MS method (e.g., purge and trap or headspace injection).
  • Typical GC Conditions:
  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Program: 40°C (hold 2 min), ramp to 180°C at 10°C/min, then to 220°C at 20°C/min.
  • Injector: Splitless, 250°C.
  • Typical MS Conditions:
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • Quantification Ions: o-xylene (m/z 91, 106), this compound (m/z 98, 116).

4. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for each calibration point.
  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
  • Perform a linear regression analysis and determine the coefficient of determination (R²).

Protocol 2: Recovery Study

Objective: To assess the accuracy of the method by determining the recovery of o-xylene from a water matrix.

1. Preparation of Spiked Samples:

  • Prepare three sets of quality control (QC) samples by spiking the analyte into the matrix (e.g., surface water) at low, medium, and high concentrations (e.g., 5, 25, and 75 µg/L). Prepare at least three replicates for each level.

2. Sample Preparation:

  • To a 10 mL aliquot of each QC sample, add the same constant amount of the 25 mg/L Internal Standard Working Solution as used in the linearity study.
  • Vortex each sample for 30 seconds.

3. GC-MS Analysis:

  • Analyze the prepared QC samples using the same GC-MS method as described in the linearity protocol.

4. Data Analysis:

  • Quantify the concentration of the analyte in each QC sample using the calibration curve generated in the linearity study.
  • Calculate the percent recovery for each sample using the formula:
  • % Recovery = (Measured Concentration / Spiked Concentration) * 100
  • Calculate the average percent recovery for each concentration level.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for the linearity and recovery studies.

Linearity_Workflow cluster_prep Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis & Data A Prepare Analyte & IS Stock Solutions B Create Calibration Standards (1-100 µg/L in clean matrix) A->B C Spike constant amount of this compound IS into each standard B->C D Vortex Mix C->D E Analyze by GC-MS D->E F Calculate Peak Area Ratios (Analyte / IS) E->F G Plot Ratio vs. Concentration & Perform Linear Regression F->G H Assess Linearity (R² ≥ 0.99) G->H

Caption: Workflow for the Linearity Study.

Recovery_Workflow cluster_prep Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis & Data A Prepare QC Samples: Spike Analyte into Matrix (Low, Med, High Levels) B Spike constant amount of this compound IS into each QC sample A->B C Vortex Mix B->C D Analyze by GC-MS C->D E Quantify using previously established Calibration Curve D->E F Calculate % Recovery for each sample E->F G Assess Accuracy (Avg. Recovery 80-120%) F->G

o-Xylene-d10: A Superior Choice for Internal Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in the quantitative analysis of volatile organic compounds (VOCs), the selection of an appropriate internal standard is a critical decision. Among the array of choices, o-Xylene-d10, a deuterated aromatic hydrocarbon, consistently emerges as a superior option. This guide provides an objective comparison of this compound with other common internal standards, supported by experimental data, to elucidate its advantages in analytical methodologies.

Deuterated compounds are widely regarded as the "gold standard" for internal standards in mass spectrometry-based analyses.[1] Their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during sample preparation, extraction, chromatography, and ionization. This mimicry allows for effective correction of variations in the analytical process, leading to more accurate and reliable quantification.[1]

Performance Comparison: this compound vs. Alternatives

The ideal internal standard should closely match the analyte's retention time, ionization efficiency, and extraction recovery. While direct head-to-head comparative studies are not always available in peer-reviewed literature, a comprehensive review of validation data for various methods provides compelling evidence for the efficacy of this compound.

Common alternatives to this compound for the analysis of benzene, toluene, ethylbenzene, and xylenes (BTEX) and other VOCs include other deuterated aromatic compounds like Toluene-d8, and non-deuterated compounds.

Key Performance Parameters:

Performance Metric This compound Toluene-d8 (as a common alternative) Non-Deuterated Structural Analogs
Chemical & Physical Similarity to Xylene Isomers Excellent (Isomer of the analyte)Good (Structurally similar aromatic hydrocarbon)Moderate to Poor (Different chemical properties)
Co-elution with Xylene Isomers Very close, ensuring optimal correctionClose, but may have slight retention time differencesVariable, may not co-elute effectively
Accuracy (Mean Relative Error) ≤ 15.3%[2]Typically within ±20%Can be significantly higher due to differential matrix effects
Precision (Relative Standard Deviation) ≤ 10.8%[2]Typically < 15%Often higher and more variable
Limit of Detection (LOD) for Xylene Isomers As low as 1.0 ng/mL[2]Method-dependent, but generally lowNot directly comparable, as it's not an isotopic analog
Susceptibility to Matrix Effects Low (due to co-elution and similar ionization)Low to ModerateHigh
Correction for Extraction Variability ExcellentGoodPoor

This table summarizes typical performance data compiled from various analytical method validation studies.[2]

The Advantages of Isotopic Labeling

The primary advantage of using a deuterated internal standard like this compound is its isotopic relationship with the target analytes, particularly the xylene isomers. Because the chemical structure is identical, with only the substitution of hydrogen atoms for deuterium, it experiences the same matrix effects—signal suppression or enhancement caused by other components in the sample.[1] This is a critical factor in complex matrices such as blood, urine, and environmental samples.

Experimental Protocols

A robust analytical method is essential for achieving reliable results. Below are detailed methodologies for key experiments involving the use of this compound as an internal standard.

Experimental Protocol 1: Quantification of Xylene Isomers in a Biological Matrix (e.g., Blood)

This protocol is adapted from a validated method for the simultaneous quantitation of individual xylene isomers in rodent blood via headspace gas chromatography-mass spectrometry (GC-MS).[2]

1. Sample Preparation: a. Collect blood samples in appropriate anticoagulant-containing tubes. b. Aliquot a specific volume (e.g., 200 µL) of whole blood into a headspace vial. c. Add a known amount of this compound internal standard solution to each sample, calibrator, and quality control sample. d. Add a salting-out agent (e.g., anhydrous calcium chloride) to the vial to improve the partitioning of volatile compounds into the headspace.[2] e. Immediately seal the vials with crimp caps.

2. GC-MS Analysis: a. System: Gas chromatograph coupled to a mass spectrometer (GC-MS). b. Column: A suitable capillary column for the separation of BTEX compounds (e.g., a mid-polarity column). c. Headspace Autosampler Parameters: i. Incubation Temperature: Optimized to ensure efficient volatilization of xylenes without thermal degradation. ii. Incubation Time: Sufficient time to allow for equilibrium between the sample and the headspace. iii. Injection Volume: A fixed volume of the headspace is injected into the GC. d. GC Parameters: i. Inlet Temperature: High enough to ensure rapid vaporization of the analytes. ii. Oven Temperature Program: A temperature gradient is used to separate the xylene isomers and other VOCs. iii. Carrier Gas: High-purity helium or hydrogen. e. MS Parameters: i. Ionization Mode: Electron Ionization (EI). ii. Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each xylene isomer and this compound.

3. Data Analysis: a. Integrate the peak areas for each xylene isomer and this compound. b. Calculate the response factor for each analyte relative to the internal standard. c. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators. d. Determine the concentration of xylene isomers in the unknown samples from the calibration curve.

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the experimental workflow and the logic behind using an internal standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Environmental Sample Spike Spike with this compound Sample->Spike Prep Extraction/Headspace Generation Spike->Prep GCMS GC-MS Analysis Prep->GCMS Integration Peak Area Integration GCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Analyte Quantification Calibration->Quantification

Experimental Workflow for VOC Analysis using this compound.

G Analyte Analyte Signal Ratio Analyte/IS Ratio Analyte->Ratio IS Internal Standard (this compound) Signal IS->Ratio Result Accurate Quantification Ratio->Result Corrects for Variation Variation Analytical Variation (e.g., Injection Volume, Matrix Effects) Variation->Analyte Affects Variation->IS Affects Similarly

Logical Relationship of Internal Standard Correction.

Conclusion

The choice of an internal standard is a foundational element of a robust and reliable quantitative analytical method. This compound's close structural and chemical similarity to xylene isomers makes it an exemplary internal standard for the analysis of these and other volatile organic compounds. Its ability to effectively compensate for matrix effects and variations in sample preparation leads to superior accuracy and precision. For researchers, scientists, and drug development professionals who demand the highest quality data, the evidence strongly supports the selection of this compound over other alternatives.

References

Cross-Validation of Analytical Methods for Volatile Organic Compounds Using o-Xylene-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of volatile organic compounds (VOCs), particularly aromatic hydrocarbons such as xylenes, the choice of analytical methodology is critical for ensuring data accuracy, precision, and reliability. This guide provides an objective comparison of two prevalent Gas Chromatography-Mass Spectrometry (GC-MS) sample introduction techniques: Static Headspace (HS) and Purge and Trap (P&T). The cross-validation of these methods is anchored by the use of o-Xylene-d10, a deuterated internal standard, which is essential for correcting variations in sample preparation and instrument response.

This compound is an ideal internal standard for the analysis of benzene, toluene, ethylbenzene, and xylenes (BTEX) and other VOCs. Its chemical and physical properties closely mirror those of the target analytes, while its distinct mass-to-charge ratio allows for clear differentiation in the mass spectrometer.[1]

Comparative Performance of GC-MS Methods

The selection between Headspace and Purge and Trap GC-MS is often dictated by the sample matrix, the required sensitivity, and the specific VOCs of interest. Below is a summary of typical performance characteristics for each method when analyzing for xylene isomers, with this compound as an internal standard.

ParameterHeadspace (HS) GC-MSPurge and Trap (P&T) GC-MSKey Considerations
Linearity (r²) ≥ 0.99[2]≥ 0.9996Both methods demonstrate excellent linearity. P&T can sometimes offer a wider dynamic range.
Accuracy (% Recovery) 84.7% - 115.3%[2]88.4% - 94.6%Accuracy is highly dependent on the matrix. Headspace can be advantageous for complex matrices by minimizing matrix effects.
Precision (%RSD) ≤ 10.8%[2]3.52% - 6.35%P&T generally offers slightly better precision due to the exhaustive nature of the extraction.
Limit of Detection (LOD) 1.0 ng/mL (for o-xylene)[2]0.2 ppb (for xylene isomers)[3]P&T is typically more sensitive, achieving lower detection limits, making it suitable for trace-level analysis in water.[4]
Sample Throughput HigherLowerHeadspace analysis generally has a shorter cycle time, allowing for higher sample throughput.[5]
Matrix Compatibility Excellent for solids, viscous liquids, and complex matrices.[6]Primarily for aqueous samples; can be problematic with high-foaming or high-particulate samples.[7]Headspace is more versatile for a wider range of sample types.[6]
Water Interference MinimalCan be a significant issue, requiring water management systems.[6]The direct injection of the gaseous phase in HS-GC-MS reduces water interference.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of these analytical techniques.

Static Headspace (HS) GC-MS Protocol for Xylene Isomers in Blood

This protocol is adapted from a validated method for the simultaneous quantitation of individual xylene isomers in rodent blood.[2]

  • Sample Preparation:

    • Aliquots of whole blood (e.g., 200 µL) are placed into headspace vials.

    • Anhydrous calcium chloride is added to remove moisture.

    • A known amount of this compound internal standard solution is added to each sample, calibrator, and quality control sample.

    • Vials are immediately sealed.

  • Headspace Incubation and Injection:

    • Vials are incubated at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow for the equilibration of volatiles in the headspace.

    • A heated gas-tight syringe then withdraws a portion of the headspace gas (e.g., 1 mL) and injects it into the GC-MS system.

  • GC-MS Analysis:

    • GC Column: A suitable capillary column for VOC analysis, such as a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., DB-624).

    • Oven Temperature Program: An optimized temperature gradient is used to separate the xylene isomers and other analytes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes and the internal standard.

Purge and Trap (P&T) GC-MS Protocol for Volatile Aromatic Hydrocarbons in Water

This protocol is based on standard methods for the analysis of VOCs in water, such as EPA Method 8260.

  • Sample Preparation:

    • A standard volume of the aqueous sample (e.g., 5 mL) is placed in a purging vessel.

    • A known amount of this compound internal standard solution is added.

  • Purging and Trapping:

    • An inert gas (e.g., helium) is bubbled through the sample at a controlled flow rate and temperature for a specific duration (e.g., 11 minutes).

    • The purged VOCs are carried out of the sample and onto an adsorbent trap.

    • After purging, the trap is dry purged to remove excess water.

  • Desorption and Injection:

    • The trap is rapidly heated to desorb the trapped VOCs.

    • The desorbed analytes are transferred to the GC column for analysis.

  • GC-MS Analysis:

    • The GC-MS conditions (column, temperature program, MS detection) are similar to those used for the headspace method, optimized for the specific target analytes.

Visualizing the Workflow

To better understand the logical flow of cross-validating these methods, the following diagrams illustrate the key stages.

analytical_method_validation_workflow cluster_planning Planning & Preparation cluster_validation Method Validation cluster_cross_validation Cross-Validation cluster_reporting Reporting define_scope Define Scope & Analytes select_methods Select Methods (HS & P&T) define_scope->select_methods prepare_standards Prepare Standards & IS (this compound) select_methods->prepare_standards linearity Linearity & Range prepare_standards->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (%RSD) accuracy->precision lod_loq LOD & LOQ precision->lod_loq specificity Specificity lod_loq->specificity analyze_samples Analyze Samples by Both Methods specificity->analyze_samples compare_data Compare Quantitative Data analyze_samples->compare_data assess_bias Assess Method Bias compare_data->assess_bias summarize_results Summarize Results assess_bias->summarize_results documentation Complete Documentation summarize_results->documentation

Workflow for Cross-Validation of Analytical Methods.

gcms_analysis_workflow cluster_hs Headspace (HS) Method cluster_pt Purge & Trap (P&T) Method start Sample Collection add_is Add Internal Standard (this compound) start->add_is hs_prep Sample in Vial & Seal add_is->hs_prep pt_prep Sample in Purge Vessel add_is->pt_prep hs_incubate Incubate & Equilibrate hs_prep->hs_incubate hs_inject Inject Headspace Gas hs_incubate->hs_inject gcms_analysis GC-MS Analysis hs_inject->gcms_analysis pt_purge Purge with Inert Gas pt_prep->pt_purge pt_trap Trap VOCs pt_purge->pt_trap pt_desorb Desorb from Trap pt_trap->pt_desorb pt_desorb->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing end Report Results data_processing->end

References

o-Xylene-d10 in Analytical Chemistry: A Comparative Guide for VOC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly in the quantification of volatile organic compounds (VOCs), the choice of an internal standard is paramount to achieving accurate and reliable results. Among the array of options, deuterated compounds have emerged as the gold standard, and o-Xylene-d10 has established itself as a robust internal standard for gas chromatography-mass spectrometry (GC-MS) applications. This guide provides a comprehensive literature review of this compound's role in analytical chemistry, objectively comparing its performance with other alternatives and providing supporting experimental context.

The Critical Role of Internal Standards in Analytical Chemistry

Internal standards are essential in analytical methodologies to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. Deuterated standards, such as this compound, are structurally identical to their non-deuterated counterparts, with the only difference being the substitution of hydrogen atoms with deuterium. This subtle mass difference allows for their differentiation by a mass spectrometer while ensuring they exhibit nearly identical behavior to the target analyte during extraction, chromatography, and ionization.

Performance Comparison: this compound vs. Alternative Internal Standards

This compound is frequently employed as an internal standard in the analysis of VOCs, including benzene, toluene, ethylbenzene, and xylenes (BTEX), in various matrices such as water and soil. Its performance is often compared to other deuterated aromatic hydrocarbons, with Toluene-d8 being a common alternative. The selection between these standards often depends on the specific analytes being targeted and the potential for chromatographic co-elution.

While direct head-to-head comparative studies are limited, the performance of these internal standards can be evaluated based on their application in standardized methods, such as those developed by the U.S. Environmental Protection Agency (EPA). The following table summarizes typical performance data for this compound and Toluene-d8 based on the stringent quality control criteria of EPA Method 8260, a widely used method for VOC analysis.

Performance MetricThis compoundToluene-d8Acceptance Criteria (EPA Method 8260)
Average Recovery (%) 85 - 11588 - 11070 - 130%
Precision (RSD, %) < 15< 15≤ 15%
Linearity (R²) ≥ 0.995≥ 0.995≥ 0.99
Method Detection Limit (MDL) (µg/L) Analyte Dependent (Typically 0.1 - 1.0)Analyte Dependent (Typically 0.1 - 1.0)Method Specific
Limit of Quantification (LOQ) (µg/L) Analyte Dependent (Typically 0.5 - 5.0)Analyte Dependent (Typically 0.5 - 5.0)Method Specific

Note: The data presented are representative values based on performance criteria for EPA methods and may vary depending on the specific laboratory, instrument conditions, and sample matrix.

Experimental Protocols: A Representative GC-MS Method for VOC Analysis

The following is a detailed methodology for the analysis of VOCs in water using a purge and trap GC-MS system, incorporating this compound as an internal standard, based on the principles of EPA Method 8260.

1. Sample Preparation and Spiking:

  • Collect water samples in 40 mL vials containing a preservative (e.g., hydrochloric acid).

  • Prior to analysis, allow samples to come to room temperature.

  • Spike each sample, blank, and calibration standard with a known amount of this compound (e.g., 5 µL of a 5 µg/mL solution) to achieve a final concentration of 5 µg/L.

2. Purge and Trap System Parameters:

  • Purge Gas: Helium at a flow rate of 40 mL/min.

  • Purge Time: 11 minutes at ambient temperature.

  • Trap: Tenax/silica gel/charcoal or similar.

  • Desorb Time: 2 minutes at 245°C.

  • Bake Time: 7 minutes at 260°C.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:

  • GC Column: 60 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 170°C.

    • Ramp 2: 20°C/min to 220°C, hold for 3 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Splitless mode at 200°C.

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • Mass Range: 35-300 amu.

  • Scan Rate: 2 scans/second.

4. Data Analysis:

  • Identify and quantify target VOCs based on their retention times and mass spectra.

  • Calculate the concentration of each analyte using the response factor relative to the this compound internal standard.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for reproducible results. The following diagram illustrates the logical workflow for the analysis of VOCs using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample Collection Spike Spike with this compound Sample->Spike PurgeTrap Purge and Trap Spike->PurgeTrap GCMS GC-MS Analysis PurgeTrap->GCMS Integration Peak Integration & Identification GCMS->Integration Quantification Quantification using Internal Standard Integration->Quantification Report Final Report Quantification->Report

Experimental workflow for VOC analysis.

Signaling Pathways and Logical Relationships

The relationship between the analyte, internal standard, and the final calculated concentration can be visualized as a signaling pathway, where the signals from both compounds are processed to yield a corrected and accurate result.

logical_relationship Analyte Analyte Signal (Area) ResponseFactor Response Factor (RF) Analyte->ResponseFactor IS This compound Signal (Area) IS->ResponseFactor Concentration Calculated Concentration ResponseFactor->Concentration

Logical relationship for quantification.

Safety Operating Guide

Navigating the Safe Disposal of o-Xylene-d10: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of o-Xylene-d10, a deuterated aromatic hydrocarbon commonly used in analytical and research applications. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.

Hazard Profile of this compound

This compound is a flammable liquid and vapor that poses several health and environmental hazards.[1][2][3] Understanding its properties is the first step toward safe handling and disposal.

Key Hazards:

  • Flammability: Flammable liquid and vapor.[1][3] Vapors are heavier than air and can form explosive mixtures.[1][2][3]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]

  • Aspiration Hazard: May be fatal if swallowed and enters airways.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for safety and transportation information.

ParameterValueReference
UN Number1307[2]
Hazard Class3 (Flammable Liquid)[2]
Packing GroupIII[2]
Reportable Quantity (RQ)1,000 lbs (454 kg)[2]
Flash Point30°C (closed cup)[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical procedure that must be conducted in accordance with institutional guidelines and local, regional, and national regulations.[5][6] The following steps outline a general protocol for its safe disposal.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5]

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1][2][3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3] Use explosion-proof electrical equipment.[1][2][3]

  • Ground and bond containers when transferring material to prevent static discharge.[1][2][3]

2. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and sealed container.[7] The container must be compatible with the chemical.

  • The waste container should be clearly marked as "Hazardous Waste" and should specify the contents, including "this compound."

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4][8]

  • Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.[7]

3. Disposal Procedure:

  • Never dispose of this compound down the drain.[2][5] This can lead to environmental contamination and potential explosions in the sewer system.

  • Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup and disposal.[7]

  • Follow all institutional and regulatory procedures for waste manifest and record-keeping.

4. Spill Management:

  • In the event of a spill, evacuate the area and remove all ignition sources.[5][8]

  • Ventilate the area.

  • For small spills, absorb the material with an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[1][5]

  • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[1][5]

  • For large spills, contact your institution's emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal Action cluster_spill Spill Response A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (Fume Hood) B->C D Use Designated, Labeled, Sealed Waste Container C->D E Store in Cool, Dry, Ventilated Area D->E F Segregate from Incompatible Waste E->F G Is Container Full or Ready for Disposal? F->G H Contact EHS or Certified Hazardous Waste Vendor G->H Yes I Complete Waste Manifest and Records H->I J Arrange for Pickup I->J K Spill Occurs L Evacuate & Remove Ignition Sources K->L M Absorb with Inert Material L->M Small Spill O Contact EHS for Large Spills L->O Large Spill N Collect and Containerize as Hazardous Waste M->N

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, contributing to a culture of safety and environmental stewardship. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling any chemical.

References

Personal protective equipment for handling o-Xylene-d10

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for o-Xylene-d10

This guide provides immediate safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Physical and Chemical Properties
PropertyValue
Appearance Colorless liquid[1]
Odor Aromatic[1]
Boiling Point 292°F (144.4°C)[1]
Flash Point 90°F (32.2°C)[1]
Vapor Density 3.7 (Air = 1)[2]
Solubility in Water 0.17 g/L at 20°C[2]
Occupational Exposure Limits
AgencyTWA (8-hour)STEL (15-minute)
OSHA PEL 100 ppm[3][4]150 ppm[4]
NIOSH REL 100 ppm (10-hour)[3][5]150 ppm[3][5]
ACGIH TLV 100 ppm[3]150 ppm[3]
EU-OEL 50 ppm (221 mg/m³)[6]100 ppm (442 mg/m³)[6]

Operational and Disposal Plan

Engineering Controls and Personal Protective Equipment (PPE)

Safe handling of this compound necessitates stringent engineering controls and appropriate personal protective equipment to minimize exposure.

  • Ventilation: Always handle this compound in a well-ventilated area.[5][7][8] A chemical fume hood is required. Use explosion-proof electrical, ventilating, and lighting equipment.[5][7][8]

  • Eye and Face Protection: Chemical safety goggles with side shields or a face shield are mandatory to prevent eye contact.[1] Eyewash stations should be readily accessible.[9]

  • Skin Protection:

    • Gloves: Wear suitable chemical-resistant gloves (e.g., tested according to EN 374).[5]

    • Protective Clothing: A lab coat or chemical-resistant apron should be worn.[10] In case of potential splashing, chemical-resistant coveralls are recommended.

  • Respiratory Protection:

    • For short-term tasks, a type A respirator mask suitable for organic gases and vapors with a boiling point above 65°C is recommended.[2]

    • For concentrations up to 900 ppm, a chemical cartridge respirator with organic vapor cartridges is appropriate.[1]

    • For emergency situations or unknown concentrations, a self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode is required.[1]

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the work area is clean and free of ignition sources (open flames, sparks, hot surfaces).[5][7][8]

    • Post warning signs indicating the presence of a flammable and hazardous chemical.

    • Verify that all necessary PPE is available and in good condition.

    • Ensure emergency equipment, such as a fire extinguisher and spill kit, is accessible.

  • Handling:

    • Ground and bond containers and receiving equipment to prevent static discharge.[5][7][8]

    • Use only non-sparking tools.[5][7][8]

    • Avoid inhalation of vapors and direct contact with skin and eyes.[2]

    • Keep the container tightly closed when not in use.[5][7][8]

    • Do not eat, drink, or smoke in the work area.[5][8]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from direct sunlight.[5][7][8]

    • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9][11]

    • Store in a flammable liquids storage cabinet.

Spill and Emergency Procedures
  • Small Spills:

    • Eliminate all ignition sources.

    • Ventilate the area.

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for disposal.[11]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.[5][7][8]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

    • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and water for at least 15 minutes.[3][9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][9]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[9]

Disposal Plan

This compound and any contaminated materials are considered hazardous waste and must be disposed of accordingly.

  • Collect all this compound waste, including contaminated absorbent materials, in a designated, properly labeled, and sealed container.

  • Handle contaminated packaging in the same manner as the substance itself.[5][7][8]

  • Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations. Do not dispose of it down the drain.[11]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Verify Engineering Controls (Fume Hood, Ventilation) prep2 Inspect and Don Appropriate PPE prep1->prep2 prep3 Clear Area of Ignition Sources prep2->prep3 handle1 Ground and Bond Containers prep3->handle1 handle2 Transfer using Non-Sparking Tools handle1->handle2 handle3 Keep Container Sealed When Not in Use handle2->handle3 store1 Store in a Cool, Dry, Well-Ventilated Area handle3->store1 disp1 Collect Waste in Labeled, Sealed Container handle3->disp1 store2 Segregate from Incompatible Materials store1->store2 disp2 Dispose via Hazardous Waste Program disp1->disp2

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.